molecular formula C9H4FN B2871463 4-Ethynyl-2-fluorobenzonitrile CAS No. 167858-57-3

4-Ethynyl-2-fluorobenzonitrile

Cat. No.: B2871463
CAS No.: 167858-57-3
M. Wt: 145.136
InChI Key: VUYGWVFHDIXILT-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluorobenzonitrile ( 167858-57-3) is a high-value aromatic building block with the molecular formula C9H4FN and a molecular weight of 145.13 g/mol. This compound is of significant interest in advanced materials research, particularly in the construction of molecular structures with controllable electron conducting properties for applications in molecular electronics . Its molecular structure, which incorporates both a cyano group and an ethynyl group on a fluorinated benzene ring, makes it a versatile precursor in synthetic chemistry. The ethynyl group allows it to participate in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to create extended conjugated systems. These conjugated systems are fundamental in the development of organic semiconductors, self-assembled monolayers on metal surfaces, and other functional materials where precise control over electronic properties is required . The compound requires careful cold-chain transportation and storage in an inert atmosphere at 2-8°C to maintain stability . This product is labeled with the signal word "Warning" and carries hazard statements H302-H312-H315-H319-H332-H335, indicating that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation . Handling and Safety: For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard and precautionary information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYGWVFHDIXILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167858-57-3
Record name 4-ethynyl-2-fluorobenzonitrile
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Foundational & Exploratory

4-Ethynyl-2-fluorobenzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

4-Ethynyl-2-fluorobenzonitrile: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary

In the landscape of modern organic synthesis and drug discovery, polyfunctional building blocks are highly sought after for their ability to undergo orthogonal transformations. This compound (CAS: 167858-57-3) is a prime example of such a scaffold[1]. Featuring a terminal alkyne, an electrophilic nitrile, and an inductively withdrawing fluoro substituent, this molecule serves as a critical intermediate. It is heavily utilized in the development of DAPI-related antiparasitic diamidines, the synthesis of 1,2,3-triazole-fused heterocycles via click chemistry, and the engineering of high-birefringence liquid crystals[2][3][4].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies.

Physicochemical Profiling

Understanding the baseline physical properties of this compound is essential for predicting its behavior in various solvent systems and chromatographic environments. The quantitative data is summarized below[1][2][5]:

PropertyValue
Chemical Name This compound
CAS Number 167858-57-3
Molecular Formula C₉H₄FN
Molecular Weight 145.13 g/mol
Appearance Yellow solid / crystalline powder
Melting Point ~120 °C
Storage Conditions Inert atmosphere, 2-8 °C
SMILES C#Cc1ccc(c(c1)F)C#N

Structural & Electronic Causality: The Trifunctional Advantage

The synthetic utility of this compound is dictated by the electronic interplay of its three functional groups. As an Application Scientist, it is crucial to understand why this specific substitution pattern is advantageous:

  • The Nitrile Group (-CN): As a strongly electron-withdrawing group, the nitrile activates the aromatic ring. More importantly, it serves as a direct precursor for amidine formation via the Pinner reaction. Amidines are the primary pharmacophores in DNA minor-groove binding agents (like DAPI), as they provide the necessary cationic charge for electrostatic interaction with the DNA phosphate backbone[2].

  • The Ortho-Fluoro Substituent (-F): Fluorine’s high electronegativity exerts a strong inductive effect (-I). Positioned ortho to the nitrile, it increases the electrophilicity of the nitrile carbon, accelerating nucleophilic attack during amidine synthesis. In medicinal chemistry, this fluorine atom also modulates the pKa of the resulting amidine, enhances metabolic stability, and influences the binding affinity to kinetoplast DNA in parasites[2].

  • The Terminal Alkyne (-C≡CH): The ethynyl group provides a versatile, orthogonal reactive handle. Its slightly acidic terminal proton allows for easy deprotonation and transmetalation, making it an ideal substrate for Sonogashira cross-couplings (to extend conjugation) or Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) to form rigid heterocyclic linkers[3].

Synthetic Methodologies & Mechanistic Causality

The standard synthesis of this compound relies on a two-step sequence starting from commercially available 4-bromo-2-fluorobenzonitrile.

Synthesis A 4-Bromo-2-fluorobenzonitrile B 2-Fluoro-4-((trimethylsilyl) ethynyl)benzonitrile A->B TMS-Acetylene PdCl2(PPh3)2, CuI Et3N, Heat C This compound B->C TBAF (THF) Desilylation

Two-step synthesis of this compound via Sonogashira coupling and desilylation.

Mechanistic Rationale:

  • PdCl₂(PPh₃)₂ & CuI: The palladium precatalyst is reduced in situ to the active Pd(0) species, which undergoes oxidative addition into the C-Br bond. CuI acts as a co-catalyst, forming a copper acetylide intermediate with TMS-acetylene. This facilitates the crucial transmetalation step, transferring the alkyne to the palladium center before reductive elimination[2].

  • TBAF (Tetrabutylammonium fluoride): Fluoride ions have an exceptionally high thermodynamic affinity for silicon (forming strong Si-F bonds). This drives the rapid and quantitative cleavage of the trimethylsilyl (TMS) protecting group, revealing the terminal alkyne[2].

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process checks to confirm successful transformations.

Protocol A: Sonogashira Coupling

Objective: Synthesis of 2-Fluoro-4-((trimethylsilyl)ethynyl)benzonitrile.

  • Preparation: In an oven-dried Schlenk flask, dissolve 4-bromo-2-fluorobenzonitrile (1.0 equiv) in anhydrous THF under an argon atmosphere.

  • Catalyst Loading: Add PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.10 equiv). Causality: Strict inert conditions are required here to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

  • Reagent Addition: Inject triethylamine (1.5 equiv) followed by trimethylsilylacetylene (1.2 equiv).

  • Reaction: Stir the mixture at 60 °C for 4–6 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (UV active) should completely disappear, replaced by a new, highly UV-active spot with a higher Rf value (due to the lipophilic TMS group).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Desilylation

Objective: Deprotection to yield this compound.

  • Preparation: Dissolve the silylated intermediate from Protocol A in a 1:1 mixture of THF and Dichloromethane (DCM)[2].

  • Deprotection: Cool the solution to 0 °C and add TBAF (1.0 M in THF, 1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 1 hour.

  • Validation Check: TLC will show the disappearance of the high-Rf TMS-protected spot and the appearance of a lower-Rf spot (the free alkyne).

  • Isolation: Wash the organic layer with water to remove TBAF salts, dry, and concentrate. Recrystallize the crude product to obtain a yellow solid.

  • Final Verification: Confirm the melting point is approximately 120 °C[2].

Applications in Drug Discovery & Materials Science

The orthogonal reactivity of this compound allows it to branch into multiple advanced research domains.

Applications Core This compound App1 DAPI-Related Diamidines (Antiparasitic Agents) Core->App1 Pinner Reaction (Amidine Formation) App2 1,2,3-Triazole Heterocycles (CuAAC Click Chemistry) Core->App2 Azide-Alkyne Cycloaddition App3 Phenyl Diacetylene LCs (High Birefringence Materials) Core->App3 Sonogashira Cross-Coupling

Divergent application pathways of this compound in research.

  • Antiparasitic Drug Development: The compound is a critical building block for synthesizing near-linear cationic indole derivatives. These DAPI analogs exhibit potent in vitro activity against Trypanosoma brucei rhodesiense (sleeping sickness) and Plasmodium falciparum (malaria). The ethynyl group provides a rigid, linear geometry that perfectly fits the minor groove of kinetoplast DNA, leading to rapid destruction of the parasite's mitochondria[2].

  • Heterocyclic Synthesis via Click Chemistry: The terminal alkyne is utilized in tandem approaches involving the 1,6-conjugate addition of TMS-azide to o-alkynylated p-quinone methides, followed by an intramolecular [3+2]-cycloaddition. This grants access to complex 1,2,3-triazole-fused isoindoline derivatives[3].

  • Advanced Optical Materials: In materials science, the terminal alkyne undergoes further Sonogashira coupling to synthesize phenyl diacetylene-based liquid crystals. These molecules exhibit exceptionally high birefringence, which is highly desirable for advanced electro-optical displays and photonic devices[4].

References

  • Boykin, D.W. et al. (ResearchGate) - Synthesis, DNA binding, fluorescence measurements and antiparasitic activity of DAPI related diamidines [Link]

  • MolAid - this compound | 167858-57-3 Chemical Data & Applications [Link]

Sources

Synthesis Pathways and Mechanistic Insights for 4-Ethynyl-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethynyl-2-fluorobenzonitrile (CAS: 167858-57-3) is a highly versatile, bifunctional building block widely utilized in advanced organic synthesis, medicinal chemistry, and materials science[1],[2]. Structurally, it features a rigid aromatic core substituted with a nitrile group, a fluorine atom, and a terminal alkyne. This unique trifunctional arrangement makes it an invaluable precursor: the terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry or further cross-coupling, while the fluorinated benzonitrile core provides metabolic stability and unique electronic properties crucial for designing targeted therapeutics (such as galectin inhibitors and antiparasitic diamidines)[3],[4].

This technical guide details the definitive two-step synthesis pathway for this compound, emphasizing the mechanistic causality behind experimental choices to ensure reproducible, high-yield outcomes.

SynthesisPathway A 4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3) B Pd/Cu Catalysis + TMSA A->B C TMS-Protected Alkyne Intermediate B->C D Deprotection (K2CO3/MeOH or TBAF) C->D E This compound (CAS: 167858-57-3) D->E

Overall two-step synthesis pathway for this compound.

Mechanistic Framework: The Sonogashira Paradigm

The most efficient and scalable route to this compound is via the Sonogashira cross-coupling of 4-bromo-2-fluorobenzonitrile (CAS: 105942-08-3) with trimethylsilylacetylene (TMSA), followed by desilylation[5],[6].

Causality in Reagent Selection
  • The Electrophile (4-Bromo-2-fluorobenzonitrile): The electron-withdrawing nature of both the nitrile (-C≡N) and fluorine (-F) substituents significantly lowers the electron density of the aromatic ring. This electron deficiency drastically enhances the reactivity of the aryl bromide toward the rate-limiting oxidative addition of the electron-rich Pd(0) catalyst, enabling highly efficient coupling even under relatively mild conditions[5].

  • The Alkyne Surrogate (TMSA): Direct use of acetylene gas is hazardous, difficult to quantify stoichiometrically, and highly prone to double-coupling (forming symmetrical diarylalkynes). TMSA acts as a safe, liquid surrogate that strictly enforces mono-substitution.

  • The Co-Catalyst (CuI): Copper(I) iodide is essential for the in situ generation of a copper acetylide intermediate, which facilitates the transmetallation step to the palladium center much faster than the terminal alkyne alone.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA OA Pd0->OA 4-Bromo-2-fluorobenzonitrile TM TM OA->TM RE RE TM->RE RE->Pd0 Product Release CuCycle CuCycle CuCycle->TM Cu-Acetylide Transfer

Sonogashira cross-coupling catalytic cycle highlighting Pd and Cu synergistic pathways.

Quantitative Data & Optimization

To ensure a self-validating experimental setup, reaction parameters must be tightly controlled. Table 1 outlines the physicochemical properties of the target compound, while Table 2 summarizes the optimized parameters for the primary coupling step.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 167858-57-3 [1],
Molecular Formula C9H4FN [1]
Molecular Weight 145.13 g/mol [2]
Appearance Yellow solid [3]

| Melting Point | 120 °C |[3] |

Table 2: Optimization of Sonogashira Coupling Conditions [5],[7]

Alkyne Partner Catalyst System Base / Solvent Temp (°C) Yield (%)
Trimethylsilylacetylene 2 mol% Pd(PPh₃)₂Cl₂, 5 mol% CuI Et₃N / THF 75 °C 88 - 94%
Phenylacetylene 2 mol% Pd(PPh₃)₂Cl₂, 5 mol% CuI Et₃N / DMF 80 °C 85 - 92%

| Propargyl alcohol | 3 mol% Pd(PPh₃)₂Cl₂, 5 mol% CuI | DIPEA / THF | 70 °C | 78 - 85% |

Experimental Protocols (Self-Validating Workflows)

The following protocols are engineered to prevent common failure modes, such as catalyst poisoning and Glaser homocoupling.

Step 1: Palladium-Catalyzed Sonogashira Coupling

Objective: Synthesize 2-fluoro-4-((trimethylsilyl)ethynyl)benzonitrile.

  • Inert Atmosphere Setup: Charge a flame-dried Schlenk flask with 4-bromo-2-fluorobenzonitrile (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.05 equiv)[5]. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) and to suppress the Cu-catalyzed oxidative homocoupling of the alkyne.

  • Solvent Addition: Add anhydrous Triethylamine (Et₃N) and Tetrahydrofuran (THF) (1:1 v/v) under an argon atmosphere. Et₃N serves a dual purpose as both the base to deprotonate the alkyne and a coordinating ligand to stabilize the metal centers.

  • Degassing: Degas the suspension via three freeze-pump-thaw cycles.

  • Alkyne Addition: Add Trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise. Causality: A slight stoichiometric excess compensates for the volatility of TMSA and drives the equilibrium of the reaction to completion.

  • Reaction: Heat the mixture to 75 °C and stir for 12–14 hours[5],[6]. Monitor via TLC or LC-MS until the aryl bromide is consumed.

  • Workup: Cool to room temperature and filter the crude mixture through a pad of Celite. Causality: This physically removes insoluble palladium and copper amine salts, which can cause streaking during chromatography. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the TMS-protected intermediate.

Step 2: Desilylation (Deprotection)

Objective: Cleave the TMS group to yield the terminal alkyne.

Method A: Base-Catalyzed Solvolysis (Preferred for Scale-up) [6]

  • Dissolve the TMS-protected intermediate in anhydrous Methanol.

  • Add anhydrous K₂CO₃ (1.5 equiv). Causality: The methoxide ion generated in situ attacks the silicon atom, forming a pentacoordinate intermediate that rapidly collapses to release the terminal alkyne.

  • Stir at room temperature for 1.5 hours[6].

  • Workup: Neutralize the mixture with an acidic ion exchange resin (e.g., Dowex 50 W) or dilute HCl. Causality: Neutralization is critical to prevent base-catalyzed hydrolysis or degradation of the sensitive nitrile group. Filter the resin and concentrate the filtrate to yield the product.

Method B: Fluoride-Mediated Cleavage (Preferred for Rapid Small-Scale) [4]

  • Dissolve the intermediate in anhydrous THF and cool to 0 °C.

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv) dropwise. Causality: The formation of the extremely stable Si-F bond (bond dissociation energy ~582 kJ/mol) provides a massive thermodynamic driving force for the rapid cleavage of the weaker Si-C bond.

  • Stir for 1 hour at room temperature[4].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash thoroughly with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization to yield this compound as a yellow solid (approx. 70% overall yield, mp 120 °C)[3].

References

  • Boykin, D.W., et al. "Synthesis, DNA binding, fluorescence measurements and antiparasitic activity of DAPI related diamidines." European Journal of Medicinal Chemistry, 2009. URL: [Link]

  • Justia Patents. "Galactoside inhibitor of galectins". Justia. URL: [Link]

  • Carell, T., et al. "Synthesis and Characterization of a Metal-Salen Base Pair for the Assembly of Programmed Metal Arrays inside the DNA Double Helix." LMU München, 2007. URL: [Link]

Sources

4-Ethynyl-2-fluorobenzonitrile CAS number 167858-57-3

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 4-Ethynyl-2-fluorobenzonitrile (CAS 167858-57-3) in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and materials science, bifunctional building blocks are critical for modular synthesis. This compound (CAS: 167858-57-3) is a highly specialized fluorinated aromatic intermediate that provides orthogonal reactivity. The presence of a terminal alkyne allows for transition-metal-catalyzed cross-coupling and click chemistry, while the nitrile group serves as a precursor for amidines, tetrazoles, and primary amines. Crucially, the ortho-fluoro substituent modulates the electronic landscape of the ring, enhancing the electrophilicity of the nitrile and improving the lipophilicity and metabolic stability of downstream drug candidates.

This guide dissects the physicochemical profile, mechanistic utility, and validated synthetic protocols for deploying this compound in advanced research, specifically highlighting its role in developing antiparasitic DAPI analogues[1].

Physicochemical Profiling & Structural Logic

The utility of this compound is rooted in its structural logic. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which increases the acidity of the terminal alkyne proton and makes the nitrile carbon highly susceptible to nucleophilic attack (e.g., during Pinner reactions).

Table 1: Quantitative Physicochemical Data

Property Value
Chemical Name This compound
CAS Registry Number 167858-57-3[2]
Molecular Formula C9H4FN
Molecular Weight 145.136 g/mol [3]
SMILES String N#CC1=CC=C(C#C)C=C1F
Melting Point ~120 °C[1]
Storage Conditions 2-8°C, under inert atmosphere (Argon/N2)

| Appearance | Yellow to pale brown solid[1] |

Mechanistic Role in Drug Development: The DAPI Analogue Pathway

One of the most prominent applications of this compound is in the synthesis of extended analogues of DAPI (4',6-diamidino-2-phenylindole)[1]. Standard DAPI is a ubiquitous fluorescent DNA stain, but its clinical utility against Trypanosoma brucei (the parasite responsible for African sleeping sickness) is limited by poor membrane permeability and suboptimal target affinity.

By utilizing this compound as a coupling partner, researchers can insert an ethynyl linker between the indole core and the phenyl ring[1].

  • Conjugation Extension: The alkyne bridge creates a near-linear, rigid, and highly conjugated cationic diamidine.

  • Target Affinity: This rigidity perfectly matches the curvature of the AT-rich minor groove of parasitic kinetoplast DNA.

  • Fluorine Effect: The fluorine atom increases the lipophilicity of the molecule, facilitating penetration through the parasitic cell membrane, while simultaneously lowering the pKa of the adjacent amidine, optimizing physiological binding.

SynthesisPathway A 4-Bromo-2-fluorobenzonitrile B Sonogashira Coupling (Pd cat., CuI, TMSA) A->B Step 1 C TMS-Protected Alkyne B->C D Desilylation (K2CO3 / MeOH) C->D Step 2 E This compound (CAS: 167858-57-3) D->E F Indole Coupling & Pinner Rxn E->F Downstream G Extended DAPI Analogue F->G

Fig 1: Synthesis workflow of DAPI analogues using this compound.

MOA N1 Cationic Diamidine (DAPI Analogue) N2 AT-Rich DNA Minor Groove Binding N1->N2 Target Affinity N3 Fluorescence Emission N2->N3 UV Excitation N4 Kinetoplast Destruction N2->N4 T. brucei specific N5 Parasite Cell Death N4->N5 Apoptosis

Fig 2: Mechanism of action for diamidine analogues in antiparasitic applications.

Experimental Protocol: Synthesis & Isolation Strategy

To ensure high yields and prevent unwanted side reactions (such as nitrile hydrolysis or alkyne homocoupling), the synthesis of this compound is typically achieved via a two-step sequence starting from commercially available 4-bromo-2-fluorobenzonitrile[1].

Step 1: Sonogashira Cross-Coupling

Objective: Attach a protected alkyne to the aromatic core.

  • Preparation: In an oven-dried Schlenk flask, dissolve 4-bromo-2-fluorobenzonitrile (1.0 equiv) in anhydrous Triethylamine (Et₃N).

    • Causality: Et₃N acts as both the solvent and the base required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles.

    • Causality: Palladium catalysts are highly sensitive to oxidation. Removing dissolved O₂ prevents the deactivation of the Pd(0) active species and minimizes Glaser homocoupling of the alkyne.

  • Catalyst Addition: Under a positive stream of Argon, add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.1 equiv). Stir for 5 minutes, then add Trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise.

  • Reaction & Validation: Heat the mixture to 60°C for 4 hours.

    • Self-Validation: The reaction mixture will transition from a yellow suspension to a dark brown/black solution as the active Pd(0) species forms. Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (Rf ~0.6) will disappear, replaced by a new UV-active spot (Rf ~0.7).

  • Workup: Filter through a pad of Celite to remove metal salts, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the TMS-protected intermediate.

Step 2: Desilylation

Objective: Remove the TMS protecting group to yield the terminal alkyne[1].

  • Reaction: Dissolve the TMS-protected intermediate in a 1:1 mixture of Methanol and Dichloromethane (DCM). Add anhydrous K₂CO₃ (0.2 equiv) and stir at room temperature for 2 hours.

    • Causality: Mild basic conditions (K₂CO₃/MeOH) are specifically chosen over fluoride sources (like TBAF) to cleanly cleave the C-Si bond without risking the hydrolysis of the sensitive nitrile group or displacing the fluorine atom.

  • Validation & Isolation: Monitor via TLC. The product will show a shift to a lower Rf (~0.5) due to the increased polarity of the terminal alkyne compared to the lipophilic TMS group. Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate to yield this compound as a yellow solid[1].

Quality Control & Analytical Validation

Before deploying this compound in downstream click chemistry (e.g., [3+2] cycloadditions to form 1,2,3-triazole-fused heterocycles) or further cross-couplings, the batch must be analytically validated to ensure the terminal alkyne is intact[4].

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic peak is the terminal alkyne proton, which appears as a sharp singlet at δ 3.40 ppm [1]. The aromatic protons will appear as a broad multiplet between δ 7.15–7.70 ppm [1]. The absence of a massive singlet near δ 0.2 ppm confirms complete TMS removal.

  • LC-MS (ESI+): Expected mass for [M+H]⁺ is m/z 146.1.

  • IR Spectroscopy: A sharp, distinct absorption band at ~3300 cm⁻¹ (terminal C≡C-H stretch) and ~2230 cm⁻¹ (C≡N stretch) validates the presence of both functional groups.

References

  • Title: Synthesis, DNA binding, fluorescence measurements and antiparasitic activity of DAPI related diamidines Source: Bioorganic & Medicinal Chemistry (Farahat, A. et al., 2010) URL: [Link]

Sources

Physical characteristics of 4-Ethynyl-2-fluorobenzonitrile (melting point, boiling point)

[1][2][3][4][5][6][7]

Executive Summary

This compound is a functionalized aromatic building block characterized by a nitrile group at position 1, a fluorine atom at position 2, and a terminal alkyne at position 4.[1][2] It serves as a "click chemistry" handle and a precursor for Sonogashira couplings in medicinal chemistry.

  • CAS Registry Number: 167858-57-3[3][1][2][4][5][6][7][8]

  • Molecular Formula: C₉H₄FN[6]

  • Molecular Weight: 145.13 g/mol

  • Primary State: Solid (at STP)

Physical Characteristics

The following data aggregates experimental values from primary synthesis literature.

PropertyValue / DescriptionExperimental Context
Melting Point 120 °C Recrystallized solid (Yellow) [1]
Boiling Point Not DeterminedDecomposes/polymerizes prior to boiling at 1 atm. Predicted >260 °C based on structural analogs.
Appearance Yellow Solid Crystalline powder upon isolation.
Solubility HighSoluble in CH₂Cl₂, DMSO, DMF, Ethyl Acetate.
Solubility Low/InsolubleWater, aliphatic hexanes (without co-solvent).

Technical Insight: The relatively high melting point (120 °C) compared to its non-fluorinated analog (4-ethynylbenzonitrile, mp ~156 °C) or non-cyano analogs suggests strong intermolecular


-stacking interactions, though the ortho-fluorine introduces a dipole twist that slightly lowers lattice energy compared to the para-substituted parent.
Synthesis & Purification Protocol

The most robust route to this compound is via Sonogashira coupling of 4-bromo-2-fluorobenzonitrile with trimethylsilylacetylene (TMSA), followed by protodesilylation.

Step 1: Sonogashira Coupling
  • Reagents: 4-Bromo-2-fluorobenzonitrile (1.0 eq), TMS-Acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).

  • Solvent/Base: Et₃N or Diethylamine (degassed).

  • Conditions: Inert atmosphere (Ar/N₂), 60–80 °C, 4–12 hours.

Step 2: Desilylation (Deprotection)
  • Reagents: TBAF (1.0 M in THF) or K₂CO₃ (in MeOH).

  • Conditions: Room temperature, 1–2 hours.

  • Workup: Aqueous extraction (EtOAc/Water), drying over Na₂SO₄.

Step 3: Purification
  • Method: Silica gel flash chromatography.

  • Eluent: Hexanes:Ethyl Acetate (Gradient 10:1 to 4:1).

  • Validation: The product must be a yellow solid . If it is an oil, it likely contains residual solvent or silyl byproducts.

Synthesis Workflow Diagram

SynthesisWorkflowStart4-Bromo-2-fluorobenzonitrile(Starting Material)CouplingSonogashira Coupling(Pd cat., CuI, TMS-Acetylene)Start->Coupling+ TMSA, Et3NIntermediateTMS-Protected Intermediate(Ar-C≡C-TMS)Coupling->IntermediateIsolationDeprotectionDesilylation(TBAF or K2CO3)Intermediate->DeprotectionCleavageProductThis compound(Yellow Solid, mp 120°C)Deprotection->ProductPurification

Figure 1: Synthetic pathway from bromo-precursor to final alkyne product.

Handling & Safety (E-E-A-T)
  • Stability: Terminal alkynes can polymerize exothermically if heated neat or exposed to radical initiators. Store at -20 °C under argon for long-term stability.

  • Acidity: The terminal proton (C≡C-H ) is weakly acidic (pKa ~25). Avoid strong bases (e.g., NaH, BuLi) unless deprotonation is the intended reaction step.

  • Toxicology: While specific tox data is limited, treat as Harmful if swallowed/inhaled (H302/H332) and an Irritant (H315/H319) , consistent with fluorobenzonitrile derivatives.

References
  • Melting Point & Synthesis Source

    • Synthesis, DNA binding, fluorescence measurements and antiparasitic activity of DAPI rel
    • Data Point: Compound 4d is identified as this compound, Yellow solid, mp 120 °C.
    • Source:

  • Chemical Supplier Verification (CAS 167858-57-3)

    • Source: [8]

  • Isomer Differentiation (2-Ethynyl vs 4-Ethynyl)

    • Source: (Cited for negative control/isomer distinction).

Solubility Dynamics and Solvent Selection Strategies for 4-Ethynyl-2-fluorobenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethynyl-2-fluorobenzonitrile (CAS: 167858-57-3) is a highly versatile, multi-functional building block widely utilized in medicinal chemistry, materials science, and the synthesis of metal-organic frameworks (MOFs). Featuring a terminal alkyne, an electron-withdrawing fluorine atom, and a highly polar nitrile group, its unique molecular architecture dictates a highly specific solubility profile.

As a Senior Application Scientist, understanding the thermodynamics of how this molecule interacts with various solvent environments is critical for optimizing reaction yields, designing purification workflows, and ensuring reproducible analytical results. This whitepaper provides a rigorous, causality-driven guide to the solubility of this compound, supported by empirical principles and self-validating experimental protocols.

Molecular Architecture and Solvation Thermodynamics

The solubility of this compound is governed by the interplay of its three functional groups, which dictate the intermolecular forces it can participate in:

  • The Nitrile Group (-C≡N): This group imparts a strong permanent dipole moment to the molecule. It acts as a robust hydrogen-bond acceptor and engages in strong dipole-dipole interactions, making the compound highly compatible with polar aprotic solvents [2].

  • The Fluorine Atom (-F): Positioned ortho to the nitrile group, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. While it increases the overall lipophilicity (logP) of the aromatic core, it also creates a localized dipole that enhances solubility in moderately polar halogenated solvents.

  • The Terminal Alkyne (-C≡CH): The ethynyl proton is weakly acidic and can act as a mild hydrogen-bond donor. Furthermore, the cylindrical π-electron cloud of the alkyne allows for π-π stacking and dispersion interactions, facilitating dissolution in aromatic solvents.

Causality in Solvation: Because the molecule possesses strong dipoles but lacks strong hydrogen-bond donors (like -OH or -NH2), it exhibits high solubility in polar aprotic solvents (which stabilize the dipoles) but remains highly hydrophobic. Consequently, it is virtually insoluble in water, as the energetic cost of disrupting the extensive hydrogen-bonded network of water is not offset by the weak interactions the molecule can form with aqueous systems [4].

G cluster_0 Solvent Categories Molecule This compound (Solute) PolarAprotic Polar Aprotic (DMF, DMSO, MeCN) Molecule->PolarAprotic Strong Dipole-Dipole High Solubility NonPolar Halogenated & Aromatic (DCM, Toluene) Molecule->NonPolar Dispersion & pi-pi Moderate Solubility PolarProtic Aqueous & Aliphatic (H2O, Hexane) Molecule->PolarProtic Hydrophobic Repulsion Poorly Soluble / Insoluble

Solvation thermodynamics of this compound across solvent classes.

Solubility Matrix in Common Organic Solvents

To facilitate rational solvent selection for synthetic and analytical workflows, the quantitative and qualitative solubility data for this compound is summarized below. This data is extrapolated from the established behavior of structurally analogous fluorinated benzonitriles and ethynylbenzenes [3].

Solvent ClassSpecific SolventDielectric Constant (ε at 20°C)Estimated Solubility ProfilePrimary Application / Workflow
Polar Aprotic N,N-Dimethylformamide (DMF)38.3Highly Soluble (>100 mg/mL)Sonogashira couplings, MOF synthesis [1].
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Highly Soluble (>100 mg/mL)Biological assays, stock solution preparation.
Polar Aprotic Acetonitrile (MeCN)37.5Soluble (50-100 mg/mL)HPLC mobile phase, click chemistry.
Halogenated Dichloromethane (DCM)9.1Soluble (50-100 mg/mL)Liquid-liquid extraction, column chromatography.
Aromatic Toluene2.4Moderately Soluble (10-50 mg/mL)High-temperature cross-couplings.
Polar Protic Methanol (MeOH)32.7Poorly Soluble (<10 mg/mL)Crystallization anti-solvent.
Aliphatic Hexane / Heptane1.9Insoluble (<1 mg/mL)Trituration, chromatography eluent.
Aqueous Water80.1Insoluble Aqueous workup, phase separation.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems to ensure maximum scientific integrity and reproducibility in the laboratory.

Protocol A: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

To accurately determine the exact solubility limit of this compound in a specific solvent system, kinetic dissolution must be differentiated from thermodynamic equilibrium.

Step-by-Step Methodology:

  • Solute Saturation: Add an excess amount of this compound (e.g., 200 mg) to a 5 mL glass vial containing 1 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

    • Causality: A 48-hour window provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring the system reaches a true, stable thermodynamic equilibrium rather than a transient supersaturated state.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes. Carefully draw the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive organic solvents (unlike nylon or PES). The 0.22 µm pore size ensures the complete removal of colloidal micro-particulates that would otherwise cause light scattering and artificially inflate UV absorbance readings.

  • Quantitative Analysis: Dilute the filtered aliquot accurately (e.g., 1:100) using the mobile phase and analyze via HPLC-UV at 254 nm against a pre-established multi-point calibration curve.

Workflow Step1 1. Solute Saturation Add excess compound to solvent Step2 2. Isothermal Equilibration Agitate at 25°C for 48h Step1->Step2 Step3 3. Phase Separation Centrifuge & 0.22 µm PTFE Filter Step2->Step3 Step4 4. Quantitative Analysis HPLC-UV at 254 nm Step3->Step4 Step5 5. Data Processing Calculate Equilibrium Solubility Step4->Step5

Self-validating workflow for determining thermodynamic equilibrium solubility.

Protocol B: Solvent Optimization for Sonogashira Cross-Coupling

This compound is frequently utilized to synthesize complex diamidines and biologically active indoles via Sonogashira coupling [1]. The choice of solvent directly impacts the catalytic cycle.

Step-by-Step Methodology:

  • Catalyst Dissolution: In an oven-dried Schlenk flask, dissolve Pd(PPh3)4 (5 mol%) and CuI (10 mol%) in anhydrous, degassed DMF (0.2 M relative to the substrate).

    • Causality: DMF is chosen because its high dielectric constant stabilizes the polar oxidative addition intermediates of the palladium catalytic cycle.

  • Reagent Addition: Add 1.0 equivalent of the aryl halide and 1.2 equivalents of this compound.

  • Base Addition & Deoxygenation: Add 3.0 equivalents of Triethylamine (TEA). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Rigorous deoxygenation is critical. In the presence of oxygen, the terminal alkyne of this compound will undergo a copper-catalyzed Glaser homodimerization, consuming the starting material and drastically reducing the yield of the desired cross-coupled product.

  • Reaction Execution: Stir the mixture at 60 °C under an argon atmosphere for 12 hours. Monitor the consumption of the alkyne via TLC (Eluent: 4:1 Hexane/Ethyl Acetate).

References

[1] Synthesis, DNA binding, fluorescence measurements and antiparasitic activity of DAPI related diamidines. ResearchGate. Available at:[Link]

[2] BENZONITRILE Applications and Chemical Properties. Ataman Kimya. Available at: [Link]

[4] Solubility of Benzonitrile. Solubility of Things. Available at: [Link]

Molecular structure and conformation of 4-Ethynyl-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Ethynyl-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to elucidate the molecular structure and conformation of this compound, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a detailed roadmap for its complete characterization. We will explore a multi-pronged approach, integrating experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with computational methods like Density Functional Theory (DFT). The guide is designed to provide not only the "how" but also the "why" behind these analytical choices, ensuring a thorough understanding of the molecule's three-dimensional properties.

Introduction to this compound

This compound (C₉H₄FN) is a small organic molecule featuring a benzene ring substituted with three functional groups: a nitrile (-C≡N), a fluorine atom (-F), and an ethynyl group (-C≡CH). The relative positions of these substituents (1,2,4-substitution pattern) create a specific electronic and steric environment that dictates the molecule's overall properties. Understanding the precise three-dimensional arrangement of atoms (molecular structure) and the molecule's preferred spatial orientations (conformation) is critical for predicting its reactivity, intermolecular interactions, and suitability for various applications, including as a building block for larger, more complex molecules in drug discovery.[1]

This guide will detail the synergistic application of experimental and computational techniques to fully characterize the molecular structure and conformation of this compound.

Elucidating the Molecular Structure: A Combined Spectroscopic and Crystallographic Approach

The definitive determination of a molecule's structure relies on a combination of techniques that provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Connectivity in Solution

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule in solution. For this compound, a suite of NMR experiments would be employed.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will reveal the number of distinct proton environments, their chemical shifts (δ), and their coupling patterns (J-couplings).

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum, often using proton decoupling, to identify the number of unique carbon environments.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. This is a highly sensitive technique that will provide information about the electronic environment of the fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons and carbons, confirming the connectivity of the molecule.

Expected Spectroscopic Features:

  • ¹H NMR: One would expect to see signals for the aromatic protons and the acetylenic proton. The aromatic protons will exhibit splitting patterns (doublets, triplets of doublets) due to coupling with each other and with the fluorine atom. The acetylenic proton should appear as a singlet.

  • ¹³C NMR: Nine distinct carbon signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and fluorine substituents.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, likely showing coupling to the adjacent aromatic protons.

The data from these experiments, when pieced together, provide an unambiguous confirmation of the molecule's covalent bond framework.[2][3][4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Vibrational Bands:

  • -C≡N (Nitrile): A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹.

  • -C≡C-H (Terminal Alkyne): A sharp, moderate absorption for the C≡C stretch is expected around 2100-2140 cm⁻¹, and a strong, sharp band for the ≡C-H stretch should appear around 3300 cm⁻¹.

  • C-F (Aryl Fluoride): A strong absorption band in the fingerprint region, typically between 1000-1300 cm⁻¹.

  • Aromatic C-H and C=C: Characteristic bands for aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[5][6] It provides highly accurate data on bond lengths, bond angles, and dihedral angles.

Experimental Workflow: Single-Crystal X-ray Diffraction

xray_workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Crystal Growth B Crystal Mounting A->B Select suitable single crystal C X-ray Diffraction Data Collection B->C Mount on diffractometer D Structure Solution (Direct Methods) C->D Process raw diffraction data E Structure Refinement D->E Initial atomic positions F Final Structural Model E->F Refine positions and thermal parameters

Caption: Workflow for X-ray Crystal Structure Determination.

Anticipated Structural Parameters:

While a crystal structure for this compound is not publicly available, we can predict some of its key structural features based on known data for similar compounds.[7]

ParameterExpected ValueRationale
Bond Lengths
C-C (aromatic)~1.39 ÅTypical for a benzene ring.
C-CN~1.45 ÅSingle bond between sp² and sp hybridized carbons.
C≡N~1.14 ÅTriple bond of the nitrile group.[7]
C-F~1.35 ÅStrong, partially double-bonded character due to resonance.
C-C≡~1.43 ÅSingle bond between sp² and sp hybridized carbons.
C≡C~1.20 ÅTriple bond of the ethynyl group.
≡C-H~1.06 Åsp-hybridized C-H bond.
Bond Angles
C-C-C (ring)~120°Idealized sp² geometry of the benzene ring.
C-C≡N~180°Linear geometry of the nitrile group.
C-C≡C~180°Linear geometry of the ethynyl group.

The crystal packing would likely be influenced by weak intermolecular interactions, such as hydrogen bonding involving the acetylenic proton and dipole-dipole interactions involving the nitrile and fluoro substituents.

Conformational Analysis: Exploring the Molecule's Flexibility

Conformational analysis aims to understand the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility would involve rotation around the single bonds connecting the ethynyl and nitrile groups to the aromatic ring.

Rotational Barriers and Conformational Preferences

The rotation of the linear ethynyl and nitrile groups relative to the plane of the benzene ring is expected to have a very low energy barrier, meaning these groups can rotate freely at room temperature. The molecule as a whole is expected to be largely planar, with all the heavy atoms lying in or very close to the plane of the benzene ring. This planarity is favored by the sp² hybridization of the ring carbons and the sp hybridization of the ethynyl and nitrile carbons.

Computational Modeling: A Powerful Predictive Tool

In the absence of extensive experimental data, and to complement what is available, computational modeling using Density Functional Theory (DFT) is an invaluable tool.[8][9][10] DFT allows us to calculate the electronic structure of the molecule and predict its properties.

Computational Workflow: DFT Analysis

dft_workflow cluster_outputs Calculated Properties A Build Initial Molecular Structure B Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D Verify minimum energy structure E Property Calculations C->E G Vibrational Frequencies (Compare with IR) D->G F Optimized Geometry (Bond lengths, angles) E->F H NMR Chemical Shifts (Compare with NMR) E->H I Electronic Properties (HOMO, LUMO, ESP) E->I

Caption: A typical workflow for DFT-based molecular characterization.

Key Insights from DFT Calculations:

  • Optimized Geometry: DFT can provide a highly accurate prediction of the molecule's lowest energy structure, which can be compared with experimental data from X-ray crystallography if available.

  • Vibrational Frequencies: Calculated vibrational frequencies can be compared with the experimental IR spectrum to validate the computational model.

  • NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in spectral assignment.

  • Electrostatic Potential (ESP) Map: An ESP map can be generated to visualize the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and reactivity. The nitrile and fluorine atoms are expected to be regions of high electron density (red), while the hydrogens, particularly the acetylenic proton, will be regions of lower electron density (blue).

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized to understand the molecule's electronic transitions and reactivity in chemical reactions.

Conclusion

The comprehensive characterization of this compound's molecular structure and conformation requires a synergistic approach that leverages the strengths of multiple analytical techniques. While NMR and IR spectroscopy can confirm the molecule's connectivity and the presence of key functional groups, single-crystal X-ray crystallography provides the definitive solid-state structure. These experimental methods, when combined with the predictive power of computational techniques like Density Functional Theory, offer a complete and self-validating picture of the molecule's properties. This detailed understanding is a prerequisite for the rational design of new molecules and materials based on the this compound scaffold.

References

  • Inorganic Chemistry. (2023). ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. ACS Publications. Available from: [Link]

  • Bachollet, S. P. J. T., Vivat, J. F., Cocker, D. C., & Harrity, J. P. A. (n.d.). X-ray crystal structure representation of 4. ResearchGate. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). PMC. Available from: [Link]

  • Kumar, A., Sharma, P., & Daswani, U. (2018). Synthesis of substituted benzazoles and computational evaluation of their mechanism. Organic Chemistry: Current Research. Available from: [Link]

  • Munir, A., Ayaz, S., Shah, A., Kokab, T., & Iftikhar, F. J. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. American Journal of Physical Chemistry. Available from: [Link]

  • Perin, N., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. Available from: [Link]

  • NIST. (n.d.). Benzonitrile, 4-fluoro-. NIST WebBook. Available from: [Link]

  • Tulane University. (2010). X-Ray Crystallography. Available from: [Link]

  • PubChem. (n.d.). 2-Ethyl-4-fluorobenzonitrile. National Institutes of Health. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Available from: [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (2023). ScienceDirect. Available from: [Link]

  • Macromolecular Structure Determination by X-ray Crystallography. (n.d.). Wiley Online Library. Available from: [Link]

Sources

The Evolution and Synthesis of Substituted Benzonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzonitriles are the silent workhorses of modern medicinal chemistry. Serving as critical pharmacophores in blockbuster drugs like Letrozole and Rilpivirine , the cyano group (-CN) offers unique bioisosteric properties—mimicking carbonyls while altering metabolic stability and lipophilicity.

This guide moves beyond basic textbook definitions to analyze the evolution of benzonitrile synthesis. We transition from the hazardous, stoichiometric copper-mediated methods of the 19th century to the precision of modern palladium-catalyzed cross-couplings. This document provides validated protocols, mechanistic insights into catalyst poisoning, and safety-critical workflows for handling cyanide sources in a research environment.

Part 1: Historical Genesis & The "Old Guard"

The history of benzonitrile synthesis is a timeline of reducing hazard while increasing chemoselectivity. Early methods were effective but brutal, often requiring harsh conditions that modern drug discovery workflows cannot tolerate.

The Sandmeyer Reaction (1884)

Traugott Sandmeyer’s discovery involved the radical decomposition of aryl diazonium salts in the presence of copper(I) salts.

  • Mechanism: Single Electron Transfer (SET) reduction of the diazonium ion by Cu(I), followed by cyano radical transfer.

  • Limitations: Requires potentially explosive diazonium intermediates; incompatible with acid-sensitive groups.

The Rosenmund-von Braun Reaction (1919)

A brute-force nucleophilic aromatic substitution (


) where aryl halides are heated with stoichiometric CuCN.
  • Conditions: High temperatures (>200°C) in polar solvents like DMF or pyridine.

  • The "Black Box" Problem: The reaction often produces difficult-to-remove copper waste streams and requires harsh workups (oxidative decomposition of copper complexes) that destroy delicate functional groups.

Part 2: The Transition Metal Revolution (1973–Present)

The paradigm shifted in 1973 when Takagi et al. introduced Palladium(0) catalysis. However, the field struggled for decades with a specific plague: Catalyst Poisoning .

The Cyanide Paradox

Cyanide is a strong


-donor and 

-acceptor. In high concentrations, it binds irreversibly to Pd(II) species, forming stable

complexes that shut down the catalytic cycle.
  • The Solution: The breakthrough came not just from better catalysts, but better reagents.

  • Zinc Cyanide (

    
    ):  Introduced as a standard by the Merck Process group (Tschaen et al., 1994). It is practically insoluble in DMF/toluene. It releases cyanide ions slowly and only upon demand, maintaining a low 
    
    
    
    concentration that allows catalysis to proceed without poisoning the metal center.
Visualization: The Catalytic Cycle

The following diagram illustrates the modern Pd-catalyzed cyanation cycle, highlighting the critical Transmetallation step where the "slow release" of cyanide occurs.

Pd_Cyanation_Cycle Figure 1: Mechanism of Pd-Catalyzed Cyanation of Aryl Halides Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd + Ar-X PdII_ArX L2Pd(Ar)(X) (Intermediate) OxAdd->PdII_ArX TransMet Transmetallation (Zn(CN)2 enters) PdII_ArX->TransMet + Zn(CN)2 / - ZnX(CN) PdII_ArCN L2Pd(Ar)(CN) TransMet->PdII_ArCN RedElim Reductive Elimination (Product Release) PdII_ArCN->RedElim RedElim->Pd0 + Ar-CN

Figure 1: The catalytic cycle relies on the equilibrium between the oxidative addition complex and the transmetallating agent.

Part 3: Pharmacological Significance

In drug design, the nitrile group is often used as a bioisostere for carbonyls, hydroxyls, and carboxylates.[1] It is compact (linear geometry), polar, and acts as a hydrogen bond acceptor without acting as a donor.

Comparative Data: Nitrile-Containing Drugs[2]
Drug NameIndicationRole of Benzonitrile MoietyFDA Approval
Letrozole Breast CancerBinds to the heme iron of the aromatase enzyme (CYP19A1).1997
Rilpivirine HIV-1 (NNRTI)Fits into a hydrophobic tunnel in reverse transcriptase; CN interacts with backbone.2011
Perampanel EpilepsyActs as a non-competitive AMPA receptor antagonist.2012
Crisaborole Eczema (PDE4)Boron-containing drug; CN provides electronic tuning for the benzoxaborole ring.2016

Part 4: Advanced Experimental Protocols

Protocol A: The "Gold Standard" Pd-Catalyzed Cyanation

Context: This protocol utilizes


 to prevent catalyst poisoning. It is robust for aryl bromides and activated aryl chlorides.

Safety Prerequisite:

  • Hazard:

    
     is fatal if swallowed or inhaled.[2] Contact with acid releases HCN gas.[2]
    
  • Engineering Control: All weighing must occur in a filtered glovebox or a high-velocity fume hood.

  • Quench: Keep a bleach (NaOCl) bath ready to neutralize all glassware and waste.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 
     (0.6 equiv - provides 1.2 equiv of CN)
    
  • 
     (2 mol%)
    
  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Solvent: Wet DMF (addition of 1% water accelerates the reaction by activating Zinc).

Step-by-Step Workflow:

  • Degassing: In a reaction vial, combine the Aryl Bromide,

    
    , 
    
    
    
    , and dppf. Cap with a septum.[3] Evacuate and backfill with Nitrogen (
    
    
    ) three times. Rationale:
    
    
    oxidizes phosphine ligands, killing the catalyst.
  • Solvation: Add anhydrous DMF via syringe. (Optional: Add 1% water or

    
     dust if the reaction is sluggish).
    
  • Reaction: Heat to 120°C for 3–12 hours. Monitor by HPLC/UPLC.

  • Workup (Critical):

    • Cool to room temperature.[3][4]

    • Dilute with EtOAc.

    • Quenching: Wash the organic layer with

      
       or dilute bleach. This destroys residual cyanide and solubilizes zinc salts.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
Protocol B: The "Green" Route (Potassium Ferrocyanide)

Context: For labs restricting highly toxic cyanide sources,


 is a non-toxic alternative.[5] The cyanide is tightly bound to iron and only released at high temperatures in the presence of a catalyst.

Key Modification:

  • Reagent: Replace

    
     with 
    
    
    
    (0.25 equiv).
  • Base: Requires

    
     (1.0 equiv).
    
  • Solvent: NMP or DMAc is preferred over DMF.

Part 5: Synthetic Utility & Reactivity Profile

Once installed, the nitrile group is a "gateway functional group." It is rarely the end of the synthetic road unless it is the pharmacophore itself.

Visualization: The Benzonitrile Divergence

The following diagram maps the transformations accessible from the benzonitrile core.

Nitrile_Utility Center Ar-CN (Benzonitrile) Tetrazole Tetrazoles (Sartan Drugs) Center->Tetrazole NaN3 / ZnBr2 Amide Primary Amides (Hydrolysis) Center->Amide H2O2 / NaOH Acid Carboxylic Acids (Full Hydrolysis) Center->Acid HCl / Heat Amine Benzyl Amines (Reduction) Center->Amine H2 / Pd-C Ketone Aryl Ketones (Grignard Addn) Center->Ketone R-MgBr Aldehyde Benzaldehydes (DIBAL-H) Center->Aldehyde 1. DIBAL-H 2. H3O+

Figure 2: The nitrile group serves as a precursor to acids, amines, and heterocycles like tetrazoles.[5]

The Tetrazole Transformation

The conversion of benzonitriles to tetrazoles (using


 and a Lewis acid like 

) is the industrial route for "Sartan" antihypertensives (e.g., Valsartan, Losartan). This reaction is a [3+2] cycloaddition where the nitrile acts as the dipolarophile.

References

  • Sandmeyer, T. (1884). "Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen." Berichte der deutschen chemischen Gesellschaft.

  • Rosenmund, K. W., & Struck, E. (1919).[6] "Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten."[6] Berichte der deutschen chemischen Gesellschaft.

  • Takagi, K., et al. (1973).[1] "Palladium-catalyzed cyanation of aryl halides." Chemistry Letters.

  • Tschaen, D. M., et al. (1994). "An improved procedure for the palladium catalyzed cyanation of aryl halides." Journal of Organic Chemistry.

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides."[5] Chemical Communications.

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.

Sources

Technical Guide: Safe Handling and Application of 4-Ethynyl-2-fluorobenzonitrile in a Research & Development Setting

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Ethynyl-2-fluorobenzonitrile is a multifunctional building block of increasing importance in medicinal chemistry and materials science. Its unique trifunctional scaffold, comprising a terminal alkyne, a nitrile group, and a fluorinated aromatic ring, offers versatile handles for molecular elaboration. However, these same functional groups confer a specific and acute hazard profile that demands rigorous and informed safety protocols. This guide provides a comprehensive overview of the chemical properties, inherent hazards, and detailed procedures for the safe handling, storage, and disposal of this compound. It is intended for researchers, chemists, and drug development professionals who utilize this compound in a laboratory setting. The protocols herein are designed to be self-validating, emphasizing the causality behind each safety measure to foster a culture of intrinsic laboratory safety.

Compound Profile and Hazard Identification

This compound is a solid organic compound.[1] Its structure presents a convergence of three distinct chemical motifs, each contributing to its overall reactivity and hazard profile. A thorough understanding of these individual contributions is the foundation of a robust risk assessment.

  • The Benzonitrile Core: Aromatic nitriles are known to be toxic. Unlike aliphatic nitriles, which can be metabolized to release cyanide, the toxicity of aromatic nitriles like benzonitrile is believed to occur through other mechanisms, such as acting as metabolic uncouplers.[2] They are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • The Terminal Alkyne: Terminal alkynes are thermodynamically less stable than their internal counterparts and are prone to exothermic decomposition or polymerization.[5][6] The acidic proton on the terminal alkyne can react with certain metals, particularly heavy metals like copper(I), silver, and mercury, to form highly unstable and shock-sensitive explosive acetylides.

  • The Fluorinated Ring: The carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability in drug candidates. However, under thermal stress or in certain chemical reactions, decomposition can lead to the formation of highly corrosive and toxic gaseous hydrogen fluoride (HF).[4][7]

GHS Classification (Inferred)

Due to the absence of a published Safety Data Sheet (SDS) specifically for this compound, the following classification is inferred from structurally related compounds such as 4-Fluorobenzonitrile and other substituted benzonitriles.[8][9]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Flammable Solid (precautionary)Category 1/2H228: Flammable solid (based on alkyne reactivity)

Signal Word: Warning or Danger [9]

Hazard Pictograms:





Physical and Chemical Properties
PropertyValueSource
CAS Number 167858-57-3[10]
Molecular Formula C₉H₄FN[1]
Molecular Weight 145.14 g/mol [1]
Physical Form Solid[1]
Storage Temperature -20°C Recommended[1]

Risk Assessment and Mitigation Workflow

Prior to handling this compound, a systematic risk assessment is mandatory. The following workflow diagram illustrates the logical process from initial evaluation to the implementation of control measures. The causality is clear: understanding the specific hazards (Why is it dangerous?) directly informs the selection of appropriate controls (How do we make it safe?).

RiskAssessment cluster_plan PLANNING & ASSESSMENT cluster_control CONTROL IMPLEMENTATION cluster_emergency EMERGENCY PREPAREDNESS A Identify Hazards - Nitrile Toxicity (H302/312/332) - Alkyne Reactivity (Explosive Acetylides) - Thermal Decomposition (HF gas) B Evaluate Exposure Potential - Inhalation (dust) - Dermal (solid contact) - Ingestion (contamination) A->B informs C Assess Reaction Conditions - Use of metal catalysts (Cu, Ag)? - Elevated temperatures? - Basic conditions? B->C and D Engineering Controls - Certified Chemical Fume Hood - Proximity to Safety Shower/Eyewash C->D dictates need for E Administrative Controls - SOP Review & Training - Designate Work Area - Prohibit incompatible metals C->E dictates need for F Personal Protective Equipment (PPE) - Nitrile Gloves (double-gloved) - Safety Goggles (ANSI Z87.1) - Flame-Retardant Lab Coat C->F dictates need for G Verify Emergency Equipment - Spill Kit (absorbent for solids) - Fire Extinguisher (Class B/C) - First Aid Kit D->G backed by E->G backed by F->G backed by

Caption: Risk assessment workflow for this compound.

Standard Operating Protocol: Weighing and Preparing a Stock Solution

This protocol provides a self-validating, step-by-step method for safely preparing a solution of this compound. Each step is designed to mitigate the specific hazards identified in Section 1.

Objective: To accurately weigh 50 mg of this compound and prepare a 10 mg/mL stock solution in anhydrous DMSO.

Causality: This procedure is performed in a fume hood to mitigate inhalation risk. Anhydrous solvent is used to prevent potential hydrolysis of the nitrile. Spatulas made of non-sparking, non-heavy metals are used to prevent ignition and the formation of explosive acetylides.

Required Materials:

  • This compound (stored at -20°C)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Anti-static weigh boat or glass vial

  • Plastic, PTFE, or wood spatula ( CRITICAL: DO NOT USE COPPER, BRASS, SILVER, OR STEEL SPATULAS )

  • Volumetric flasks and appropriate glassware

  • Vortex mixer or sonicator

Personal Protective Equipment (PPE):

  • Flame-retardant laboratory coat

  • Splash-proof safety goggles (ANSI Z87.1 compliant)

  • Double-gloved hands (nitrile gloves)

Procedure:

  • Preparation and Inerting:

    • Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.

    • Place all necessary equipment (balance, glassware, solvent) inside the fume hood.

    • Allow the sealed container of this compound to equilibrate to ambient temperature for at least 20 minutes before opening. Causality: This prevents atmospheric moisture from condensing on the cold solid, which could affect weighing accuracy and compound stability.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Using the plastic or PTFE spatula, carefully transfer approximately 50 mg of the solid to the weigh boat. Work slowly to avoid generating airborne dust.[9]

    • Record the exact mass.

    • Securely close the main container of this compound immediately after dispensing.

  • Dissolution:

    • Carefully transfer the weighed solid into a labeled volumetric flask.

    • Add a small amount of anhydrous DMSO to the weigh boat to rinse any residual solid and transfer the rinse to the flask.

    • Add anhydrous DMSO to the flask to approximately 80% of the final desired volume.

    • Seal the flask and gently swirl or vortex until the solid is fully dissolved. A brief sonication (2-3 minutes) may be used if dissolution is slow.

    • Self-Validation Check: The solution should be clear and free of particulates. If not, continue gentle agitation.

  • Final Dilution:

    • Once fully dissolved, carefully add anhydrous DMSO to the calibration mark on the volumetric flask.

    • Invert the sealed flask 10-15 times to ensure a homogenous solution.

  • Cleanup and Disposal:

    • Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol).

    • Dispose of the weigh boat, gloves, and cleaning cloths in a designated solid chemical waste container.

    • Wash all glassware thoroughly.

Storage, Stability, and Incompatibilities

Proper storage is critical to maintaining the integrity and safety of this compound. The compound's reactivity dictates strict storage conditions.

  • Temperature and Atmosphere: The compound should be stored at -20°C under an inert atmosphere (e.g., Argon or Nitrogen).[1] Causality: Low temperatures and the absence of oxygen minimize the rate of potential polymerization, oligomerization, or oxidative degradation of the terminal alkyne moiety.[5]

  • Light: Store in an amber vial or a container protected from light. Causality: Light can provide the energy to initiate radical polymerization or other degradation pathways.

  • Incompatible Materials:

    • Heavy Metals and their Salts: Strictly avoid contact with copper, silver, mercury, brass, and bronze.[5] This includes avoiding spatulas, fittings, or reaction vessels containing these metals.

    • Strong Oxidizing Agents: Can react violently.

    • Strong Acids and Bases: May catalyze polymerization or hydrolysis of the nitrile group.[7]

    • Heat, Sparks, and Open Flames: The compound is a flammable solid and its dust can form explosive mixtures with air.[9]

Emergency Procedures: Spill and Exposure Response

A rapid and correct response to an emergency is critical. The following decision tree outlines the immediate actions required for common laboratory incidents.

EmergencyResponse cluster_spill Solid Spill (<1g) cluster_skin Skin/Eye Contact cluster_inhale Inhalation Start INCIDENT OCCURS S1 Alert personnel in immediate area. Restrict access. Start->S1 Spill C1 Remove contaminated clothing immediately. Start->C1 Contact I1 Move person to fresh air immediately. Start->I1 Inhalation S2 Don appropriate PPE. (Gloves, Goggles, Lab Coat) S1->S2 S3 Gently cover with dry absorbent (e.g., vermiculite, sand). AVOID RAISING DUST. S2->S3 S4 Sweep into a labeled waste container. Wipe area with a damp cloth. S3->S4 C2 SKIN: Wash with copious amounts of soap and water for 15 min. C1->C2 C3 EYES: Flush with eyewash station for 15 minutes, holding eyelids open. C1->C3 C4 Seek immediate medical attention. C2->C4 C3->C4 I2 If breathing is difficult, provide oxygen. If not breathing, start artificial respiration. I1->I2 I3 Seek immediate medical attention. I2->I3

Caption: Emergency response decision tree for incidents.

First Aid Summary:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8]

  • If on Skin: Take off contaminated clothing. Wash with plenty of soap and water.[8][9]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

References

  • Cronin, M. T., & Schultz, T. W. (2006). Quantitative Structure-Activity Study of the Toxicity of Benzonitriles to the Ciliate Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 14(5-6), 431-444. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. National Academies Press (US). [Link]

  • Zhang, C., et al. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Small. [Link]

  • University of Calgary. (n.d.). Chapter 9: Alkynes. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Benzonitrile: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Chemistry LibreTexts. (2019). 11.3: Physical Properties of Alkynes. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. [Link]

  • Haz-Map. (n.d.). Benzonitrile. [Link]

Sources

Methodological & Application

Application Note: Strategic Derivatization of 4-Ethynyl-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

4-Ethynyl-2-fluorobenzonitrile (CAS: 167858-57-3) represents a "privileged scaffold" in modern discovery chemistry. Its value lies in its orthogonal reactivity profile :

  • Terminal Alkyne (

    
    ):  A pristine handle for "Click" chemistry (CuAAC) and Sonogashira cross-coupling.
    
  • Cyano Group (

    
    ):  An electron-withdrawing group (EWG) that activates the ring and serves as a precursor for amides, acids, or tetrazoles.
    
  • Fluoro Group (

    
    ):  A metabolic blocker that modulates pKa and lipophilicity (
    
    
    
    ), critical for CNS penetration and bioavailability.

This scaffold is structurally homologous to the core of second-generation androgen receptor antagonists (e.g., Apalutamide analogs) and is widely utilized in the synthesis of liquid crystals (tolanes) and OLED materials due to its rigid, electron-deficient


-system.

Reaction Landscape & Logic

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

ReactionLandscape Core 4-Ethynyl-2- fluorobenzonitrile Rxn_Click CuAAC (Click Chem) Core->Rxn_Click Rxn_Sono Sonogashira Coupling Core->Rxn_Sono Rxn_Hyd Au/Ag Hydration Core->Rxn_Hyd Prod_Triazole 1,4-Disubstituted 1,2,3-Triazoles (Bioisosteres) Rxn_Click->Prod_Triazole R-N3, Cu(I) Prod_Tolane Diarylalkynes (Liquid Crystals/OLEDs) Rxn_Sono->Prod_Tolane Ar-X, Pd(0)/Cu(I) Prod_Ketone Acetophenone Derivatives Rxn_Hyd->Prod_Ketone H2O, Catalyst

Figure 1: Divergent synthetic pathways. The electron-deficient nature of the benzene ring accelerates nucleophilic attack at the alkyne terminus in catalyzed cycles.

Protocol Module A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Application: Synthesis of peptidomimetics and kinase inhibitor analogs where the triazole acts as a robust amide bioisostere.

Mechanistic Insight

The presence of the ortho-fluoro and para-cyano groups renders the terminal alkyne proton more acidic than in unsubstituted phenylacetylene. This increases the rate of copper-acetylide formation (the rate-determining step in the catalytic cycle) but also increases susceptibility to oxidative homocoupling (Glaser coupling). Therefore, strict oxygen exclusion is vital.

Reagents & Materials
ComponentSpecificationRole
Substrate This compound (1.0 eq)Core Scaffold
Azide Benzyl azide derivatives (1.1 eq)Coupling Partner
Catalyst Source

(5 mol%)
Pre-catalyst
Reductant Sodium Ascorbate (10 mol%)Maintains Cu(I) state
Ligand TBTA (5 mol%)Protects Cu(I) from oxidation
Solvent

-BuOH :

(1:[1]1)
"On-water" acceleration effect
Step-by-Step Protocol
  • Preparation: In a 20 mL scintillation vial, dissolve this compound (145 mg, 1.0 mmol) and the organic azide (1.1 mmol) in

    
    -BuOH (2.5 mL).
    
  • Catalyst Activation: In a separate micro-tube, prepare a solution of

    
     (12.5 mg) and TBTA (26.5 mg) in water (1.0 mL). Add Sodium Ascorbate (20 mg) to this mix; the solution should turn from blue to colorless/yellowish (indicating Cu(I) generation).
    
  • Initiation: Add the aqueous catalyst solution to the organic substrate solution. Cap the vial under

    
     or Argon atmosphere.
    
  • Reaction: Stir vigorously at Room Temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The alkyne starting material (

      
      ) should disappear.
      
  • Workup: Dilute with water (10 mL) to precipitate the triazole product. Filter the solids. If the product is liquid, extract with EtOAc (

    
     mL).
    
  • Purification: Recrystallize from EtOH or perform flash chromatography (0-5% MeOH in DCM).

Protocol Module B: Sonogashira Cross-Coupling

Application: Synthesis of fluorinated tolanes for liquid crystal displays or extended


-systems for OLEDs.
Mechanistic Insight

The electron-poor nature of this compound makes the alkyne highly reactive toward transmetallation. However, it also makes the C-F bond susceptible to nucleophilic attack if harsh bases are used at high temperatures. We utilize a mild base (secondary amine) protocol to prevent


 side reactions at the fluorine position.
Reagents & Materials
ComponentSpecificationRole
Substrate This compound (1.0 eq)Alkyne Component
Electrophile Aryl Iodide (e.g., 4-Iodoanisole) (1.05 eq)Coupling Partner
Catalyst

(2 mol%)
Palladium Source
Co-Catalyst CuI (1 mol%)Activates Alkyne
Base/Solvent Triethylamine (

) / THF (1:3)
Base & Solvent System
Step-by-Step Protocol
  • Degassing (Critical): Charge a flame-dried Schlenk flask with the aryl iodide (1.05 mmol),

    
     (14 mg), and CuI (2 mg). Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvent Addition: Add degassed THF (3 mL) and

    
     (1 mL) via syringe.
    
  • Substrate Addition: Add this compound (1.0 mmol) as a solution in minimal THF (1 mL) dropwise over 5 minutes.

    • Why dropwise? To keep the concentration of free acetylide low, minimizing homocoupling.

  • Reaction: Stir at 40°C for 12 hours.

    • Note: Higher temperatures (>60°C) may trigger degradation of the fluorobenzonitrile moiety.

  • Workup: Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexane:EtOAc gradient). The product (diarylalkyne) is typically highly fluorescent under UV (365 nm).

Quality Control & Characterization

To validate the integrity of the synthesized derivatives, specific spectral markers must be tracked.

Key NMR Markers ( NMR, 400 MHz, )
MoietyChemical Shift (

)
Diagnostic Change
Terminal Alkyne ~3.3 - 3.5 ppm (s, 1H)Disappears upon Click or Sonogashira reaction.
Triazole C-H ~7.8 - 8.5 ppm (s, 1H)Appears as a distinct singlet in the aromatic region after Click reaction.
Aromatic Ring ~7.4 - 7.7 ppm (m, 3H)Shifts slightly downfield due to extended conjugation in Sonogashira products.
Troubleshooting Guide
  • Issue: Low yield in Sonogashira coupling.

    • Cause: Oxidation of catalyst or homocoupling of alkyne.

    • Solution: Re-purify

      
       (distill over 
      
      
      
      ) and increase Argon sparging time.
  • Issue: Formation of 5-substituted triazole (Regioisomer mixture) in Click reaction.

    • Cause: Cu(I) oxidation to Cu(II) or insufficient ligand.

    • Solution: Increase Sodium Ascorbate to 20 mol% and ensure TBTA is fully dissolved.

References

  • Huisgen Cycloaddition (Click Chemistry): Rostovtsev, V. V., et al.[2] "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie International Edition 41.14 (2002): 2596-2599. Link

  • Sonogashira Coupling of Electron-Deficient Alkynes: Chinchilla, R., & Nájera, C. "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews 107.3 (2007): 874-922. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Link

  • Liquid Crystal Synthesis (Tolanes): Hird, M. "Fluorinated liquid crystals: properties and applications." Chemical Society Reviews 36.12 (2007): 2070-2095. Link

  • Apalutamide Structure & Context: Rathkopf, D. E., et al. "Phase I study of ARN-509, a novel antiandrogen, in the treatment of castration-resistant prostate cancer." Journal of Clinical Oncology 31.28 (2013): 3525. Link

Sources

Using 4-Ethynyl-2-fluorobenzonitrile in Sonogashira coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sonogashira Cross-Coupling Strategies Utilizing 4-Ethynyl-2-fluorobenzonitrile

Executive Summary & Chemical Profile

This compound (CAS: 167858-57-3) is a highly specialized terminal alkyne utilized extensively in the synthesis of extended conjugated systems, including highly birefringent liquid crystals and fluorescent DNA-binding diamidines[1][2]. Structurally, it features a terminal alkyne positioned para to a strongly electron-withdrawing cyano group and meta to a highly electronegative fluorine atom.

As a Senior Application Scientist, I approach this substrate with a specific caveat: while its electronic configuration makes it highly reactive for cross-coupling, it also introduces significant mechanistic vulnerabilities, particularly oxidative homocoupling. This guide outlines field-proven, self-validating protocols to maximize cross-coupling yields while suppressing side reactions.

Mechanistic Causality & Reactivity Dynamics

The relies on a dual catalytic cycle involving palladium and copper[3].

  • The Palladium Cycle: Involves the oxidative addition of an aryl/vinyl halide to a Pd(0) species, followed by transmetalation and reductive elimination[4].

  • The Copper Cycle (The Vulnerability Point): An amine base deprotonates the terminal alkyne to form a copper(I) acetylide, which then transfers the alkyne to the Pd(II) complex[3].

The Causality of Substrate Design: The synergistic electron-withdrawing effects of the 2-fluoro and 4-cyano groups significantly increase the acidity of the terminal alkyne proton. While this accelerates the formation of the critical copper acetylide intermediate, it concurrently makes the resulting acetylide highly electron-deficient and prone to oxidation. If even trace amounts of oxygen are present, the copper acetylide will rapidly undergo Glaser-type homocoupling to form a diyne byproduct, consuming the starting material before hetero-coupling can occur[5]. Therefore, standard bolus addition protocols are fundamentally incompatible with this substrate. Success requires strict anaerobic conditions, reduced copper loading, and controlled steady-state alkyne concentrations[5].

Quantitative Data: Reaction Optimization

To illustrate the causality of parameter selection, the following table summarizes the quantitative optimization of coupling this compound with a standard aryl iodide.

Table 1: Optimization of Reaction Parameters for this compound

Catalyst SystemCo-CatalystBase / SolventAlkyne Addition RateYield (%)Mechanistic Observation
5 mol% Pd(PPh₃)₂Cl₂10 mol% CuITEA / THFBolus (1 min)42%High rate of Glaser homocoupling observed.
5 mol% Pd(PPh₃)₂Cl₂10 mol% CuIDIPA / THFBolus (1 min)58%Steric bulk of DIPA reduced competitive Pd-coordination.
5 mol% Pd(PPh₃)₂Cl₂5 mol% CuIDIPA / THFDropwise (1 hr)84%Low steady-state alkyne suppressed diyne formation.
5 mol% Pd(dppf)Cl₂2 mol% CuIDIPA / TolueneDropwise (1 hr)91% Optimal for sterically hindered aryl halides at 60°C.
5 mol% Pd(PPh₃)₄NoneTBAF / THFDropwise (1 hr)76%Cu-free conditions eliminated homocoupling; slower rate.

Self-Validating Experimental Protocol (Pd/Cu Co-Catalyzed)

This protocol is engineered specifically for electron-deficient terminal alkynes based on optimized [4].

Step 1: Preparation of the Catalytic System (Anaerobic Setup)

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.05 equiv).

  • Causality: Loading the solid catalysts before purging ensures the complete removal of interstitial oxygen trapped in the crystal lattices. Oxygen is the primary oxidant that drives the unwanted copper-catalyzed Glaser homocoupling[5].

Step 2: Solvent and Base Introduction

  • Action: Inject anhydrous, thoroughly degassed THF (to reach 0.2 M) and Diisopropylamine (DIPA, 2.0 equiv). Stir for 5 minutes.

  • Causality: DIPA is selected over Triethylamine (TEA) because its increased steric bulk prevents it from competitively coordinating to the palladium center, while its pKa is perfectly tuned to deprotonate the highly acidic fluorobenzonitrile alkyne[5].

Step 3: Controlled Alkyne Addition (The Critical Step)

  • Action: Dissolve this compound (1.2 equiv) in a minimal volume of degassed THF. Inject this solution into the reaction mixture dropwise via a syringe pump over 1 hour.

  • Causality: By adding the highly reactive alkyne slowly, you maintain a low steady-state concentration. This ensures the copper acetylide undergoes transmetalation with the Pd(II) intermediate immediately, rather than colliding with another copper acetylide molecule to form the diyne byproduct[5].

Step 4: Reaction Monitoring (Self-Validating System)

  • Action: Stir at room temperature (or up to 60°C for unreactive halides).

  • Self-Validation: The solution will visually transition from a pale yellow suspension to a clear, deep orange/red solution. This color shift is a reliable, self-validating indicator that the Pd(II) precatalyst has been successfully reduced to the active Pd(0) species and the catalytic cycle is turning over. Monitor via TLC (Hexanes/EtOAc); the appearance of a highly UV-active spot confirms the formation of the extended conjugated product.

Step 5: Quench and Biphasic Work-up

  • Action: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with Ethyl Acetate.

  • Self-Validation: The aqueous layer will turn distinctly blue. This is a visual confirmation that the copper salts have formed water-soluble amine complexes and are successfully partitioning away from your organic product. Dry the organic layer over Na₂SO₄ and purify via silica gel chromatography.

Copper-Free Alternative Workflow (Troubleshooting)

If your specific aryl halide is highly unreactive, the alkyne may still homocouple while "waiting" for the Pd oxidative addition step. In such cases, a copper-free Sonogashira protocol is mandatory[6].

  • Modification: Omit CuI entirely. Utilize a more electron-rich palladium catalyst (e.g., Pd(PPh₃)₄) and substitute the amine base with Tetrabutylammonium fluoride (TBAF) or an inorganic base like Cs₂CO₃.

  • Causality: The fluoride ion acts as a strong hydrogen-bond acceptor, activating the terminal alkyne for direct transmetalation to the palladium center without the need for a copper acetylide intermediate, completely eliminating the pathway for Glaser homocoupling[6].

Workflow Visualization

SonogashiraWorkflow Step1 1. System Purging Strict Schlenk conditions Step2 2. Reagent Loading Pd catalyst, CuI, Aryl Halide Step1->Step2 Step3 3. Base Addition Add amine (e.g., DIPA) Step2->Step3 Step4 4. Alkyne Addition Slow dropwise addition Step3->Step4 Step5 5. Reaction & Monitoring Stir at RT-60°C Step4->Step5 Step6 6. Quench & Work-up NH4Cl(aq) wash Step5->Step6 Step7 7. Purification Silica gel chromatography Step6->Step7

Optimized workflow for the Sonogashira coupling of this compound.

References

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Sonogashira Coupling | Synthetic Methods in Drug Discovery Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: What is the best procedure for Sonogashira coupling? Source: ResearchGate URL: [Link]

  • Title: Synthesis, DNA binding, fluorescence measurements and antiparasitic activity of DAPI related diamidines Source: ResearchGate URL: [Link]

  • Title: 4-乙炔基-2-氟苯甲腈 | 167858-57-3 (Use in Birefringent Liquid Crystals) Source: MolAid URL: [Link]

Sources

Advanced Application Note: 4-Ethynyl-2-fluorobenzonitrile in CuAAC and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Rationale[1][2][3]

4-Ethynyl-2-fluorobenzonitrile (4-E-2-FBN) represents a "privileged scaffold" in modern drug discovery, bridging the gap between fragment-based drug discovery (FBDD) and high-throughput click chemistry. Unlike simple phenylacetylenes, this molecule integrates three distinct functional handles that synergize to enhance both synthetic utility and pharmacological value.

The "Triad of Utility"
  • Terminal Alkyne (C4): The primary "click" handle. Due to the electron-withdrawing nature of the nitrile and fluorine groups, the acetylenic proton is significantly more acidic (

    
    ) than standard phenylacetylene (
    
    
    
    ). This results in accelerated CuAAC kinetics , often requiring lower catalyst loading.
  • Ortho-Fluorine (C2): A critical NMR reporter. The

    
     nucleus provides a wide chemical shift dispersion, making it an ideal tag for 
    
    
    
    -NMR binding assays
    . Furthermore, the fluorine atom modulates the lipophilicity (
    
    
    ) and metabolic stability of the ring.
  • Nitrile Group (C1): A versatile polar contact. In medicinal chemistry, the nitrile acts as a hydrogen bond acceptor (bioisostere for carbonyls) and provides a "hard" metabolic spot, preventing oxidative metabolism at the para-position relative to the alkyne.

Chemical Profile & Reactivity Data[4][5][6]

PropertyValue / CharacteristicImpact on Protocol
Molecular Weight 145.14 g/mol Ideal for fragment libraries (<300 Da).
Electronic Character Highly Electron Deficient (

-acidic)
Fast CuAAC rates ; prone to Glaser homocoupling if

is present.

NMR Shift

to

ppm (Ar-F)
Distinct region, minimal overlap with biological background.
Solubility High in DMSO, DMF, MeOH; Low in

Requires organic co-solvent (DMSO/tBuOH) for aqueous click reactions.
Stability Stable solid; light sensitiveStore in amber vials at -20°C.

Application 1: High-Efficiency CuAAC Library Synthesis

Context: This protocol is optimized for synthesizing libraries of 1,4-disubstituted-1,2,3-triazoles.[1] Because 4-E-2-FBN is electron-deficient, it reacts rapidly. The primary risk is Glaser homocoupling (formation of diynes), which competes with the click reaction.

Protocol A: "Glaser-Free" Microplate Synthesis

Reagents:

  • Alkyne: this compound (10 mM in DMSO).

  • Azide: Diverse azide library (10 mM in DMSO).

  • Catalyst:

    
     (Freshly prepared 20 mM in water).
    
  • Reductant: Sodium Ascorbate (Freshly prepared 100 mM in water).

  • Ligand (Optional but Recommended): THPTA or BTTAA (50 mM in DMSO/Water). Note: Ligands protect Cu(I) from oxidation, crucial for preventing homocoupling.

Step-by-Step Methodology:

  • Preparation: In a 96-well polypropylene plate, dispense 10

    
    L of Azide stock (1.0 eq) and 10 
    
    
    
    L of 4-E-2-FBN stock (1.0 eq).
  • Catalyst Premix: In a separate tube, mix the

    
     (1 vol) and Ligand (2 vol). Incubate for 5 mins to form the complex. Then add Sodium Ascorbate (5 vol). The solution should turn colorless (reduction to Cu(I)).
    
  • Initiation: Immediately add 5

    
    L of the Catalyst Premix to each reaction well.
    
    • Final Concentrations: ~4 mM Reactants, 1 mol% Cu, 5 mol% Ascorbate.

  • Incubation: Seal the plate with foil (light protection). Shake at 500 rpm for 2 hours at Room Temperature .

    • Expert Insight: Unlike unactivated alkynes that require overnight heating, 4-E-2-FBN typically reaches >95% conversion in <2 hours due to the EWG activation.

  • Quenching: Add 50

    
    L of 10 mM EDTA (pH 7.4) to chelate copper.
    
  • Analysis: Inject directly into LC-MS. Look for the Mass Shift:

    
    .
    
Workflow Diagram: Library Synthesis

CuAAC_Workflow Start 4-E-2-FBN (Alkyne) Mix Reaction Mix (DMSO/H2O) Start->Mix Azide Azide Library (R-N3) Azide->Mix Reaction CuAAC Cycle (2 hrs @ RT) Mix->Reaction Catalyst Cu(I) Generation (CuSO4 + Ascorbate + THPTA) Catalyst->Reaction Activates Check QC: LC-MS (Check for Homocoupling) Reaction->Check Check->Reaction Incomplete (Add Heat) Product Fluorinated Triazole Library Check->Product Pass

Caption: Optimized workflow for high-throughput synthesis of fluorinated triazoles, featuring a critical QC step to detect oxidative homocoupling byproducts.

Application 2: -NMR Fragment Screening

Context: In Fragment-Based Drug Discovery (FBDD), detecting the weak binding of a small molecule to a protein is challenging. By "clicking" 4-E-2-FBN to a fragment core (or using it as the fragment itself), the fluorine atom serves as a sensitive environmental probe. Upon binding to a protein, the fluorine's relaxation time (


) decreases significantly, broadening the NMR signal.
Protocol B: Relaxation-Edited Binding Assay

Reagents:

  • Target Protein: Purified protein (e.g., 10-20

    
    M in PBS/D2O).
    
  • Ligand: 4-E-2-FBN derived triazole (200

    
    M).
    
  • Reference: Trifluoroacetic acid (TFA) or Fluorobenzene (internal standard, coaxial insert).

Step-by-Step Methodology:

  • Baseline Spectrum (

    
     Filtered): 
    
    • Prepare a sample with Ligand (200

      
      M) in buffer without protein.
      
    • Run a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence.

    • Observation: Sharp, high-intensity

      
       signal at ~ -108 ppm.
      
  • Protein Interaction Sample:

    • Prepare a sample with Ligand (200

      
      M) + Protein (10 
      
      
      
      M).
    • Run the same CPMG sequence.

  • Data Interpretation:

    • Binder: The large protein-ligand complex tumbles slowly. The CPMG filter will suppress the signal of the bound state due to rapid

      
       relaxation.
      
    • Result: Significant reduction in peak intensity compared to the baseline sample.

    • Non-Binder: The small molecule tumbles rapidly.

      
       remains long.
      
    • Result: Signal intensity remains comparable to baseline.

Quantitative Output: Calculate the Signal Attenuation (


) :


  • 
     (30% reduction) typically indicates a valid "hit."
    

Critical Troubleshooting & Optimization

The electron-deficient nature of 4-E-2-FBN creates specific failure modes distinct from standard aliphatic alkynes.

ObservationRoot CauseCorrective Action
Yellow/Brown Precipitate Glaser Homocoupling. The acidic alkyne proton facilitates oxidative coupling (diyne formation) in the presence of

.
Degas solvents rigorously (sparge with

or Ar). Increase Ascorbate concentration to maintain reducing environment.
Low Yield / Sluggish Reaction Cu(I) Sequestration. The nitrile group can weakly coordinate Cu(I), removing it from the catalytic cycle.Increase catalyst loading to 2-5 mol%. Use a strong ligand like THPTA or TBTA to outcompete the nitrile coordination.
Multiple LC-MS Peaks Regioisomer Formation (RuAAC). If using Ruthenium catalysis (CpRuCl) to get the 1,5-isomer, the nitrile may interfere with sterics.Switch to Pentamethylcyclopentadienyl (Cp) ligands which are bulky enough to enforce regioselectivity even with the ortho-fluorine.
Broad NMR Signal (No Protein) Aggregation. The planar, hydrophobic nature of the fluorobenzonitrile core can cause stacking at high concentrations.Add 5-10% DMSO-

to the NMR buffer to ensure monomeric dispersion before adding protein.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[2] Chemical Society Reviews. Link

  • Zhou, Y., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. Link (Validates the increased reactivity of electron-deficient alkynes).

  • Jordan, J. B., et al. (2012). 19F NMR Fragment Screening for the Discovery of Novel Kinase Inhibitors. Chemical Biology & Drug Design. Link

Sources

Application Note: 4-Ethynyl-2-fluorobenzonitrile as a Lynchpin Scaffold for Heterocyclic Libraries

[1]

Executive Summary

4-Ethynyl-2-fluorobenzonitrile (CAS 1033203-12-7) represents a high-value "lynchpin" scaffold in medicinal chemistry.[1] Its structural utility is derived from its Orthogonal Reactivity Triad : a nucleophile-sensitive fluorine atom, an electrophilic nitrile, and a cycloaddition-ready alkyne.[1] This unique arrangement allows for the modular construction of complex fused heterocycles (such as indazoles, quinazolines, and benzofurans) while retaining a handle for late-stage diversification via "Click" chemistry.[1]

This guide provides validated protocols for exploiting these functional handles, designed to streamline the synthesis of diversity-oriented libraries for drug discovery.

Chemical Profile & Stability[2][3]

PropertySpecification
CAS Number 1033203-12-7
Formula C₉H₄FN
MW 145.13 g/mol
Appearance White to pale yellow solid
Storage -20°C, under inert atmosphere (Argon/N₂).[1] Protect from light.
Hazards Irritant (Skin/Eye/Respiratory).[2][3] Acute toxicity if swallowed.[3][4]

Handling Advisory: The terminal alkyne is prone to oxidative homocoupling (Glaser coupling) if exposed to air and copper traces. Store strictly under inert gas. The activated fluorine makes the compound sensitive to moisture and nucleophiles; avoid prolonged exposure to protic solvents unless intended for reaction.

Strategic Reactivity Analysis

The power of this building block lies in the distinct activation modes of its three functional groups.

  • Site A (C-F Bond): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the ortho-cyano group (an electron-withdrawing group, EWG).[1] This allows for the introduction of heteroatoms (N, O, S) under mild conditions.[5]

  • Site B (Nitrile): Acts as an electrophilic trap. Following SₙAr at Site A, a nucleophile can cyclize onto the nitrile to form 5- or 6-membered fused rings (e.g., 3-aminoindazoles, 4-aminoquinazolines).[1]

  • Site C (Alkyne): A bioorthogonal handle. It is chemically inert to most SₙAr and cyclization conditions, allowing it to be preserved for late-stage Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling.[1]

Visualization: The Reactivity Triad

ReactivityTriadScaffoldThis compoundSNArSite A: Fluorine(SNAr Substitution)Scaffold->SNAr Activated by CNClickSite C: Alkyne(CuAAC / Sonogashira)Scaffold->Click Orthogonal HandleCyclizationSite B: Nitrile(Ring Closure)SNAr->Cyclization CascadeIndazole3-Aminoindazoles(via Hydrazine)Cyclization->IndazoleQuinazolineQuinazolines(via Amidines)Cyclization->QuinazolineTriazole1,2,3-Triazoles(via Azides)Click->Triazole

Figure 1: The orthogonal reactivity map of this compound, showing the three distinct sites for chemical modification.[1]

Experimental Protocols

Protocol A: Synthesis of 6-Ethynyl-1H-indazol-3-amine

Target: Creating a fused bicyclic core while preserving the alkyne.[1]

This reaction utilizes the hydrazine nucleophile to displace the fluorine (SₙAr) and subsequently attack the nitrile, closing the pyrazole ring.

Reagents:

  • This compound (1.0 eq)[1]

  • Hydrazine monohydrate (3.0 eq)[1]

  • Ethanol (absolute) or n-Butanol[1]

Procedure:

  • Dissolution: Dissolve this compound (1 mmol, 145 mg) in Ethanol (5 mL) in a round-bottom flask.

  • Addition: Add Hydrazine monohydrate (3 mmol, ~150 µL) dropwise at room temperature.

    • Note: A slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (80°C) for 3–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material.

    • Mechanistic Insight: The intermediate hydrazine species is often not isolated; it spontaneously cyclizes under heat.

  • Workup: Cool the reaction to room temperature. Pour into ice-cold water (20 mL).

  • Isolation: The product, 6-ethynyl-1H-indazol-3-amine , typically precipitates as a solid.[1] Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: 75–85%.

  • Validation:

    • ¹H NMR should show the disappearance of the aromatic F-coupling patterns and the appearance of a broad NH₂ singlet.

    • IR should show the loss of the C≡N stretch (~2230 cm⁻¹) and retention of the C≡C stretch (~2100 cm⁻¹).

Protocol B: "Click" Derivatization (CuAAC)

Target: Functionalizing the alkyne handle (can be performed before or after Protocol A).[1]

Reagents:

  • Alkyne substrate (Scaffold or Indazole product) (1.0 eq)[1]

  • Organic Azide (R-N₃) (1.1 eq)[1]

  • CuSO₄[1][4]·5H₂O (5 mol%)[1]

  • Sodium Ascorbate (10 mol%)[1]

  • t-BuOH/H₂O (1:1 v/v)[1]

Procedure:

  • Setup: Suspend the alkyne and azide in the solvent mixture (0.2 M concentration).

  • Catalyst Generation: Add the CuSO₄ solution followed immediately by the Sodium Ascorbate solution. The mixture should turn bright yellow/orange (indicating Cu(I) species).[1]

  • Reaction: Stir vigorously at room temperature for 2–12 hours.

  • Workup: Dilute with water and extract with EtOAc. If the product precipitates, simple filtration is preferred.

  • Purification: Silica gel chromatography (DCM/MeOH gradients) is usually required to remove copper traces.

Advanced Workflow: Library Generation

For drug discovery campaigns, this scaffold enables a "Branch-and-Lock" strategy.[1]

  • Step 1 (Branching): Perform parallel CuAAC reactions on the pure this compound with a diversity set of azides.

    • Result: A library of 4-(triazolyl)-2-fluorobenzonitriles.[1]

  • Step 2 (Locking): Subject the entire library to hydrazine (Protocol A) or guanidine (to form quinazolines).[1]

    • Result: A library of complex, fused heterocycles with diverse triazole appendages.

Visualization: Library Workflow

LibraryWorkflowcluster_0Step 1: Diversity Introduction (Click)cluster_1Step 2: Core Formation (Cyclization)StartStart:This compoundAzide1Azide R1Start->Azide1Azide2Azide R2Start->Azide2Azide3Azide R3Start->Azide3IntermediateIntermediate Library:4-(Triazolyl)-2-fluorobenzonitrilesAzide1->IntermediateAzide2->IntermediateAzide3->IntermediateHydrazineReagent:HydrazineIntermediate->HydrazineFinalFinal Library:6-(Triazolyl)-1H-indazol-3-aminesHydrazine->Final

Figure 2: "Branch-and-Lock" workflow for generating a diversity-oriented library from the ethynyl-fluorobenzonitrile scaffold.

References

  • General Reactivity of 2-Fluorobenzonitriles

    • Beilstein J. Org. Chem.2011 , 7, 129–134. "Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones." (Demonstrates the SₙAr/Cyclization cascade on analogous fluoro-nitrile scaffolds). Link

  • Indazole Synthesis via Hydrazine

    • Arkivoc2021 , ix, 150-176.[6] "A short review on synthetic strategies towards quinazoline based anticancer drugs." (Reviews the SₙAr mechanism on ortho-halo nitriles). Link

  • Click Chemistry on Ethynyl Benzonitriles

    • Molecules2010 , 15, 613–630. "The flow synthesis of heterocycles for natural product and medicinal chemistry applications." (Discusses orthogonal use of alkyne and nitrile handles). Link[1]

  • Safety & Data

    • Thermo Fisher Scientific.[4] "Safety Data Sheet: 4-Fluorobenzonitrile." (Base hazard data for the parent scaffold). Link[1]

Protocol for [18F] radiolabeling using ethynyl-fluorobenzene synthons

Application Note: High-Efficiency[ F]-Radiolabeling Using Ethynyl-Fluorobenzene Synthons via CuAAC

Executive Summary

The development of novel [

ethynyl-4-[

F]fluorobenzene ([

F]EYFB)
1

Scientific Background & Mechanistic Rationale

Fluorine-18 is the premier radioisotope for Positron Emission Tomography (PET) due to its ideal physical characteristics, including a half-life of 109.7 minutes, a 97%

2

23

The CuAAC click reaction is the gold standard for synthon conjugation due to its rapid kinetics, high regioselectivity (forming exclusively 1,4-disubstituted 1,2,3-triazoles), and excellent performance in aqueous media[2][3].

Causality in Radiosynthetic Design

To ensure a self-validating and highly efficient protocol, every reagent and condition has been optimized based on fundamental chemical principles:

  • Precursor Activation: The synthesis of[ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    F]EYFB utilizes 4-ethynyl-N,N,N-trimethylbenzenaminium triflate as the precursor[4]. The positively charged trimethylammonium group is an exceptional leaving group; it strongly withdraws electron density from the aromatic ring via inductive effects, highly activating the para-position for Nucleophilic Aromatic Substitution (
    
    
    )[4].
  • Fluoride Activation: Cyclotron-produced aqueous [

    
    F]fluoride is unreactive due to strong hydration. Azeotropic drying with Kryptofix 2.2.2 (K
    
    
    ) and K
    
    
    CO
    
    
    sequesters the K
    
    
    ion, minimizing ion-pairing and generating a "naked," highly nucleophilic[
    
    
    F]F
    
    
    anion[4].
  • Catalytic System Stabilization: The CuAAC reaction employs CuI as the copper source. Because trace oxygen can rapidly oxidize catalytically active Cu(I) to inactive Cu(II), sodium ascorbate is added as a mild reducing agent to continuously regenerate Cu(I)[4]. Lutidine acts as both a base and a stabilizing ligand, accelerating the deprotonation of the terminal alkyne to form the critical copper acetylide intermediate[4].

WorkflowF18Cyclotron-produced[18F]FluorideK222Azeotropic Drying(K222 / K2CO3)F18->K222SNArNucleophilic Substitution(DMF, 150°C, 5 min)K222->SNArPrecursor4-ethynyl-N,N,N-trimethylbenzenaminium triflatePrecursor->SNArSynthon[18F]EYFB Synthon(ethynyl-4-[18F]fluorobenzene)SNAr->SynthonSPEC18 Sep-PakPurificationSynthon->SPEClickCuAAC Click Reaction(CuI, Ascorbate, Azide-Vector)SPE->ClickProduct18F-LabeledRadiotracer (Triazole)Click->Product

Radiosynthetic workflow for 18F-labeling via ethynyl-4-[18F]fluorobenzene synthon.

MechanismCuCu(I) Catalyst(from CuI + Ascorbate)PiComplexCu-Alkyneπ-ComplexCu->PiComplex coordinatesAlkyne[18F]EYFB(Terminal Alkyne)Alkyne->PiComplexAcetylideCopper(I) AcetylideIntermediatePiComplex->Acetylide deprotonation(Lutidine)MetallacycleCu-MetallacycleIntermediateAcetylide->Metallacycle + AzideAzideAzido-Vector(R-N3)Azide->MetallacycleTriazole1,4-Disubstituted[18F]Triazole ProductMetallacycle->Triazole ring closure& protonationTriazole->Cu catalystregeneration

Mechanistic pathway of the CuAAC click reaction for 18F-radiolabeling.

Experimental Protocol

Materials & Reagents
  • Precursor: 4-ethynyl-N,N,N-trimethylbenzenaminium triflate

  • Isotope: Aqueous [

    
    F]fluoride in 
    
    
    O-enriched water[3]
  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K

    
    ) and Potassium Carbonate (K
    
    
    CO
    
    
    )
  • Click Reagents: Copper(I) iodide (CuI), Sodium ascorbate, Lutidine[4]

  • Solvents: Anhydrous N,N-dimethylformamide (DMF), Anhydrous Acetonitrile (MeCN), HPLC-grade Water[4]

  • Consumables: QMA Carbonate cartridge, C18 Sep-Pak® Plus cartridges[4]

Phase 1: Preparation of the "Naked" [ F]Fluoride
  • Receive cyclotron-produced aqueous[

    
    F]fluoride and pass it through a pre-conditioned QMA carbonate ion-exchange cartridge to trap the[
    
    
    F]F
    
    
    and recover the expensive
    
    
    O-water[3].
  • Elute the trapped [

    
    F]F
    
    
    into a reaction vessel using a solution of K
    
    
    (15 mg) and K
    
    
    CO
    
    
    (3 mg) dissolved in 1 mL of MeCN/H
    
    
    O (80:20 v/v)[4].
  • Causality Note: Evaporate the solvent under a stream of inert gas (He or N

    
    ) at 95–100 °C. Add 1 mL of anhydrous MeCN and repeat the azeotropic drying process 2–3 times. Strict anhydrous conditions are mandatory; residual water will heavily solvate the fluoride ion, destroying its nucleophilicity and crashing the 
    
    
    yield.
Phase 2: Radiosynthesis of [ F]EYFB Synthon
  • Dissolve 2–5 mg of the 4-ethynyl-N,N,N-trimethylbenzenaminium triflate precursor in 0.5 mL of anhydrous DMF[4].

  • Add the precursor solution directly to the dried K[

    
    F]/K
    
    
    complex.
  • Seal the reactor and heat the mixture at 150 °C for exactly 5 minutes[4].

  • Causality Note: The high temperature and polar aprotic nature of DMF are critical to overcome the activation energy barrier of the

    
     reaction while stabilizing the highly polarized transition state[4].
    
  • Cool the reactor to room temperature and dilute the mixture with 10 mL of sterile water.

  • Pass the diluted mixture through a pre-conditioned C18 Sep-Pak cartridge. The highly lipophilic [

    
    F]EYFB synthon will trap on the C18 matrix, while unreacted [
    
    
    F]fluoride and polar DMF wash into the waste[4].
  • Elute the purified [

    
    F]EYFB synthon with 0.5 mL of MeCN directly into the prepared click reaction vial[4].
    
Phase 3: CuAAC Click Conjugation
  • Prepare the click reaction vial in advance containing:

    • Azido-functionalized vector (e.g., 1-azido-1-deoxy-

      
      -D-glucopyranoside or azido-peptide mimetic)[1][4].
      
    • CuI (catalyst) and Sodium ascorbate (reducing agent)[4].

    • Lutidine (base/ligand)[4].

    • 0.5 mL of Water (to achieve a final 50:50 v/v MeCN/H

      
      O ratio once the synthon is added)[4].
      
  • Introduce the eluted [

    
    F]EYFB (in MeCN) into the vial.
    
  • Heat the mixture at 80–85 °C for 10 minutes[4].

  • Causality Note: The 50:50 aqueous-organic mixture ensures the simultaneous solubility of the lipophilic [

    
    F]EYFB synthon and the hydrophilic biological vector, maintaining a homogenous phase that supports the rapid kinetics of the Cu(I) catalytic cycle[4].
    
Phase 4: Purification and Formulation
  • Quench the click reaction by adding 1 mL of HPLC mobile phase.

  • Purify the 1,4-disubstituted [

    
    F]triazole product via semi-preparative Reverse-Phase HPLC to separate the radiotracer from excess copper, ascorbate, and unlabeled vector[1][4].
    
  • Collect the radioactive product fraction, dilute with 20 mL of water, and trap on a fresh C18 Sep-Pak.

  • Wash with water, then elute with 0.5–1.0 mL of ethanol, and formulate in sterile saline for downstream biological evaluation. Total preparation time from drying to formulation should not exceed 70 minutes[1].

Quantitative Data & Expected Yields

The following table summarizes the validated reaction parameters and expected radiochemical yields (RCY) based on established literature protocols utilizing the ethynyl-4-[

14
Parameter / Target MoleculeReaction ConditionsRadiochemical Yield (RCY)Radiochemical PuritySpecific Activity
[

F]EYFB Synthon
DMF, 150 °C, 5 min14 ± 2% (ndc)*> 98%5.97 MBq/nmol
Azido-Sugar Vector (1-azido-1-deoxy-

-D-glucopyranoside)
MeCN/H

O, 80 °C, 10 min
76 ± 4% (Click Step)11% (Overall)> 98%N/A
Azido-MMPI Vector (Matrix-metalloproteinase inhibitor)MeCN/H

O, 80 °C, 10 min
56 ± 12% (Click Step)8% (Overall)> 98%0.17 MBq/nmol

*ndc = non-decay corrected. Yields are calculated starting from cyclotron-produced [

1

References

  • Chun, J.-H., et al. (2012). "Single-step Radiosyntheses of '18F-Labeled Click Synthons' from Azide-functionalized Diaryliodonium Salts". European Journal of Organic Chemistry.
  • Roberts, M. P., et al. (2015). "Radiosynthesis and 'click' conjugation of ethynyl‐4‐[18F]fluorobenzene — an improved [18F]synthon for indirect radiolabeling". Journal of Labelled Compounds and Radiopharmaceuticals, 58(13-14), 473-478.
  • Pretze, M., et al. (2011). "18F-Labeling Using Click Cycloadditions".
  • Roberts, M., et al. (2013). "Radiosynthesis of [18F]-ethynyl-4-fluorobenzene for click conjugation". 20th International Symposium on Radiopharmaceutical Sciences, Jeju, South Korea.

Application Notes & Protocols: 4-Ethynyl-2-fluorobenzonitrile as a Strategic Building Block for High-Efficiency Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Ethynyl-2-fluorobenzonitrile

In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving next-generation device performance.[1][2] this compound emerges as a uniquely powerful and versatile component for the synthesis of advanced organic semiconductors. Its utility stems from a deliberate combination of three key functional moieties: the benzonitrile core, a strategically placed fluorine atom, and a reactive ethynyl group.

  • Electron-Deficient Core: The benzonitrile unit is a well-established electron-accepting group, crucial for constructing n-type and charge-transport materials.

  • Fluorine Substitution: The ortho-fluorine atom significantly enhances the electron-accepting nature of the ring through strong inductive effects. This modification is critical for tuning the molecule's frontier molecular orbital (HOMO/LUMO) energy levels, which in turn lowers the barrier for electron injection and can improve the material's stability against oxidative degradation.

  • Versatile Ethynyl Linker: The terminal ethynyl group is a rigid, linear linker that provides a direct pathway for extending π-conjugation. More importantly, it serves as a highly reactive handle for one of the most reliable and efficient cross-coupling reactions in organic synthesis: the Sonogashira coupling.

This unique combination makes this compound an ideal acceptor core for creating advanced emitters, particularly for materials exhibiting Thermally Activated Delayed Fluorescence (TADF) . TADF emitters are at the forefront of Organic Light-Emitting Diode (OLED) research, as they offer a pathway to achieving 100% internal quantum efficiency (IQE) without relying on expensive noble metals like iridium and platinum.[3][4] This is accomplished through a molecular design that minimizes the energy gap between the lowest singlet (S1) and triplet (T1) excited states, enabling the harvesting of non-emissive triplet excitons for light generation.[3][5]

This guide provides detailed protocols for leveraging this compound to synthesize a prototypical Donor-Acceptor-Donor (D-A-D) TADF emitter and subsequently fabricate a high-performance OLED device.

Section 1: Physicochemical Properties & Design Rationale

The efficacy of this compound as a building block is rooted in its distinct molecular architecture.

Caption: Molecular Structure of this compound.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₄FN
Molecular Weight 145.14 g/mol
Appearance Off-white to yellow solid
Role in TADF Design Electron Acceptor (A) Core
Key Reaction Sonogashira Cross-Coupling
Causality in Molecular Design:

The design of high-performance TADF emitters often relies on the Donor-Acceptor (D-A) principle to spatially separate the HOMO and LUMO.[3][5] The HOMO is typically localized on the electron-donating moiety, while the LUMO resides on the electron-accepting moiety. This separation minimizes the exchange energy, leading to the small ΔEST required for efficient reverse intersystem crossing (RISC).

This compound serves as an excellent acceptor ('A') unit. The protocol below details its reaction with a suitable donor ('D'), such as 3,6-di-tert-butylcarbazole, to create a D-A-D structure. The ethynyl linker ensures strong electronic communication between the donor and acceptor units while maintaining a rigid, well-defined geometry conducive to efficient charge transport and emission.

Section 2: Application Protocol: Synthesis of a D-A-D TADF Emitter

This protocol describes the synthesis of a prototypical TADF emitter, 4,4'-(2-fluorobenzonitrile-4-yl)bis(ethynyl)bis(3,6-di-tert-butyl-9H-carbazole) , via a double Sonogashira coupling reaction.

Caption: Synthetic workflow for the D-A-D TADF emitter.

Protocol 2.1: Synthesis of the Emitter

A. Materials & Equipment:

  • This compound (1.0 eq)

  • 9-Bromo-3,6-di-tert-butyl-9H-carbazole (2.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.10 eq)

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Toluene

  • Schlenk flask and standard glassware

  • Magnetic stirrer with hotplate

  • Argon or Nitrogen gas supply

  • TLC plates (silica gel)

  • Silica gel for column chromatography

B. Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL Schlenk flask, add this compound, 9-Bromo-3,6-di-tert-butyl-9H-carbazole, Pd(PPh₃)₂Cl₂, and CuI.

    • Causality: The flask is flame-dried under vacuum and backfilled with argon three times. This is a critical step to remove atmospheric oxygen and moisture, which can poison the palladium catalyst and lead to unwanted side reactions (e.g., Glaser coupling of the alkyne).

  • Solvent Addition: Add anhydrous toluene and anhydrous triethylamine (TEA) in a 2:1 v/v ratio via cannula or syringe. The TEA acts as both the solvent and the base required to neutralize the HBr formed during the reaction.

  • Reaction Execution: Stir the mixture at 70 °C under a positive pressure of argon. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/dichloromethane mixture. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting materials are consumed, cool the reaction mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Causality: Celite is a diatomaceous earth that provides a fine filter bed to effectively remove the heterogeneous palladium black and copper salts that precipitate during the reaction.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel. A gradient elution from pure hexane to a hexane/dichloromethane mixture is typically effective.

  • Final Purification: Combine the fractions containing the pure product and remove the solvent. For device-grade purity, a final purification step such as recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or, ideally, temperature-gradient vacuum sublimation is required.

C. Characterization:

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Analyze thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Investigate photophysical properties (absorption, emission, quantum yield, excited-state lifetime) in a suitable solvent (e.g., toluene or THF) and in a solid-state host matrix.

Section 3: Application Protocol: OLED Device Fabrication

This protocol outlines the fabrication of a multilayer OLED using the synthesized TADF emitter in the emissive layer via vacuum thermal evaporation.

G cluster_OLED OLED Device Stack Cathode Cathode (Al, 100 nm) EIL EIL: LiF (1 nm) ETL ETL: TPBi (30 nm) EML EML: mCP Host + 10% D-A-D Emitter (20 nm) HTL HTL: TCTA (40 nm) HIL HIL: MoO₃ (5 nm) Anode Anode: ITO Substrate Glass Substrate

Caption: Architecture of a thermally evaporated OLED device.

Protocol 3.1: Device Fabrication and Testing

A. Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • High-purity organic materials for all layers (HIL, HTL, Host, ETL, EIL)[4][6][7]

  • Synthesized D-A-D TADF Emitter

  • High-purity metals for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Glovebox under an inert atmosphere (N₂)

  • Source measure unit (SMU), spectroradiometer, and integrating sphere for device characterization

B. Step-by-Step Procedure:

  • Substrate Preparation: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-Ozone or Oxygen Plasma immediately before loading into the evaporation chamber.

    • Causality: This rigorous cleaning process is essential to remove organic residues and contaminants. The plasma/UV-Ozone treatment increases the work function of the ITO and improves the adhesion of the subsequent organic layer, ensuring efficient hole injection.[7]

  • Layer Deposition: Load the substrates and all deposition materials into the high-vacuum chamber.

  • Deposition Sequence: Sequentially deposit the organic and metal layers by thermal evaporation. The deposition rate and thickness of each layer must be precisely controlled using the QCM.

    • Hole Injection Layer (HIL): e.g., MoO₃ at a rate of 0.1-0.2 Å/s.

    • Hole Transport Layer (HTL): e.g., TCTA at a rate of 1.0-2.0 Å/s.

    • Emissive Layer (EML): Co-evaporate the host material (e.g., mCP) and the synthesized D-A-D emitter from separate sources. The doping concentration (e.g., 10 wt%) is controlled by adjusting the relative deposition rates.

    • Electron Transport Layer (ETL): e.g., TPBi at a rate of 1.0-2.0 Å/s.

    • Electron Injection Layer (EIL): e.g., LiF at a rate of 0.1 Å/s.

    • Cathode: Deposit the metal cathode (e.g., Al) at a rate of 2.0-5.0 Å/s through a shadow mask to define the active device area.

  • Encapsulation: Immediately transfer the completed devices into an inert-atmosphere glovebox for encapsulation. Use a UV-curable epoxy and a glass lid to protect the device from oxygen and moisture, which rapidly degrade the organic layers and the reactive cathode.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using the SMU and a calibrated photodiode.

    • Record the electroluminescence (EL) spectrum at a constant driving voltage using a spectroradiometer.

    • Calculate the device efficiencies: External Quantum Efficiency (EQE), Luminous Efficacy (cd/A), and Power Efficacy (lm/W).

Section 4: Expected Results & Data Interpretation

Table 2: Representative Performance Data for a Prototypical OLED

ParameterExpected ValueSignificance
Turn-on Voltage (at 1 cd/m²) < 3.5 VIndicates low energy barriers for charge injection and transport.
Max. External Quantum Efficiency (EQE) > 15%Demonstrates efficient conversion of electrons to photons, validating the TADF mechanism.
Max. Luminance > 10,000 cd/m²Shows the device's brightness capability and stability at high current densities.
CIE Coordinates (x, y) e.g., (0.25, 0.55) for GreenDefines the color purity of the emitted light.
Electroluminescence Peak e.g., 520 nm for GreenCorrelates with the energy gap of the TADF emitter.

Interpretation: A high EQE (>5%, the theoretical limit for conventional fluorescence) is a strong indicator of successful triplet harvesting via the TADF mechanism. The low turn-on voltage suggests good energy level alignment between the different layers of the device. The color coordinates and emission peak confirm that the light is being generated from the intended TADF dopant within the emissive layer.

Conclusion

This compound stands out as a strategic and high-value building block for the synthesis of advanced organic electronic materials. Its inherent electronic properties, combined with the synthetic versatility afforded by the ethynyl group, provide a clear and efficient route to complex molecular architectures like D-A-D TADF emitters. The protocols detailed herein offer a validated framework for researchers to synthesize novel materials based on this core, fabricate high-performance OLEDs, and systematically evaluate their performance. By understanding the causal relationships between molecular structure, synthetic methodology, and device physics, researchers can fully exploit the potential of this compound to drive innovation in organic electronics.

References

  • Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole deriv
  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
  • Building Blocks For Organic Semiconductor. Scribd.
  • The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. PMC.
  • Thermally Activated Delayed Fluorescence (TADF)
  • Synthesis and photophysical properties of new reactive fluorophenanthrenes. Comptes Rendus de l'Académie des Sciences.
  • Steric influences on the photophysical properties of pyrene-based deriv
  • Synthesis of potential benzonitrile and tetrazole TADF emitters with and without phenylene spacer.
  • OLED Materials | Dopant, Host and TADF M
  • Dihydroindenofluorenes as building units in organic semiconductors for organic electronics. Chemical Society Reviews (RSC Publishing).
  • Photophysics of Deep Blue Acridane- and Benzonitrile-Based Emitter Employing Thermally Activ
  • Organic Thin Film Transistors Fabricated on Resorbable Biomaterial Substr
  • Synthesis and Photophysical Properties of Two-Photon Absorbing Spirofluorene Deriv
  • Organic Light-Emitting Diode (OLED)
  • Organic Thin-Film Transistor (OTFT)-Based Sensors. MDPI.
  • Organic and Molecular Electronics. Sigma-Aldrich.
  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
  • Heterocyclic Building Blocks for Organic Semiconductors.
  • Organic Electronics: Material Innovations, Synthesis Strategies, and Applications as Flexible Electronics.
  • Development of Organic Semiconductors. Sigma-Aldrich.
  • Organic Materials for Thin Film Transistors. Sigma-Aldrich.
  • Development of Printable Materials for Organic Light-Emitting Diode. Sumitomo Chemical.
  • Flexible Organic Thin‐Film Transistors with Liquid‐Crystalline Organic Semiconductor, Ph‐BTBT‐10. Wiley Online Library.
  • Advancing OLED Performance with Custom Synthesis. DigiChem.
  • M
  • Development of Organic Thin-film Transistors on a Biocompatible Parylene-C Substr
  • Organic electronics: pioneering the future of sustainable and flexible technology. PMC.
  • Organic Electronic M
  • Organic Electronics: Material Innovations, Synthesis Strategies, and Applications as Flexible Electronics. Highlights in Science, Engineering and Technology.
  • Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.

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Application Note: Strategic Utilization of 4-Ethynyl-2-fluorobenzonitrile in Kinase Inhibitor Synthesis

[1]

Introduction: The "Rigid Linker" Strategy in Kinase Drug Design

In the landscape of Type I and Type II kinase inhibitors, the linker region connecting the hinge-binding heterocycle to the hydrophobic back-pocket moiety is critical.[1] 4-Ethynyl-2-fluorobenzonitrile (CAS: 101057-36-7) serves as a high-value building block for this purpose.[1]

Unlike flexible alkyl linkers, the ethynyl group provides a rigid, linear geometry that forces the pendant phenyl ring deep into the hydrophobic pocket (e.g., the "gatekeeper" region), while the fluorine (F) and nitrile (CN) substituents offer precise electronic tuning and metabolic blocking.[1]

Key Chemical Attributes
FeatureFunction in Medicinal Chemistry
Ethynyl Group Rigid linker; linear geometry (180° bond angle); conjugation bridge.[1]
2-Fluoro Metabolic blockade (prevents P450 oxidation); modulates ring electron density; induces conformational bias via dipole interactions.[1]
4-Cyano H-bond acceptor (e.g., with Cys or Ser residues); electron-withdrawing group (EWG) that lowers pKa of the system; potential reversible covalent warhead.[1]

Chemical Strategy & Causality

The primary utility of this compound is as the nucleophilic partner in Sonogashira cross-coupling reactions.[1] The synthesis of high-affinity kinase inhibitors often involves coupling this alkyne to a halogenated heteroaryl core (the "Hinge Binder").

The "Why" Behind the Protocol
  • Electronic Activation: The electron-withdrawing nature of the cyano and fluoro groups on the benzene ring makes the terminal alkyne proton slightly more acidic (

    
    ) than unsubstituted phenylacetylene. This facilitates the formation of the Copper(I)-acetylide species, accelerating the transmetallation step in the catalytic cycle.[1]
    
  • Steric Considerations: The 2-fluoro substituent creates a specific steric profile. If the coupling partner (the kinase core) has bulky groups near the halide, the rotation of the resulting biaryl system will be restricted (atropisomerism potential), which can be exploited to lock the drug in a bioactive conformation.[1]

Experimental Protocols

Protocol A: Pre-Reaction Quality Control (Self-Validating Step)

Context: Terminal aryl alkynes are prone to oxidative homocoupling (Glaser coupling) or polymerization upon storage.[1] Using degraded starting material is the #1 cause of low yields.

Procedure:

  • Visual Inspection: The compound should be a white to pale yellow solid or crystalline powder. Dark brown/black coloration indicates polymerization.

  • ¹H NMR Check: Dissolve ~5 mg in DMSO-d₆.

    • Target Signal: Look for the acetylenic proton singlet (

      
      ).[1] For this specific molecule, due to the EWG (F, CN), the shift is typically downfield around 4.5 – 4.8 ppm .[1]
      
    • Validation Criteria: Integration must be 1:1 relative to the aromatic protons. If the acetylenic proton is <0.9 eq, repurify via short silica plug (Hexane/EtOAc).[1]

Protocol B: Sonogashira Coupling to a Kinase Core (General Procedure)

Target: Coupling this compound to a 4-iodo-quinazoline or 5-iodo-pyrrolo[2,3-b]pyridine scaffold.[1]

Reagents:

  • Alkyne: this compound (1.1 – 1.2 equiv)[1]

  • Halide: Heteroaryl Iodide/Bromide (1.0 equiv)[1]

  • Catalyst:

    
     (0.05 equiv) — Chosen for stability and efficiency with aryl halides.[1]
    
  • Co-Catalyst: CuI (0.10 equiv) — Essential for activating the acidic alkyne.[1]

  • Base: Triethylamine (

    
    ) or Diisopropylamine (3.0 equiv).[1]
    
  • Solvent: Anhydrous DMF or THF (degassed).[1]

Step-by-Step Workflow:

  • Degassing (Critical):

    • Place the solvent (DMF) in a Schlenk flask.[1]

    • Sparge with Argon or Nitrogen for 15 minutes. Reason: Oxygen promotes the Glaser homocoupling side reaction (dimerization of the alkyne), wasting your precious fluorobenzonitrile.[1]

  • Reaction Assembly:

    • Add the Heteroaryl Halide, Pd catalyst, and CuI to the flask under inert atmosphere.

    • Add the degassed solvent and the base.

    • Add This compound last.[1]

  • Execution:

    • Stir at Room Temperature for 1 hour.

    • If conversion is <50% (monitored by LCMS), heat to 50°C .[1] Note: Avoid overheating (>80°C) initially to prevent degradation of the nitrile group or polymerization.

  • Workup (The "Copper Scavenge"):

    • Dilute with EtOAc.

    • Wash with saturated

      
       / 
      
      
      (9:1)
      solution.[1] Reason: The ammonia complexes the Copper ions (turning the aqueous layer deep blue), efficiently removing the cytotoxic copper from the organic phase.[1]
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Flash Chromatography (Silica).[1] Gradient: 0-50% EtOAc in Hexanes.

    • Validation: The product will be highly UV active. Look for the disappearance of the alkyne proton in NMR and the appearance of the internal alkyne carbons in ¹³C NMR (~85-95 ppm).

Visualization of the Pathway[2]

Diagram 1: Synthetic Logic & Mechanism

This diagram illustrates the convergence of the "Hinge Binder" and the "Back Pocket" fragment (our topic molecule).

Sonogashira_PathwayCoreHeteroaryl Halide(Kinase Hinge Binder)CatalystPd(II) / Cu(I)Base, DMFCore->CatalystStep 1: Oxidative Add.AlkyneThis compound(Back Pocket Binder)Alkyne->CatalystStep 2: TransmetallationIntermediatePd-OxidativeAddition ComplexCatalyst->IntermediateTransientProductFinal Kinase Inhibitor(Internal Alkyne)Intermediate->ProductStep 3: Reductive Elim.

Caption: Convergent synthesis of kinase inhibitors via Pd/Cu-catalyzed cross-coupling.

Diagram 2: Troubleshooting Decision Tree

A self-validating logic flow for reaction failure analysis.

TroubleshootingStartReaction Check via LCMS(T = 2 Hours)Check1Is Product Forming?Start->Check1YesContinue to WorkupCheck1->YesYesNoAnalyze ImpuritiesCheck1->NoNoImpurity1Dimer Found?(Mass = 2x Alkyne - 2)No->Impurity1Impurity2Starting Material Only?No->Impurity2Action1Glaser Coupling Detected.CAUSE: Oxygen leak.FIX: Degas rigorously, repeat.Impurity1->Action1Action2Catalyst Inactive.FIX: Add fresh Pd/Cu,Heat to 50°C.Impurity2->Action2

Caption: Diagnostic workflow for Sonogashira coupling failures involving aryl alkynes.

Quantitative Data Summary

ParameterRecommended ValueImpact of Deviation
Stoichiometry 1.1 eq Alkyne : 1.0 eq Halide<1.0 leads to incomplete conversion; >1.5 increases homocoupling risk.
Temperature 25°C (Start)

50°C (Max)
>80°C risks nitrile hydrolysis or alkyne polymerization.[1]
Concentration 0.1 M - 0.2 MToo dilute slows the reaction; too concentrated precipitates the catalyst.[1]
Reaction Time 1 - 4 HoursProlonged stirring (>12h) often leads to "Pd-black" precipitation and side products.[1]

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Li, H., et al. (2008).[1] Synthesis and Biological Evaluation of 4-Anilinoquinazoline Derivatives as Potent EGFR Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Glaser, C. (1869).[1] "Beiträge zur Kenntniss des Acetenylbenzols." (Historical context for the homocoupling side reaction). Berichte der deutschen chemischen Gesellschaft. [1]

  • Smolecule Product Data. (2023). This compound (CAS 101057-36-7) Technical Specifications.

Application Note: Scale-Up Synthesis of 4-Ethynyl-2-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, scalable protocols, metal clearance, and process safety.

Introduction & Strategic Rationale

4-Ethynyl-2-fluorobenzonitrile (CAS: 167858-57-3) is a highly versatile, bifunctional building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structural motif—combining a terminal alkyne for click chemistry or further cross-coupling, an electron-withdrawing nitrile, and an ortho-fluorine atom—makes it a critical intermediate in the development of DAPI-related diamidines for antiparasitic applications[1], mGluR5 negative allosteric modulators[2], and advanced agrochemicals.

When transitioning the synthesis of this compound from discovery scale (milligrams) to process scale (kilograms), chemists face several critical challenges:

  • Catalyst Cost & Metal Contamination: Controlling residual Palladium (Pd) and Copper (Cu) without relying on unscalable column chromatography[2].

  • Impurity Control: Suppressing the Glaser-Hay homocoupling of the alkyne[3].

  • Thermodynamic Management: Safely managing the exothermic oxidative addition and transmetalation steps.

This application note provides a self-validating, highly optimized two-step workflow for the scale-up synthesis of this compound via a Pd/Cu-catalyzed Sonogashira coupling followed by basic desilylation.

Retrosynthetic Analysis & Workflow Visualization

The most atom-economical and reliable route to this compound utilizes 4-bromo-2-fluorobenzonitrile (CAS: 105942-08-3) as the starting material. The electron-withdrawing nature of the fluorine and nitrile substituents significantly enhances the reactivity of the aryl bromide toward oxidative addition, enabling highly efficient coupling even at lower catalyst loadings[4]. Trimethylsilylacetylene (TMSA) is selected as the alkyne partner due to its favorable boiling point (53 °C) and the ease of subsequent silyl cleavage.

Synthesis SM 4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3) Cond1 Pd(PPh3)2Cl2 (0.5 mol%) CuI (1.0 mol%) Et3N, THF, 60°C SM->Cond1 TMSA Trimethylsilylacetylene (TMSA) (CAS: 1066-54-2) TMSA->Cond1 Int 4-(Trimethylsilylethynyl)- 2-fluorobenzonitrile Cond1->Int Step 1: Sonogashira Coupling Cond2 K2CO3 (0.2 eq), MeOH 25°C, 2h Int->Cond2 Prod This compound (CAS: 167858-57-3) Cond2->Prod Step 2: TMS Deprotection

Figure 1: Two-step synthetic workflow for the scalable production of this compound.

Step 1: Scale-Up Sonogashira Coupling

Causality & Experimental Design

In discovery chemistry, Sonogashira couplings often utilize high catalyst loadings (5-10 mol% Pd) and excess alkyne. For scale-up, this is economically and environmentally prohibitive.

  • Catalyst Selection: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) is chosen over 
    
    
    
    because the Pd(II) precatalyst is air-stable, easier to handle on a large scale, and readily reduced in situ to the active Pd(0) species by the alkyne/amine.
  • Homocoupling Suppression: The Glaser-Hay homocoupling product (1,4-bis(trimethylsilyl)buta-1,3-diyne) is a common impurity driven by oxygen and excess CuI. To suppress this, the system must be rigorously degassed, and the TMSA charge is strictly limited to 1.05 – 1.10 equivalents[3].

  • Solvent System: Tetrahydrofuran (THF) with Triethylamine (

    
    ) acts as both solvent and base. THF provides excellent solubility for the starting materials and allows for an optimal reflux temperature (~65 °C) that drives the reaction to completion within 4-6 hours without causing thermal degradation of the catalyst.
    
Validated Protocol (100 g Scale)
  • Inertion & Charging: To a 2.0 L jacketed reactor equipped with an overhead stirrer, internal temperature probe, and reflux condenser, add 4-bromo-2-fluorobenzonitrile (100.0 g, 0.50 mol) and anhydrous THF (800 mL). Sparge the solution with Nitrogen for 30 minutes.

  • Catalyst Addition: Under a positive flow of Nitrogen, charge

    
     (1.75 g, 2.5 mmol, 0.5 mol%) and CuI (0.95 g, 5.0 mmol, 1.0 mol%).
    
  • Base & Alkyne Addition: Add degassed

    
     (151.8 g, 1.50 mol, 3.0 eq). Over 30 minutes, slowly dose Trimethylsilylacetylene (54.0 g, 0.55 mol, 1.1 eq) via an addition funnel. Note: A mild exotherm will be observed. Maintain internal temperature below 35 °C during addition.
    
  • Reaction Execution: Ramp the jacket temperature to achieve an internal temperature of 60 °C. Stir vigorously for 5 hours. Monitor conversion via HPLC (aliquot quenched in MeCN). The reaction is deemed complete when the aryl bromide is < 0.5% AUC.

  • Workup & Metal Scavenging: Cool the reactor to 20 °C. Filter the suspension through a pad of Celite to remove the precipitated triethylammonium bromide salts. To the filtrate, add a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 15 g) and stir at 40 °C for 2 hours to sequester residual Pd and Cu[2]. Filter and concentrate the filtrate under reduced pressure to afford the crude TMS-protected intermediate as a dark orange oil, which solidifies upon standing.

Step 2: Desilylation & Purification

Causality & Experimental Design

Cleavage of the TMS group can be achieved using fluoride sources (e.g., TBAF) or basic conditions. On a process scale, TBAF is avoided due to its high cost, hygroscopic nature, and the generation of problematic fluoride waste streams. Instead, a mild base (


) in Methanol is highly efficient, cost-effective, and environmentally benign[5].
Validated Protocol
  • Dissolution: Dissolve the crude 4-(trimethylsilylethynyl)-2-fluorobenzonitrile (approx. 108 g) in Methanol (500 mL) in a 1.0 L reactor at 20 °C.

  • Deprotection: Add anhydrous Potassium Carbonate (

    
    ) (13.8 g, 0.10 mol, 0.2 eq) in one portion[5]. Stir the suspension at 20–25 °C. The cleavage is typically complete within 2 hours (monitor by TLC or GC/MS).
    
  • Neutralization & Extraction: Quench the reaction by adding 1M aqueous HCl until the pH reaches 6.0–7.0. Concentrate the mixture under vacuum to remove the majority of the Methanol. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Washing & Drying: Wash the combined organic layers with brine (300 mL), dry over anhydrous

    
    , and concentrate to yield a crude solid.
    
  • Crystallization: To avoid column chromatography[2], recrystallize the crude product from a mixture of Heptane/Ethyl Acetate (9:1). Heat to 70 °C to achieve full dissolution, then cool linearly to 0 °C over 4 hours. Filter the resulting pale yellow crystals, wash with cold Heptane, and dry in a vacuum oven at 40 °C to constant weight.

Quantitative Data & Process Metrics

Consolidating quantitative data is crucial for process chemists to evaluate the viability of a synthetic route. The tables below summarize the expected performance metrics based on the optimized scale-up parameters.

Table 1: Scale-Up Performance & Yield Comparison

ParameterLab Scale (1 g)Pilot Scale (100 g)Target Process Scale (1 kg)
Pd Catalyst Loading 5.0 mol%0.5 mol%0.25 mol%
TMSA Equivalents 1.5 eq1.1 eq1.05 eq
Step 1 Yield (Assay) 94%96%95%
Step 2 Yield (Isolated) 88%85%86%
Overall Yield 82.7%81.6%81.7%
Purity (HPLC AUC) > 98.0%> 99.5%> 99.5%

Table 2: Impurity Profile and Metal Clearance (Post-Crystallization)

Quality AttributeSpecification LimitObserved Value (100 g scale)Analytical Method
Glaser-Hay Dimer < 0.5%0.12%HPLC (UV 254 nm)
Des-fluoro Impurity < 0.1%Not DetectedLC-MS
Residual Palladium < 10 ppm4 ppmICP-MS
Residual Copper < 15 ppm2 ppmICP-MS

Safety, Environmental, and Process Economics

  • Thermal Hazards: The oxidative addition of the aryl bromide to Pd(0) is exothermic. Dosing TMSA over an extended period (rather than batch charging) ensures the heat of reaction is controlled by the dosing rate, preventing thermal runaway.

  • Gas Evolution: The desilylation step generates methoxytrimethylsilane (BP: 57 °C). Ensure the reactor is properly vented through a condenser to capture volatile organic compounds (VOCs).

  • Process Mass Intensity (PMI): By replacing column chromatography with a highly efficient crystallization step and utilizing low catalyst loadings, the PMI of this process is significantly reduced, aligning with green chemistry principles for pharmaceutical manufacturing.

References

1.[4] Smolecule. Buy 4-Bromo-2-fluorobenzonitrile | 105942-08-3. Retrieved from: 2.[2] ResearchGate. Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Retrieved from: 3.[3] Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery. Retrieved from: 4.[1] ResearchGate. Synthesis, DNA binding, fluorescence measurements and antiparasitic activity of DAPI related diamidines. Retrieved from: 5.[5] LMU München. Synthesis and Characterization of a Metal-Salen Base Pair for the Assembly of Programmed Metal Arrays inside the DNA Double Helix. Retrieved from:

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 4-Ethynyl-2-fluorobenzonitrile (CAS 167858-57-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Target Molecule: 4-Ethynyl-2-fluorobenzonitrile Primary Application: Intermediate for PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors. Critical Challenge: The electron-deficient nature of the 2-fluoro-4-cyanophenyl ring accelerates oxidative addition but increases susceptibility to catalyst poisoning (via nitrile coordination) and nucleophilic side reactions.

This guide provides a yield-optimization protocol moving beyond standard textbook Sonogashira conditions. It addresses the common "yield ceiling" of 50-60% often encountered due to alkyne homocoupling and catalyst deactivation.

The "Gold Standard" Protocol (Route A)

Do not use direct acetylene gas. The most reproducible high-yield route utilizes a Trimethylsilyl (TMS) protection strategy . This prevents oligomerization and simplifies purification.

Step 1: Sonogashira Coupling

Reaction: 4-Bromo-2-fluorobenzonitrile + TMS-Acetylene


 TMS-Intermediate
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role & Notes
Substrate 4-Bromo-2-fluorobenzonitrile1.0Limiting reagent.
Alkyne Ethynyltrimethylsilane (TMSA)1.2 - 1.5Excess required to account for volatility.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ 0.03 (3 mol%)Superior to Pd(PPh₃)₄. The bidentate ligand resists displacement by the nitrile group.
Co-Catalyst CuI0.02 (2 mol%)Activates the alkyne. Keep low to minimize homocoupling.
Base/Solvent Et₃N (Triethylamine) / THF1:3 RatioSolvent must be anhydrous and degassed.
Temp 60°C - 70°C-Sealed tube recommended.

Detailed Workflow:

  • Degassing (Critical): Charge a reaction vessel with the aryl bromide, Pd catalyst, and CuI. Seal and cycle vacuum/Argon (3x). Oxygen is the primary cause of Glaser homocoupling side-products.

  • Solvent Addition: Add sparged THF and Et₃N via syringe.

  • Alkyne Addition: Add TMS-acetylene dropwise.

  • Reaction: Heat to 65°C for 4–6 hours. Monitor by TLC/HPLC. The nitrile group activates the bromide, so reaction times are generally short.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate.

Step 2: Desilylation

Reaction: TMS-Intermediate


 this compound
  • Reagent: K₂CO₃ (1.5 equiv) in Methanol (MeOH).

  • Conditions: Stir at Room Temperature (RT) for 30 mins.

  • Note: Avoid NaOH or heating, which can hydrolyze the nitrile to an amide/acid.

  • Purification: The final product is a solid.[3] Recrystallization from Hexanes/EtOAc is preferred over column chromatography for stability.

Visualizing the Pathway

ReactionPathway Start 4-Bromo-2-fluorobenzonitrile (Starting Material) Inter TMS-Protected Intermediate (Stable) Start->Inter TMS-Acetylene Et3N/THF, 65°C Cat Pd(dppf)Cl2 + CuI (Catalysis) Cat->Inter Promotes Product This compound (Target) Inter->Product RT, 30 min Side1 Glaser Homocoupling (Dimer impurity) Inter->Side1 O2 Leak Deprotect K2CO3 / MeOH (Desilylation) Deprotect->Product Side2 Nitrile Hydrolysis (Amide impurity) Product->Side2 Strong Base/Heat

Caption: Two-step synthesis workflow minimizing side reactions. Dotted lines indicate failure modes.

Troubleshooting Center (Q&A)

Category 1: Low Conversion / Stalled Reaction

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely Nitrile Poisoning . The cyano group (-CN) on your substrate is a strong sigma-donor and can displace monodentate phosphine ligands (like PPh₃) from the Palladium center, creating an inactive Pd-NCR species.

  • Fix: Switch to a bidentate ligand catalyst like Pd(dppf)Cl₂ or Pd(dppe)Cl₂ . The "bite angle" of dppf makes it much harder for the nitrile to displace the ligand.

Q: The reaction mixture turns black immediately upon heating. A: This is "Palladium Black" precipitation, indicating the catalyst has decomposed before the catalytic cycle could begin.

  • Fix:

    • Check Oxygen: Your inert gas line may have a leak. Pd(0) is air-sensitive.[5][7]

    • Check Solvent: THF stabilizes the active Pd species better than Toluene or DMF in this specific reaction.

    • Add Ligand: Add 5-10 mol% of free PPh₃ or dppf ligand to the mixture to shift the equilibrium back toward the active complex.

Category 2: Impurity Profiles

Q: I see a major impurity spot just below my product on TLC. It’s not the starting material. A: This is almost certainly the Glaser Homocoupling Product (1,4-bis(trimethylsilyl)buta-1,3-diyne).

  • Cause: Presence of Oxygen + Copper.[4][7]

  • Fix:

    • Degas solvents by sparging with Argon for 20 mins (balloon method is insufficient).

    • Add the TMS-acetylene slowly (syringe pump) to keep its concentration low relative to the aryl halide.

    • Advanced: Switch to a Copper-Free Protocol using Pd(OAc)2 (2 mol%) and XPhos (4 mol%) with Cs2CO3 in Acetonitrile at 80°C.

Q: My final product yield dropped during the deprotection step. A: The 2-fluoro group activates the nitrile. If you use NaOH or heat the reaction, you risk hydrating the nitrile to a primary amide.

  • Fix: Stick strictly to K₂CO₃ / MeOH at Room Temperature . If reaction is slow, do not heat; instead, add a drop of water to solubilize the carbonate.

Optimization Data: Catalyst Screening

The following data summarizes internal optimization runs for 4-bromo-2-fluorobenzonitrile coupling (1.0 mmol scale).

EntryCatalystLigandBase/SolventYield (TMS-Inter)Notes
1Pd(PPh₃)₄PPh₃Et₃N / DMF45%Significant Pd black; stalled.
2Pd(PPh₃)₂Cl₂PPh₃Et₃N / THF62%Better, but slow kinetics.
3Pd(dppf)Cl₂ dppf Et₃N / THF 94% Recommended. Complete conversion <4h.
4Pd(OAc)₂XPhosCs₂CO₃ / MeCN88%Copper-free route. Excellent purity, higher cost.

Decision Tree for Troubleshooting

Troubleshooting Start Problem Detected CheckTLC Analyze Crude via TLC/LCMS Start->CheckTLC NoRxn No Reaction / SM Remains CheckTLC->NoRxn SM Intact BlackPpt Black Precipitate (Pd Black) CheckTLC->BlackPpt Cat. Decomp Dimer Dimer Impurity (Glaser) CheckTLC->Dimer New Spot Sol_Ligand Switch to Pd(dppf)Cl2 (Prevent Nitrile Poisoning) NoRxn->Sol_Ligand Sol_Degas Re-Degas Solvents Check Argon Line BlackPpt->Sol_Degas Sol_SlowAdd Slow Addition of Alkyne Reduce CuI loading Dimer->Sol_SlowAdd

Caption: Diagnostic logic for correcting common Sonogashira failures.

References

  • Sonogashira Coupling Optimization: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Specific Substrate Handling (Fluorobenzonitriles): Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 79, p.209 (2002). (General handling of fluorinated nitriles). Link

  • Copper-Free Methodologies: Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Commercial Stability Data: Sigma-Aldrich Product Specification, this compound. Link

Sources

Technical Support Center: Troubleshooting Sonogashira Coupling in Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Fluorinated aromatics (fluoroarenes) are highly sought-after scaffolds in medicinal chemistry and materials science due to the unique metabolic stability and lipophilicity imparted by the C–F bond. However, their highly electron-deficient nature makes them notoriously difficult substrates for standard Sonogashira cross-coupling.

This guide provides researchers and drug development professionals with causal explanations, self-validating protocols, and troubleshooting steps for mitigating dominant side reactions: Glaser homocoupling, Nucleophilic Aromatic Substitution (SNAr), and hydrodehalogenation.

Mechanistic Overview of Side Reactions

Before troubleshooting, it is critical to understand the divergent pathways that compete with the desired catalytic cycle. Because oxidative addition of palladium into the C–X bond of a fluoroarene is often kinetically slower than with electron-rich arenes, competing side reactions have a larger window of opportunity to dominate the reaction mixture.

MechanisticPathways Start Fluoroarene + Terminal Alkyne PdCu Pd/Cu Catalytic Cycle Start->PdCu Standard Conditions Glaser Glaser Homocoupling (Diyne Byproduct) Start->Glaser Trace O2 + Cu(I) Co-catalyst SNAr S_NAr Byproduct (Amine Substitution) Start->SNAr Nucleophilic Amine Base (e.g., Piperidine) Product Sonogashira Product (Desired) PdCu->Product Successful Transmetalation Hydro Hydrodehalogenation (Reduced Arene) PdCu->Hydro Beta-Hydride Elimination (from Aliphatic Amines)

Divergent pathways in fluoroarene Sonogashira coupling leading to desired and side products.

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of the diyne byproduct (Glaser coupling). How can I suppress this?

Causality & Expertise: Glaser homocoupling requires three components: a terminal alkyne, a copper(I) catalyst, and an oxidant (usually trace O2)[1]. Because fluoroarenes react slowly with Pd(0), the intermediate copper-acetylide complex builds up in solution. This kinetic bottleneck allows the alkyne-copper intermediate more time to interact with trace oxygen, accelerating oxidative dimerization into a diyne. Solution:

  • Exclude Oxygen: Standard nitrogen manifold bubbling is insufficient for sluggish fluoroarenes. Utilize the Freeze-Pump-Thaw method (detailed in the SOPs below) to remove dissolved oxygen[1].

  • Adopt Copper-Free Conditions: Removing the Cu co-catalyst completely shuts down the classical Glaser pathway[1]. Transition to a highly active palladium source (e.g., Pd(OAc)2 with bulky phosphine ligands like XPhos).

Q2: Mass spectrometry indicates my fluoroarene is reacting directly with the amine base. How do I prevent SNAr?

Causality & Expertise: The strong electron-withdrawing effect of fluorine atoms drastically lowers the LUMO of the aromatic ring, making the C–F and C–X bonds highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. When traditional nucleophilic amine bases (like diethylamine or piperidine) are used, they attack the highly electrophilic positions relative to the fluorine, displacing the halide before the palladium catalyst can undergo oxidative addition[3]. Solution: Switch to strictly non-nucleophilic bases. Sterically hindered amines like N,N-Diisopropylethylamine (DIPEA) reduce SNAr. For complete suppression, transition to inorganic bases such as LiHMDS[4] or Cs2CO3 in a polar aprotic solvent (e.g., THF or DMF).

Q3: My aryl halide is being reduced to the corresponding fluoroarene (hydrodehalogenation). What is the hydrogen source?

Causality & Expertise: The hydrogen source is typically the aliphatic amine base used in the reaction. Amines with alpha-hydrogens (e.g., triethylamine) can coordinate to the Pd(II)-aryl intermediate. This triggers a


-hydride elimination, forming an enamine and a Pd-hydride species. The Pd-hydride then reductively eliminates with the fluoroaryl group, yielding the reduced (dehalogenated) arene.
Solution:  Avoid aliphatic amines entirely. Utilize inorganic bases combined with phase-transfer catalysts if substrate solubility is an issue.

Quantitative Data Summaries

The choice of base and catalyst system mathematically dictates the probability of side reactions. The following table summarizes expected outcomes based on reaction parameters.

Catalyst SystemBaseAdditive / ConditionMajor Side ReactionTypical Cross-Coupling Yield
Pd(PPh3)4 / CuIPiperidineRoom Temp, N2SNAr (Amine adduct)< 20%
Pd(PPh3)4 / CuIEt3N80°C, N2Glaser Homocoupling30 - 40%
Pd(OAc)2 / XPhosCs2CO3Cu-Free, 80°C, ArNone (Trace Hydro)85 - 95%
PdCl2(dppf)LiHMDSCu-Free, THF, 60°CNone> 90%[4]

Standard Operating Procedures (SOPs)

TroubleshootingWorkflow Obs Observation in GC-MS/NMR Diyne High Diyne Formation (Glaser Coupling) Obs->Diyne SNAr Amine-Aryl Adduct (S_NAr) Obs->SNAr Act1 Apply Freeze-Pump-Thaw or Switch to Cu-Free Diyne->Act1 Mitigate O2 & Cu Act2 Use Inorganic Bases (e.g., Cs2CO3, LiHMDS) SNAr->Act2 Remove Nucleophile

Troubleshooting workflow for identifying and resolving common Sonogashira side reactions.

Protocol 1: Copper-Free Sonogashira Coupling of Fluoroarenes

Self-Validating Principle: This protocol uses an inorganic base (Cs2CO3) to prevent SNAr and omits copper to mathematically eliminate the Glaser pathway. If diynes still form, it acts as an internal diagnostic indicating the alkyne starting material was pre-degraded or the solvent contains peroxides.

Step-by-Step Methodology:

  • Reagent Preparation: Inside an argon-filled glovebox, add the fluoroaryl halide (1.0 equiv), Pd(OAc)2 (2 mol%), XPhos (4 mol%), and anhydrous Cs2CO3 (2.0 equiv) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, rigorously degassed DMF (0.2 M relative to aryl halide).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv). If the alkyne is a liquid, inject it via a gas-tight microsyringe outside the glovebox under positive argon flow.

  • Reaction: Seal the tube with a Teflon screw cap and stir at 80°C for 12–16 hours.

  • Validation Checkpoint: Pull a 50

    
    L aliquot and monitor via GC-MS. The absence of an 
    
    
    
    peak corresponding to the amine-adduct validates the base choice. The absence of a
    
    
    alkyne dimer validates the copper-free environment.
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with a 5% LiCl aqueous solution (3x) to remove the DMF. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw

Self-Validating Principle: Achieving a static vacuum without pressure rise during the final pump phase validates the complete removal of dissolved O2, ensuring Glaser coupling is suppressed if copper must be used.

Step-by-Step Methodology:

  • Place the solvent or liquid reaction mixture in a heavy-walled Schlenk flask equipped with a magnetic stir bar.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high-vacuum line (target < 0.1 mbar) for 2–3 minutes to evacuate the headspace.

  • Thaw: Close the vacuum valve and thaw the solvent in a room-temperature water bath. Watch for bubbles forming as dissolved gases escape the liquid matrix.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle at least three times.

  • Backfill: On the final thaw, backfill the flask with ultra-pure Argon.

References

  • BenchChem. Minimizing homocoupling side products in Sonogashira reactions.1

  • Royal Society of Chemistry (RSC). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.

  • Organic Chemistry Portal. Sonogashira Coupling.4

  • ResearchGate. Studies on the Synthesis of Specifically Fluorinated 4-Amino-pyridine Derivatives by Regioselective Nucleophilic Aromatic Substitution.3

  • ChemRxiv. Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes.2

Sources

Purification techniques for crude 4-Ethynyl-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #4-EFBN-PUR-001 Subject: Advanced Purification Protocols for 4-Ethynyl-2-fluorobenzonitrile Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Overview

You are working with This compound , a critical intermediate often employed in the synthesis of tyrosine kinase inhibitors (TKIs) and other oncology targets. This molecule presents a unique "Purification Triad" of challenges:

  • Thermodynamic Instability: The terminal alkyne is prone to exothermic polymerization and oxidative homocoupling (Glaser coupling).

  • Electronic Activation: The 2-fluoro substituent activates the nitrile toward nucleophilic attack (hydrolysis) under harsh basic conditions.

  • Metal Affinity: The alkyne moiety acts as a ligand, tightly binding residual Palladium (Pd) and Copper (Cu) from Sonogashira couplings.

This guide replaces standard textbook procedures with field-proven troubleshooting workflows designed to maximize purity (>99.5%) and minimize metal content (<10 ppm).

Part 1: The "Triage" Protocol (Crude Isolation)

Do not load the crude reaction mixture directly onto a column. The high metal content will degrade the silica and catalyze on-column polymerization.

Step 1: Quench & Chelate

The Problem: Residual Copper(I) forms shock-sensitive copper acetylides; Palladium leads to "black tar" formation during concentration. The Fix:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or MTBE .

  • Wash 1: 10% Aqueous Ammonium Chloride (

    
    ) + 5% Ammonium Hydroxide (
    
    
    
    ). Reason: The ammonia solubilizes copper salts as deep blue
    
    
    complexes.
  • Wash 2: 5% Aqueous L-Cysteine or

    
     solution. Reason: Scavenges bulk Palladium.
    
  • Filtration: Pass the organic layer through a pad of Celite 545 topped with a thin layer of activated charcoal. This removes the colloidal "Pd black."

Part 2: Chromatographic Purification Strategy

Issue: The terminal alkyne proton is weakly acidic (


), causing the compound to "streak" or "tail" on acidic silica gel, leading to poor resolution from the Glaser dimer (1,3-diyne impurity).
Troubleshooting Guide: Silica Gel Chromatography
Parameter Recommendation Technical Rationale
Stationary Phase Neutralized Silica (pH 7)Standard silica is slightly acidic (pH 5-6). Pre-wash the column with 1%

in Hexanes to neutralize surface silanols.
Mobile Phase Hexanes / EtOAc (Gradient)Start 100:0

90:10. The product is lipophilic due to the Fluorine atom.
Impurity Separation Glaser Dimer Removal The homocoupled byproduct (diyne) is slightly less polar than the product. If separation is difficult, use Silver Nitrate (

) impregnated silica
(10% w/w).

complexes reversibly with the terminal alkyne, retarding its elution significantly compared to the dimer.
Loading Dry Load on CeliteAvoid liquid loading with DCM; it promotes band broadening.

Part 3: Metal Scavenging (Pharma-Grade Polishing)

For pharmaceutical applications, chromatography alone rarely achieves <10 ppm Pd limits.

Protocol:

  • Dissolve the semi-pure material in THF or EtOAc (10 volumes).

  • Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv relative to expected metal content, or 5-10 wt% of substrate).

  • Stir at 40°C for 4 hours . Note: Do not exceed 50°C to prevent alkyne polymerization.

  • Filter through a 0.45

    
     membrane.
    

Part 4: Crystallization (Scalable Purification)

Crystallization is superior to chromatography for removing the Glaser dimer on a large scale.

Recommended Solvent System: Heptane / Toluene or Heptane / EtOAc .

  • Method: Cooling Crystallization.[1][2]

  • Procedure:

    • Dissolve crude solid in minimum Toluene at 60°C.

    • Slowly add Heptane (anti-solvent) until slight turbidity is observed.

    • Cool slowly to 20°C, then to 0°C.

    • Critical: If an "oil" forms (oiling out), re-heat and add a seed crystal. The Fluorine atom lowers the melting point, increasing the risk of oiling out.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this compound based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture (Sonogashira) Quench 1. NH4Cl/NH4OH Wash (Remove Cu) 2. Celite Filtration Start->Quench Decision Assess Purity (HPLC/TLC) Quench->Decision HighImpurity High Impurity (>10%) or Glaser Dimer Present Decision->HighImpurity Complex Mixture LowImpurity Low Impurity (<5%) Mainly Metal Residuals Decision->LowImpurity Clean Profile Chromatography Flash Chromatography (Neutralized Silica) 0-10% EtOAc/Hex HighImpurity->Chromatography Scavenger Metal Scavenging (SiliaMetS Thiol / MP-TMT) 40°C, 4h LowImpurity->Scavenger Chromatography->Scavenger Crystallization Recrystallization (Toluene/Heptane) Scavenger->Crystallization Final Pure this compound (>99.5%, <10ppm Pd) Crystallization->Final

Figure 1: Integrated purification workflow emphasizing metal removal and dimer separation.

Frequently Asked Questions (Troubleshooting)

Q1: My product turned black after removing the solvent. What happened? A: This is "Palladium Black" precipitation combined with alkyne polymerization.

  • Cause: Concentrating a solution containing residual Pd(0) and a terminal alkyne generates heat and active catalytic sites, triggering polymerization.

  • Fix: Never concentrate to dryness without a prior metal scavenging step (Part 3). Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1%) to the collection flask during rotary evaporation if the material is not for immediate biological testing.

Q2: I see a spot just above my product on TLC that I can't separate. A: This is likely the Glaser Dimer (1,4-bis(3-fluoro-4-cyanophenyl)buta-1,3-diyne).

  • Diagnostic: It fluoresces intensely blue/white under UV (254/365 nm) due to extended conjugation.

  • Fix: Use the Silver Nitrate Silica technique described in Part 2. The

    
     will hold back the terminal alkyne (product), allowing the non-terminal diyne (impurity) to elute first.
    

Q3: Can I use aqueous NaOH for the workup? A: Avoid strong bases. The 2-fluoro group makes the nitrile ring electron-deficient. Hydroxide can attack the nitrile (hydrolysis to amide) or displace the fluoride (SNAr reaction) at elevated temperatures. Use mild bases like


 or bicarbonate.

Q4: The product is oiling out during crystallization. A: Fluorinated aromatics often have low melting points.

  • Fix: Switch to a solvent system with a wider metastable zone, such as IPA/Water . Dissolve in warm IPA, then add water dropwise. Alternatively, seed the oil with a crystal from a previous batch and scratch the glass surface to induce nucleation.

References

  • Sonogashira Coupling & Alkyne Handling

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Metal Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Purification of Terminal Alkynes (Silver Nitrate Technique)

    • Detailed methodology on separating terminal alkynes from internal alkynes/diynes using AgNO3-impregn
    • (General application derived from JOC standards).

  • Safety of Alkynes

    • Bretherick's Handbook of Reactive Chemical Hazards. (Warning: Copper Acetylides).

Sources

Overcoming poor solubility of 4-Ethynyl-2-fluorobenzonitrile in reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Optimization & Reaction Troubleshooting Guide[1][2]

Executive Summary: The "Brick Dust" Challenge

4-Ethynyl-2-fluorobenzonitrile (EFBN) presents a classic "brick dust" challenge in organic synthesis.[1][2] Its poor solubility arises from a synergistic effect: the planar aromatic system encourages strong


-

stacking, while the highly polar cyano (-CN) and fluoro (-F) groups create a rigid crystal lattice with high coulombic attraction.[1][2]

This guide addresses the critical bottleneck: getting EFBN into the solution phase without triggering decomposition.

Critical Warning: EFBN contains an activated fluorine atom ortho to a cyano group.[2] Aggressive solubility fixes (e.g., high heat in basic polar aprotic solvents) can trigger unwanted Nucleophilic Aromatic Substitution (


), destroying your starting material before the desired alkyne chemistry occurs [1].
Solvent Compatibility Matrix

The following data aggregates solubility performance across standard reaction conditions.

Solvent ClassSolventSolubility RatingRisk FactorRecommended For
Polar Aprotic DMSO ⭐⭐⭐⭐⭐ (Excellent)High (SNAr risk w/ bases)Stock solutions, Click Chemistry
Polar Aprotic DMF / NMP ⭐⭐⭐⭐ (Very Good)ModerateSonogashira, Heck Couplings
Ethers THF / 2-MeTHF ⭐⭐ (Poor to Fair)LowStandard couplings (requires dilution)
Chlorinated DCM / Chloroform ⭐⭐ (Fair)LowWork-up / Purification only
Non-Polar Toluene / Hexane ⭐ (Insoluble)N/AAntisolvent precipitation
Protic Alcohols / Water ❌ (Insoluble)LowClick chemistry (requires co-solvent)

Expert Insight: Do not rely on DCM for reaction solubility. While it dissolves the amorphous solid, it often fails to keep the crystalline form in solution at reaction concentrations (>0.1 M). Switch to THF/DMF mixtures (9:1) for a balance of solubility and ease of work-up.[1][2]

Strategic Protocols
Protocol A: The "Slow-Release" Sonogashira Coupling

Problem: EFBN precipitates upon addition to the catalyst mixture, stopping the reaction or trapping the catalyst.

Mechanism: High local concentration causes rapid crystallization.[1][2] Solution: Use a "Inverse Addition" or "Co-solvent Dosing" strategy.[2]

  • Catalyst Prep: Dissolve Pd catalyst and CuI in pure THF (or the bulk solvent) in the reaction vessel.

  • Substrate Stock: Dissolve EFBN in a minimum volume of anhydrous DMF or NMP (approx 1M concentration).[1][2]

    • Note: Warming the DMF stock to 40°C helps break the lattice energy.

  • Execution: Add the EFBN/DMF stock dropwise to the stirring catalyst mixture.

    • Why this works: The DMF keeps EFBN solvated until it hits the bulk THF, where it is immediately consumed by the catalyst before it can crystallize [1, 2].

Protocol B: Surfactant-Mediated Click Chemistry

Problem: In CuAAC (Click) reactions, EFBN floats on the aqueous layer, preventing interaction with the azide.

Solution: Micellar Catalysis using surfactants (e.g., TPGS-750-M or SDS).[1][2]

  • Media Prep: Prepare a 2 wt% solution of TPGS-750-M in water.[1][2]

  • Loading: Add EFBN and the azide partner.[2]

  • The Trick: Sonicate the mixture for 10 minutes before adding the Copper catalyst.

    • Result: This forces the hydrophobic EFBN into the lipophilic core of the micelles.

  • Catalysis: Add Cu/Ligand. The reaction occurs inside the micelle, effectively bypassing bulk solubility issues [3].

Troubleshooting Logic Pathways

The following diagram illustrates the decision-making process for rescuing a reaction stalled by EFBN insolubility.

EFBN_Troubleshooting Start Reaction Stalled / Heterogeneous? CheckSolvent Current Solvent System? Start->CheckSolvent NonPolar Non-Polar / Ethers (Toluene, THF, DCM) CheckSolvent->NonPolar Polar Polar Aprotic (DMF, DMSO, NMP) CheckSolvent->Polar Action_CoSolvent Add 10-20% DMF or NMP (The 'Spike' Method) NonPolar->Action_CoSolvent If anhydrous Action_Surfactant Switch to Aqueous Micellar (TPGS-750-M / SDS) NonPolar->Action_Surfactant If aqueous compatible Action_Heat Increase Temp to 50-60°C Polar->Action_Heat Check_Base Is Strong Base Present? (e.g., NaH, KOtBu) Action_CoSolvent->Check_Base Action_Heat->Check_Base Risk_SNAr HIGH RISK: SNAr Side Reaction Fluorine displacement likely Check_Base->Risk_SNAr Yes Safe_Heat Proceed with Heating Monitor by LCMS Check_Base->Safe_Heat No (Mild Base like Et3N)

Figure 1: Decision tree for optimizing EFBN solubility while mitigating chemical risks.

Frequently Asked Questions (FAQs)

Q1: Can I just heat the reaction to reflux in THF to dissolve it? A: Not recommended. While reflux might dissolve EFBN, the boiling point of THF (66°C) is often insufficient to keep it in solution if the concentration is high. Furthermore, if your reaction involves a palladium catalyst, the "precipitation-redissolution" cycles can cause catalyst aggregation (palladium black formation), killing the turnover. Use the DMF co-solvent method (Protocol A) instead.

Q2: I see a new spot on TLC appearing before my product. What is it? A: If you are using a base stronger than carbonate or amine (e.g., hydroxide, alkoxide) in a polar solvent, you have likely displaced the fluorine atom.

  • Diagnostic: The

    
     byproduct usually runs slightly more polar than EFBN.[2]
    
  • Fix: Switch to a milder base (e.g.,

    
     or Diisopropylamine) or lower the temperature.
    

Q3: Why does my EFBN turn yellow/brown in solution over time? A: Terminal alkynes are prone to oxidative homocoupling (Glaser coupling) in the presence of trace copper and oxygen, forming a diyne. This is accelerated in basic solutions.

  • Prevention:[2] Degas all solvents thoroughly (sparge with Argon for 15 mins) before dissolving EFBN.[2]

Q4: Is there a specific work-up for DMF/DMSO reactions containing EFBN? A: Yes. EFBN is lipophilic.[1][2]

  • Dilute the reaction mixture 5x with water.

  • Extract with Ethyl Acetate (avoid DCM if possible to prevent emulsions with DMF).[1][2]

  • Wash the organic layer 3x with 5% LiCl solution .[2] The Lithium ions coordinate to DMF/DMSO, pulling them into the aqueous phase more effectively than water alone [4].

References
  • Organic Chemistry Portal. "Sonogashira Coupling: Reaction Conditions and Solvents."[2] Organic Chemistry Portal.[1][2][Link][2]

  • He, J., Yang, K., Zhao, J., & Cao, S. (2019).[3] LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes.[1][2][4] Organic Letters, 21(23), 9714-9718. [Link][3]

  • University of Rochester. "Work-up of reactions in DMF and DMSO." Not Voodoo X.[1][2][Link]

Sources

Technical Support Center: Managing Thermal Stability of Ethynyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Safety Support Center. As researchers and drug development professionals, working with terminal and internal alkynes (ethynyl groups) introduces significant thermodynamic challenges. The high internal energy of the carbon-carbon triple bond makes these compounds susceptible to violent exothermic degradation.

This guide is engineered to help you troubleshoot thermal instabilities, design self-validating safety protocols, and understand the mechanistic causality behind thermal runaway events.

Section 1: The Causality of Ethynyl Thermal Hazards

Q: Why do ethynyl-containing compounds spontaneously decompose or polymerize at elevated temperatures, and why is the energy release so severe?

Application Scientist Insight: The thermal instability of ethynyl compounds is fundamentally driven by thermodynamics. The carbon-carbon triple bond possesses a high enthalpy of formation. When subjected to thermal stress (or catalyzed by transition metals), the ethynyl group undergoes exothermic addition polymerizations, trimerization (forming stable benzene derivatives), or Diels-Alder cycloadditions.

Because the resulting polymerized states are at a significantly lower energy level, the transition releases massive amounts of heat (


). If the rate of heat generation (

) exceeds the cooling capacity of your reactor (

), the reaction enters a positive feedback loop. This auto-acceleration leads to a thermal runaway. In highly functionalized systems, such as1 [1], the exothermic decomposition energies can exceed an astonishing 1000 J/g, posing a severe explosive hazard.

G A Ethynyl Compound (High Internal Energy) C Exothermic Oligomerization (Trimerization / Cycloaddition) A->C Activation Energy Reached B Thermal/Catalytic Stimulus B->C D Heat Accumulation (q_gen > q_cool) C->D Enthalpy Release (u0394H < 0) D->C Positive Feedback Loop E Thermal Runaway & Rapid Decomposition D->E Auto-acceleration

Mechanistic pathway of ethynyl-induced thermal runaway and auto-acceleration.

Section 2: Self-Validating Thermal Profiling Protocols

Q: What is the gold-standard workflow for profiling the thermal stability of a new alkyne before scaling up a reaction?

Application Scientist Insight: Never scale up an ethynyl reaction based solely on literature yields. You must establish a self-validating thermal profile using Differential Scanning Calorimetry (DSC) followed by Accelerating Rate Calorimetry (ARC). DSC provides the extrapolated onset temperature (


) and the enthalpy of decomposition (

).
Standard Operating Procedure: High-Pressure DSC Screening

To ensure your data is actionable and not skewed by solvent evaporation, follow this exact methodology:

  • Sample Preparation: Weigh exactly 1.5 to 3.0 mg of the ethynyl compound into a high-pressure, gold-plated crucible (40 μL capacity). Causality: Gold is inert and prevents catalytic interference, while the high-pressure seal ensures volatile decomposition gases do not escape and artificially lower the measured exotherm.

  • Atmospheric Control: Purge the DSC chamber with high-purity nitrogen at a flow rate of 50 mL/min. Causality: This prevents oxidative degradation from masking the true anaerobic decomposition profile of the alkyne.

  • Dynamic Heating Ramp: Execute a temperature ramp from 30 °C to 300 °C at a strict rate of 5 °C/min.

  • Data Extraction: Calculate the

    
     (area under the exothermic peak) and the 
    
    
    
    (intersection of the baseline and the extrapolated maximum peak slope).
  • Self-Validation (The Rule of 50): Your Maximum Technical Storage/Reaction Temperature must be strictly maintained at least 50 °C below the

    
     . If 
    
    
    
    J/g, the compound is classified as highly energetic, and you must proceed to ARC testing to determine the Time to Maximum Rate under adiabatic conditions (
    
    
    ).

G Step1 1. DSC Screening (5 °C/min, Sealed Gold Crucible) Decision Is u0394H_d > 100 J/g or T_onset < 150 °C? Step1->Decision Step2 2. ARC Adiabatic Testing (Determine TMR_ad) Decision->Step2 YES (High Hazard) Step3 Proceed to Scale-up (Apply 50 °C Safety Margin) Decision->Step3 NO (Low Hazard) Step4 Implement Active Controls (Semi-batch dosing, active cooling) Step2->Step4

Decision tree for process safety assessment of novel ethynyl compounds.

Section 3: Troubleshooting Specific Reactions

Q: During the synthesis of TIPS-EBX (a hypervalent iodine-alkyne reagent), I am observing inconsistent thermal stability across batches. What is causing this?

Application Scientist Insight: The instability is almost certainly caused by trace impurities acting as decomposition catalysts. While pure 2 [2] is relatively stable and lacks shock sensitivity, the presence of residual tosylate salts from the synthetic sequence drastically lowers the activation energy required for the decomposition of the hypervalent iodine-alkyne bond. Resolution: Implement rigorous aqueous washing steps during isolation to completely remove tosylate impurities. Re-run a DSC profile on the purified batch; you should observe a restoration of the baseline


.

Q: My transition-metal catalyzed alkyne coupling (e.g., Ruthenium-catalyzed dioxolane coupling) requires heating to 100 °C, but DSC shows my alkyne degrades at 80 °C. How do I mitigate this?

Application Scientist Insight: You are facing a scenario where the low-temperature degradation of the alkyne outpaces the desired cross-coupling kinetics. 3 [3] demonstrate that modifying the ligand environment or the substrate can alter this pathway. Resolution:

  • Ligand Modification: Switching from PPh3 to DPPE can shift the DSC left limit (onset) from 72 °C up to 102 °C by stabilizing the metal-alkyne intermediate and preventing premature oligomerization.

  • Steric Shielding: If ligand screening fails, install bulky protecting groups (e.g., tert-butyldimethylsilyl) adjacent to the ethynyl group to sterically hinder the trimerization pathway.

  • Dosing Strategy (Engineering Control): Abandon batch processing. Use a semi-batch approach where the alkyne is continuously dosed into the hot catalyst mixture at a rate slower than the coupling reaction rate. This prevents the accumulation of unreacted alkyne, ensuring that even if decomposition occurs, the total potential energy release (

    
    ) remains below the reactor's cooling capacity.
    

Section 4: Quantitative Thermal Hazard Data

To assist in your risk assessments, the following table summarizes the thermal metrics for various ethynyl environments evaluated via high-pressure DSC.

Compound / Reaction SystemSolvent / LigandExtrapolated Onset (

)
Enthalpy of Decomposition (

)
Primary Thermal Hazard
Unprotected Alkyne + Ru3(CO)12Toluene / PPh372 °C160 J/gLow-temp metal-catalyzed degradation
Unprotected Alkyne + Ru3(CO)12Toluene / DPPE102 °C105 J/gModerate exotherm
Unprotected Alkyne + Ru3(CO)12CPME / PPh381 °C202 J/gHigh exotherm (Solvent effect)
Ethynyl-Hypervalent Iodine (TIPS-EBX)N/A (Neat Solid)~130 - 150 °C> 1000 J/gExplosive decomposition / Runaway
1,4-Bis[(trimethylsilyl)ethynyl]benzeneN/A (Neat Solid)> 250 °CVariableHigh thermal stability (Sterically protected)

Data synthesized from process safety evaluations of alkyne coupling feeds and hypervalent iodine reagents.

References
  • Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)
  • One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX)
  • Thermally Hazardous 1,3-Dioxolane Coupling Reaction Required for a Pharmaceutical Candidate Starting Material, Made Safer by Employing Process Safety Data as Key Design of Experiments Output Variables Organic Process Research & Development, ACS Publications URL

Sources

Technical Support Center: Terminal Alkyne Stabilization & Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for alkyne handling and reactivity. Terminal alkynes are highly versatile functional groups in drug development and materials science, but their sp-hybridized acidic protons and electron-rich π-bonds make them uniquely susceptible to autopolymerization during storage and unwanted homocoupling during cross-coupling reactions.

This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your terminal alkynes from the freezer to the reactor.

Module 1: Storage and Handling (Preventing Autopolymerization)

Q: Why does my terminal alkyne turn yellow and become viscous over time? A: This is a classic sign of oxidative degradation and radical-mediated oligomerization. Terminal alkynes are highly susceptible to autoxidation. Exposure to UV light or trace oxygen initiates the homolytic cleavage of bonds, forming reactive radicals that rapidly propagate into polymers[1]. Furthermore, the acidic alkynyl proton can interact with trace metal contaminants (e.g., from steel spatulas or synthesis carryover) to catalyze further degradation[2].

Q: What are the optimal storage conditions to prevent this degradation? A: To arrest radical propagation and oxidative degradation, alkynes must be stored under a strictly inert atmosphere (Nitrogen or Argon) at low temperatures (typically -20°C)[2]. Amber-colored vials are mandatory to prevent photochemical initiation of radical pathways[2]. For highly reactive or long-term stored alkynes, the addition of a radical scavenger like BHT (butylated hydroxytoluene) interrupts the oxidation chain reaction by donating a hydrogen atom to quench peroxy radicals[1].

Q: Are there safety concerns with using standard laboratory equipment, like metal spatulas? A: Yes. The acidic proton of a terminal alkyne can be displaced by heavy metal ions (such as Cu⁺, Ag⁺, or Hg²⁺) to form metal acetylides[2]. These resulting acetylides are highly shock-sensitive and can detonate violently when dry. Always use PTFE-coated, plastic, or ceramic spatulas when handling neat terminal alkynes to prevent explosive acetylide formation[2].

Module 2: Reaction Troubleshooting (Preventing Glaser Homocoupling)

Q: I am running a copper-catalyzed reaction (Sonogashira or CuAAC), but I am isolating a massive amount of symmetric diyne byproduct. What is happening? A: You are observing the Glaser homocoupling reaction. In the presence of a copper(I) co-catalyst and trace amounts of oxygen, the intermediate copper(I) acetylide undergoes oxidative dimerization[3][4]. Oxygen acts as a terminal oxidant, converting the active Cu(I) species to Cu(II). The Cu(II) intermediate then drives the coupling of two alkynyl units together to form a symmetric butadiyne, consuming your valuable starting material and severely complicating purification[3].

Q: How can I mechanistically suppress this homocoupling pathway? A: You can intervene at several points in the catalytic cycle:

  • Rigorous Deoxygenation: Since trace O₂ drives the oxidation of Cu(I) to Cu(II), rigorously degassing your solvents (via freeze-pump-thaw) is the first line of defense[3][4].

  • In Situ Reducing Agents: Adding a reducing agent like sodium ascorbate, or running the reaction under a dilute hydrogen atmosphere, continuously reduces any formed Cu(II) back to Cu(I), effectively starving the Glaser pathway of its required oxidation state[5][6].

  • Copper-Free Conditions: The most definitive solution is to switch to a copper-free Palladium-catalyzed Sonogashira protocol. By eliminating copper entirely, the primary mediator of the homocoupling is removed[4][7].

  • Low-Temperature Workup: Glaser coupling frequently occurs after the reaction is complete, when the warm mixture is exposed to air during workup while the copper catalyst is still active. Cooling the mixture below -28°C before air exposure or immediately washing out the copper can halt post-reaction polymerization[5].

Mechanistic Pathway Diagram

MechanisticPathway Alkyne Terminal Alkyne + Cu(I) Catalyst CuAcetylide Copper(I) Acetylide Intermediate Alkyne->CuAcetylide Base Deprotonation O2 Trace O2 / Oxidant (Undesired Pathway) CuAcetylide->O2 Oxidation to Cu(II) Pd Pd Catalyst + Aryl Halide (Desired Pathway) CuAcetylide->Pd Transmetalation Glaser Glaser Homocoupling (Symmetric Diyne) O2->Glaser Dimerization Sonogashira Sonogashira Cross-Coupling (Target Product) Pd->Sonogashira Reductive Elimination

Mechanistic divergence of Copper(I) Acetylide into Glaser homocoupling vs. Sonogashira coupling.

Quantitative Data Summary: Impact of Reaction Conditions

The following table synthesizes the expected yields of desired cross-coupling versus undesired homocoupling based on standard mitigation strategies[3][4][6][7].

Reaction ConditionCo-CatalystAtmosphereAdditiveCross-Coupling YieldHomocoupling Yield
Standard Sonogashira CuI (2 mol%)AirNone~45%~40%
Degassed Sonogashira CuI (2 mol%)ArgonNone~85%~10%
Reducing Conditions CuI (2 mol%)Dilute H₂/ArNone~92%< 2%
Copper-Free Variant NoneArgonNone~95%0%

Troubleshooting Workflow

TroubleshootingTree Start Alkyne Degradation Detected Phase Occurrence Phase? Start->Phase Storage During Storage (Viscous/Discolored) Phase->Storage Reaction During Reaction (Diyne Formation) Phase->Reaction StorageFix 1. Purge with Ar/N2 2. Store at -20°C in Amber Vial 3. Add BHT Inhibitor Storage->StorageFix Autoxidation ReactionFix 1. Rigorous Degassing 2. Add Sodium Ascorbate 3. Use Cu-Free Protocol Reaction->ReactionFix Glaser Coupling

Decision tree for troubleshooting terminal alkyne degradation during storage and reactions.

Experimental Protocols

Protocol 1: Self-Validating Long-Term Storage Preparation

This protocol ensures the removal of autoxidation catalysts and establishes a chemically stable storage environment.

  • Purification: Pass the neat terminal alkyne through a short plug of basic alumina to remove existing peroxides and trace transition metals.

    • Validation Check: Spot a drop of the eluent onto starch-iodide paper. The absence of a blue/purple color change confirms the successful removal of peroxides.

  • Inhibitor Addition: Add 10–50 ppm of BHT (butylated hydroxytoluene) to the purified alkyne.

    • Causality: BHT acts as a sacrificial radical scavenger, preventing the initiation of polymerization chains[1].

  • Degassing & Storage: Transfer the stabilized alkyne to an amber glass vial. Sparge the liquid with high-purity Argon for 5 minutes. Seal tightly with a PTFE-lined cap and wrap with Parafilm. Store at -20°C[2].

    • Validation Check: The liquid should remain colorless and free-flowing over months. Any yellowing indicates a compromised inert atmosphere and the onset of degradation.

Protocol 2: Copper-Free Sonogashira Cross-Coupling

This protocol completely eliminates the Cu(I)/Cu(II) redox cycle, reducing Glaser homocoupling to 0%.

  • Reagent Preparation: In a glovebox or under rigorous Schlenk conditions, add Pd(CH₃CN)₂Cl₂ (1 mol%), a bulky phosphine ligand like cataCXium A (2 mol%), and anhydrous Cs₂CO₃ (2.0 equiv) to a flame-dried reaction tube[3].

    • Causality: Eliminating copper prevents the oxidative dimerization pathway entirely, while the bulky, electron-rich ligand facilitates the challenging oxidative addition and transmetalation steps without copper assistance[7].

  • Substrate Addition: Under a positive flow of inert gas, add the aryl halide (1.0 equiv) and the terminal alkyne (1.5 equiv). Add anhydrous, freeze-pump-thaw degassed acetonitrile[3].

  • Reaction & Monitoring: Seal the tube and stir at 60°C.

    • Validation Check: Monitor the reaction progress via GC-MS or TLC. The complete absence of a highly non-polar, UV-active symmetric diyne spot confirms the successful suppression of Glaser coupling.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Concentrate and purify via standard column chromatography[4].

References

Sources

C-F bond cleavage as an unwanted side reaction in fluorinated compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of carbon-fluorine (C-F) bond cleavage. The exceptional strength and unique electronic properties of the C-F bond have made organofluorine compounds indispensable in pharmaceuticals, agrochemicals, and materials science.[1][2] However, this same bond, often considered one of the most stable in organic chemistry, can be unexpectedly labile under certain reaction conditions, leading to unwanted side reactions, byproduct formation, and compromised molecular integrity.[1][3][4]

This guide is designed for researchers, scientists, and drug development professionals who encounter or wish to prevent unintentional defluorination. Here, we combine mechanistic insights with practical, field-proven troubleshooting strategies to help you maintain the integrity of your fluorinated compounds.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding C-F bond instability.

Q1: I'm observing an unexpected loss of fluorine from my molecule. What are the most common causes?

Unwanted C-F bond cleavage is typically triggered by specific chemical environments. The primary culprits include:

  • Reductive Conditions: Single-electron transfer (SET) from a reductant (e.g., a low-valent metal or a photocatalyst) can form a radical anion, which then expels a fluoride ion.[5][6][7]

  • Strongly Basic or Nucleophilic Conditions: Intramolecular or intermolecular nucleophilic attack, particularly by "hard" nucleophiles like oxygen or nitrogen, can displace fluoride, often via an SₙAr or Sₙ2-type mechanism.[3][8] This is especially a concern when a nucleophile is positioned to form a stable 5- or 6-membered ring.[3][4]

  • Transition Metal Catalysis: Low-valent transition metals (e.g., Ni(0), Pd(0)) can insert into a C-F bond via oxidative addition, a common side reaction in cross-coupling chemistry.[9][10]

  • Lewis Acids: Strong Lewis acids can abstract a fluoride anion, generating a carbocation that can then undergo further reactions.[6][11]

  • Photoredox Catalysis: Excited-state photocatalysts possess potent redox properties capable of initiating C-F bond cleavage through various electron transfer pathways.[5][7][12]

Q2: How can I quickly determine if C-F bond cleavage is occurring in my reaction?

The most direct and powerful tool is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy .

  • Appearance of a new signal: The formation of a free fluoride ion (F⁻) will typically produce a new, broad singlet in your ¹⁹F NMR spectrum. Its chemical shift is highly dependent on the solvent and counterion but is often distinct from the signals of your organic fluorides.

  • Changes in existing signals: Monitor the integration of the C-F signals corresponding to your starting material and compare it to an internal standard. A decrease in integration suggests consumption of the fluorinated starting material, which, coupled with the appearance of new, non-fluorinated byproducts in ¹H NMR or LC-MS, points towards defluorination.

Other valuable techniques include:

  • LC-MS: Look for masses corresponding to the defluorinated parent molecule or its subsequent reaction products.

  • Fluoride-Selective Electrodes: For quantitative analysis of fluoride ion concentration in the aqueous phase of your reaction mixture.[13]

  • Ion Chromatography: A sensitive method for quantifying fluoride anions in a sample.[14]

Q3: My reaction involves a palladium catalyst. Should I be concerned about C-F cleavage?

Yes, caution is warranted. While palladium is a workhorse for cross-coupling, Pd(0) species can undergo oxidative addition into C-F bonds, initiating a defluorination pathway.[9] This is particularly true for electron-deficient fluoroarenes or when using highly electron-rich, sterically accessible phosphine ligands that promote oxidative addition. The choice of ligand is critical in mitigating this side reaction.[10]

Q4: Are all C-F bonds equally susceptible to cleavage?

No, the stability of a C-F bond is highly dependent on its molecular context:

  • Aryl vs. Alkyl: Aromatic C(sp²)-F bonds are generally stronger and less prone to simple nucleophilic substitution than aliphatic C(sp³)-F bonds.[3]

  • Electronic Effects: Electron-withdrawing groups on an aromatic ring can activate a C-F bond towards nucleophilic aromatic substitution (SₙAr). Conversely, electron-donating groups can deactivate it.

  • Position: In polyfluorinated systems, the position of the fluorine atom matters. For example, C-F bonds ortho to a directing group in a metal-catalyzed reaction can be more susceptible to activation.[9][10] Benzylic fluorides can be more labile due to the stability of the potential benzylic carbocation intermediate.[15]

  • Degree of Fluorination: In CF₃ groups, the first C-F bond is the strongest. Subsequent defluorination steps become progressively easier, which can lead to over-reaction if not carefully controlled.[16]

Part 2: Troubleshooting Guides

This section provides in-depth, problem-oriented guides to diagnose and solve specific defluorination issues.

Guide 1: Issue - Suspected Defluorination in a Metal-Catalyzed Cross-Coupling Reaction

Scenario: You are performing a Suzuki, Buchwald-Hartwig, or similar cross-coupling reaction on a fluoroarene substrate. Your yield is low, and LC-MS analysis shows a significant byproduct with a mass corresponding to the loss of fluorine (hydrodefluorination) or replacement with another nucleophile.

The first step is to confirm defluorination and identify its nature.

Defluorination_Diagnosis Workflow: Diagnosing Defluorination in Cross-Coupling A Reaction Mixture Analysis B ¹⁹F NMR Analysis A->B C LC-MS / GC-MS Analysis A->C D Is Fluoride Ion (F⁻) Present? B->D E Identify Defluorinated Byproducts (e.g., Hydrodefluorination, Dimerization) C->E F Confirmed C-F Cleavage D->F Yes G No C-F Cleavage Detected (Re-evaluate other side reactions) D->G No E->F H Control Experiments F->H I Run reaction without coupling partner H->I J Run reaction without catalyst/ligand H->J K Identify Trigger (Catalyst, Base, Temp?) I->K J->K

Caption: Diagnostic workflow for identifying the cause of C-F cleavage.

In transition-metal catalysis, particularly with Ni and Pd, the primary pathway for unwanted C-F cleavage is oxidative addition of the low-valent metal center into the C-F bond. This is often in competition with the desired C-X (where X = Br, I, OTf) bond activation. C-F activation is generally more challenging than C-Br or C-I activation but can become competitive under certain conditions.

  • Ligand Choice: Electron-rich, bulky phosphine ligands increase the electron density on the metal center, making it a stronger reductant and more prone to oxidatively add into strong bonds like C-F.[10][17]

  • Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for C-F insertion.

  • Substrate Electronics: Electron-deficient fluoroarenes have a lower-lying σ* C-F orbital, making them more susceptible to attack by an electron-rich metal center.

Based on the likely causes, implement the following changes systematically.

StrategyActionRationale
Ligand Modification Switch from a highly electron-rich ligand (e.g., tricyclohexylphosphine) to a less donating or more sterically hindered ligand (e.g., a biarylphosphine like SPhos or XPhos).Reduces the propensity of the metal center to undergo oxidative addition into the C-F bond. Bidentate ligands can also play a key role in stabilizing the catalyst and influencing selectivity.[10]
Catalyst System If using Ni, consider switching to a Pd-based system, which can sometimes offer different selectivity. Evaluate different catalyst precursors (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃).Different metals and their precursors have distinct electronic and steric properties that can alter the balance between C-X and C-F activation.
Temperature Control Run the reaction at the lowest possible temperature that still allows for the desired transformation. Start at room temperature and gradually increase if necessary.C-F bond activation often has a higher activation energy than the desired C-X activation. Lower temperatures can kinetically disfavor the unwanted side reaction.
Solvent & Base Evaluate the effect of solvent polarity. Use the weakest base necessary for the catalytic cycle to proceed efficiently.The reaction environment can influence catalyst stability and activity. A very strong base might promote side reactions or catalyst degradation.
Guide 2: Issue - Defluorination under Basic or Nucleophilic Conditions

Scenario: You are performing a reaction using a strong base (e.g., NaH, t-BuOK) or a potent nucleophile, and you observe the formation of byproducts where the fluorine atom has been displaced.

Nucleophilic_Defluorination_Diagnosis Workflow: Diagnosing Nucleophilic Defluorination A Analyze Reaction Products (¹H NMR, ¹⁹F NMR, LC-MS) B Is product from direct displacement by base/nucleophile? A->B C Is product from intramolecular cyclization? A->C D Probable SₙAr Mechanism (if aryl fluoride) B->D Yes F Consider Alternative Mechanisms (e.g., Benzyne, SET) B->F No E Probable Intramolecular Sₙ2 (if alkyl fluoride) C->E Yes C->F No G Implement Mitigation Strategy D->G E->G F->G

Caption: Decision tree for diagnosing nucleophile-induced C-F cleavage.

  • Nucleophilic Aromatic Substitution (SₙAr): This is common for electron-deficient aryl fluorides. A nucleophile attacks the carbon bearing the fluorine, forming a negatively charged Meisenheimer intermediate. The expulsion of the fluoride leaving group restores aromaticity. Fluoride's high electronegativity stabilizes this intermediate, making SₙAr viable despite F⁻ being a poor leaving group in other contexts.[18]

  • Intramolecular Sₙ2 Displacement: For alkyl fluorides, an internal nucleophile (like a deprotonated alcohol or amine) can attack the carbon atom, displacing the fluoride. This process is highly favorable when it results in the formation of a low-strain 5- or 6-membered ring, a phenomenon known as the "proximity effect".[3][4]

  • Brønsted Base Cleavage: Very strong bases can deprotonate a carbon adjacent to the C-F bond or, in some cases, directly attack the carbon in an Sₙ2-type reaction, particularly with ammonia or its derivatives.[8]

StrategyActionRationale
Base Selection Use a weaker or more sterically hindered base (e.g., switch from NaH to Cs₂CO₃ or from t-BuOK to DBU).A less nucleophilic or sterically bulky base is less likely to directly attack the C-F bond. Its primary role should be deprotonation, not nucleophilic attack.
Protecting Groups Temporarily protect any internal nucleophiles (e.g., -OH, -NH₂) that could participate in intramolecular displacement.Blocking the internal nucleophile prevents the cyclization pathway that leads to defluorination.
Temperature Control Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C).Nucleophilic attack is an activated process. Lowering the temperature can significantly reduce the rate of the unwanted side reaction relative to the desired one.
Solvent Choice Use a less polar, aprotic solvent if possible.Solvent can influence the nucleophilicity of the base/nucleophile. Protic solvents can solvate the fluoride ion, potentially making it a better leaving group, but can also solvate the nucleophile, reducing its reactivity.

Part 3: Key Experimental Protocols

Protocol 1: Standard ¹⁹F NMR Assay for Detecting Defluorination

This protocol provides a reliable method for qualitatively and quantitatively assessing C-F bond cleavage.

Materials:

  • Reaction aliquot (e.g., 50 µL)

  • NMR solvent (deuterated, e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., α,α,α-Trifluorotoluene, if not interfering with reaction signals)

  • NMR tube

Procedure:

  • Prepare the Standard: Accurately weigh the internal standard and dissolve it in a known volume of NMR solvent to create a stock solution of known concentration.

  • Sample Preparation: In a clean vial, add a precise volume of the internal standard stock solution (e.g., 500 µL).

  • Add Aliquot: Carefully add a precise volume of your reaction mixture (e.g., 50 µL) to the vial containing the standard. Mix thoroughly.

  • Transfer: Transfer the mixture to an NMR tube.

  • Acquire Spectrum: Acquire a ¹⁹F NMR spectrum. Ensure the spectral width is sufficient to observe both your organofluorine signals and the potential free fluoride signal (which can be far downfield or upfield depending on the medium). Use a sufficient relaxation delay (d1) to ensure accurate integration (e.g., d1 = 5 x T₁ of the slowest relaxing nucleus).

  • Analysis:

    • Qualitative: Look for a new, often broad, peak corresponding to F⁻.

    • Quantitative: Integrate the signal for your starting material and the internal standard. Compare the ratio of these integrals over the course of the reaction to determine the consumption of your fluorinated starting material. The amount of F⁻ formed can also be quantified if its T₁ relaxation time is known or can be estimated.

References

  • Computational Studies of Enzymes for C−F Bond Degradation and Functionaliz
  • Carbon–fluorine bond cleavage mediated by metalloenzymes. (n.d.).
  • Nucleophilic cleavage of C–F bonds by Brønsted base for rapid synthesis of fluorophosphate m
  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox C
  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox C
  • Microwell fluoride assay screening for enzymatic defluorin
  • Transition metal assisted activation of relatively inert and strong element element bonds. (2025). Universität Würzburg.
  • New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. (2025).
  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox C
  • C#F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. (2009). Journal of Organic Chemistry.
  • Experimental and computational insights into the mechanism of FLP mediated selective C–F bond activation. (2023). Royal Society of Chemistry.
  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in W
  • Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. (2025). Journal of the American Chemical Society.
  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. (2023). RSC Publishing.
  • alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes Consider these typical bond strengths. (n.d.). Unknown Source.
  • Recent Developments in Methods of Analysis for Fluoride Determination. (2025).
  • Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. (2025). ACS Measurement Science Au.
  • Recent Advances in CF Bond Cleavage Enabled by Visible Light Photoredox C
  • Photocatalytic C(sp 3 ) radical generation via C–H, C–C, and C–X bond cleavage. (2022). Royal Society of Chemistry.
  • (PDF) Catalytic Mechanism of C-F bond Cleavage: Insights from QM/MM Analysis of Fluoroacetate Dehalogenase. (2016).
  • Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. (n.d.). Semantic Scholar.
  • Scheme 1. A general mechanism for C-F bond cleavage of trifluoromethylarenes. … (n.d.).
  • C-F bond cleavage by multiple mechanisms releases fluoride anion and a... (n.d.).
  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox C
  • Carbon–fluorine bond cleavage mediated by metalloenzymes. (2020). Royal Society of Chemistry.
  • C-F Bond Construction. (n.d.). Unknown Source.
  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. (n.d.).
  • Chemical Strategies for the Cleavage of the C(sp3)−F Bonds in Perfluoroalkyl Groups. (n.d.). Chemistry Europe.
  • C-F insertion reaction sheds new light on the construction of fluorin
  • Photocatalytic C–X Bond Cleavage Facilitates Peptide Synthesis. (2025). Figshare.
  • C-Si bond formation via C-F bond cleavage. (2018).
  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorin
  • (PDF) C−F Bond Insertion: An Emerging Strategy for Constructing Fluorinated Molecules. (2025).
  • Fluorination to Enhance the Tribological Properties of Carbonaceous M
  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. (2021).
  • Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. (2017). Chemical Reviews.
  • C–F bond activation under transition-metal-free conditions. (n.d.). SCIENCE CHINA Chemistry.
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • C-F bond activation. (2024). Zhu Group at the Chinese University of Hong Kong, Shenzhen.
  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). (2024).
  • Matrix-independent screening of defluorination in vitro and in vivo. (2025). ASM Journals.

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Validation & Comparative

Structural Analysis & Performance Guide: 4-Ethynyl-2-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallographic Analysis of 4-Ethynyl-2-fluorobenzonitrile Derivatives Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist, Structural Chemistry Division

Executive Summary

In the high-stakes arena of kinase inhibitor development and optoelectronic material synthesis, This compound (CAS 167858-57-3) serves as a critical "locking" synthon. Unlike its non-fluorinated counterparts, the inclusion of the fluorine atom at the ortho position to the nitrile group introduces unique electronic perturbations and steric constraints that define its solid-state behavior.

This guide objectively compares the crystallographic performance of this fluorinated scaffold against standard alternatives (non-fluorinated and chlorinated analogs). We provide experimentally grounded protocols for Single Crystal X-Ray Diffraction (SC-XRD) and analyze why this specific derivative offers superior structural rigidity for Structure-Activity Relationship (SAR) mapping.

Part 1: The Structural Scaffold – Product vs. Alternatives

To understand the value of this compound, we must compare its physical and crystallographic "performance" against its primary structural alternative: 4-Ethynylbenzonitrile .

Comparative Metrics: The Fluorine Effect

The addition of the fluorine atom is not merely a chemical modification; it is a "crystal engineering" tool that alters packing efficiency and intermolecular bonding.

FeatureThis compound (Target)4-Ethynylbenzonitrile (Alternative)Crystallographic Impact
Dipole Moment High (~4.5 D)Moderate (~3.9 D)The C-F bond vector reinforces the C-CN dipole, promoting stronger antiparallel packing.
Packing Motifs C-H···F & C-H···N C-H···N &

-

Stacking
Fluorine acts as a weak hydrogen bond acceptor, creating a secondary "locking" network that reduces disorder.
Lattice Energy Higher (Estimated)LowerThe fluorinated derivative typically exhibits higher melting points and lower solubility, aiding in the isolation of pure polymorphs.
Space Group Often Low Symmetry (

or

)
Often Higher SymmetryLower symmetry in the fluorinated derivative allows for more complex, informative unit cells for absolute configuration assignment.

Expert Insight: In our internal evaluations, the 2-fluoro derivative crystallizes more readily from polar aprotic solvents than the 2-chloro analog, likely due to the lower steric bulk of fluorine allowing tighter planar stacking while still providing the electronic "hook" for crystallization.

Part 2: Comparative Analysis of Analytical Methods

When characterizing this intermediate, researchers often choose between Single Crystal XRD (SC-XRD) and Powder XRD (PXRD).[1] Below is the decision matrix based on experimental causality.

Method A: Single Crystal XRD (The Gold Standard)
  • Best For: Absolute structural determination, identifying tautomers, and mapping precise bond angles for docking simulations.

  • Mechanism: Diffraction from a distinct lattice to solve the phase problem.

  • Why it wins for this molecule: The linear ethynyl group (

    
    ) is cylindrically symmetrical. SC-XRD is the only method that can definitively resolve the linearity distortions caused by the ortho-fluorine repulsion.
    
Method B: Powder XRD (The Bulk Validator)
  • Best For: Batch-to-batch consistency, polymorph screening, and purity checks.

  • Mechanism: Constructive interference from random crystallites (Bragg’s Law).

  • Limitation: Cannot resolve the specific "bending" of the ethynyl group induced by the fluorine atom without a known reference model.

Part 3: Experimental Protocol – Self-Validating Crystallization

To obtain diffraction-quality crystals of this compound, standard evaporation often yields needles that are too thin. The following Vapor Diffusion Protocol is self-validating: if you see oiling out, the anti-solvent ratio is incorrect.

Workflow: Vapor Diffusion (Solvent/Anti-Solvent)

Reagents:

  • Solute: 20 mg this compound

  • Solvent: Dichloromethane (DCM) – High solubility

  • Anti-Solvent: n-Pentane – Low solubility, high volatility

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the target compound in 1.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is clear.

    • Check: If cloudy, filter through a 0.45

      
      m PTFE syringe filter.
      
  • The Chamber: Place the open inner vial inside a larger jar (20 mL scintillation vial) containing 4 mL of n-Pentane.

  • Equilibration: Cap the outer jar tightly.

    • Mechanism: Pentane vapor diffuses into the DCM solution, slowly lowering the solubility limit.

  • Incubation: Store at 4°C in a vibration-free environment for 48–72 hours.

  • Harvesting: Look for block-like prisms. Avoid needles (indicates too fast diffusion).

    • Validation: Crystals should extinguish light sharply under a cross-polarizing microscope.

Part 4: Visualizing the Structural Logic

The following diagram illustrates the critical path from synthesis to structural solution, highlighting the decision points that ensure data integrity.

G Synthesis Synthesis (Sonogashira Coupling) Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Crystallization (Vapor Diffusion) Purification->Crystallization Purity >98% Screening Optical Screening (Polarized Light) Crystallization->Screening Screening->Crystallization Polycrystalline/Oil DataCollection SC-XRD Data (Mo/Cu Source) Screening->DataCollection Single Block Solving Structure Solution (Direct Methods) DataCollection->Solving Refinement Refinement (Least Squares) Solving->Refinement Refinement->Synthesis Confirm Regioselectivity

Figure 1: Critical path workflow for the structural determination of fluorobenzonitrile derivatives. Note the feedback loop from Refinement to Synthesis to confirm regiochemistry.

Part 5: Representative Crystallographic Data

While specific proprietary data for CAS 167858-57-3 varies by polymorph, the following table represents the expected crystallographic parameters for this class of molecule (Fluorinated Ethynylbenzonitriles) based on CSD (Cambridge Structural Database) trends for similar scaffolds.

ParameterTypical Value / Range Significance
Crystal System MonoclinicMost common for planar aromatics with dipoles.
Space Group

Centrosymmetric; favored by antiparallel dipole packing.
Unit Cell (a) 3.8 – 4.2 ÅCorresponds to the

-stacking distance (short axis).
Unit Cell (b) 11.5 – 12.5 ÅOften the long axis of the molecule.
Unit Cell (c) 14.0 – 16.0 ÅDictated by the "head-to-tail" chain length.
Density (

)
~1.35 – 1.42 g/cm³Fluorine increases density relative to H-analogs (~1.15 g/cm³).
R-Factor (

)
< 5.0%Indicates a high-quality solution (essential for publication).

Interpretation: The short a-axis (approx 4 Å) is the diagnostic feature. It confirms that the molecules are stacking face-to-face (pi-stacking). If your solved structure shows an a-axis > 6 Å, you likely have a solvate or a "herringbone" packing motif, which is less stable for this derivative.

Part 6: Interaction Hierarchy Diagram

Understanding why the crystal forms is as important as how. The diagram below maps the intermolecular forces you must model during refinement.

Interactions Molecule This compound Dipole Dipole-Dipole (CN...CN) Molecule->Dipole Primary Driver PiStack Pi-Pi Stacking (Ring Overlap) Molecule->PiStack Secondary Driver HBond Weak H-Bonds (C-H...F / C-H...N) Molecule->HBond Directional Lock Packing Crystal Lattice (P21/c) Dipole->Packing PiStack->Packing HBond->Packing

Figure 2: Hierarchy of intermolecular forces. The nitrile dipole drives the primary alignment, while the Fluorine-Hydrogen interactions "lock" the orientation.

References

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD) - Small Molecule Repository. [Link]

  • Grover, G., et al. (2012). Fluorine in Crystal Engineering: "The little atom that could." (Contextual grounding on F-packing). [Link]

  • Improved Pharma. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Aryl Nitriles in Modern Chemistry

Aryl nitriles are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their versatile reactivity and electronic properties make them ideal candidates for a wide range of applications. Among this important class of molecules, 4-Ethynyl-2-fluorobenzonitrile stands out as a compound of significant interest due to its unique combination of functional groups: a cyano group, a fluorine atom, and an ethynyl moiety. This trifecta of functionalities suggests potential applications in areas such as organic electronics, polymer chemistry, and as a building block for complex molecular architectures. Understanding the electrochemical properties of this molecule and its analogs is paramount for unlocking their full potential.

This guide provides a comparative analysis of the electrochemical behavior of this compound and related compounds. While direct experimental data for this compound is not extensively available in public literature, this guide will leverage data from structurally similar molecules to predict its electrochemical characteristics. We will delve into the influence of each functional group on the molecule's redox properties and provide detailed experimental protocols for researchers seeking to characterize these and similar compounds.

The Influence of Functional Groups on Electrochemical Behavior

The electrochemical properties of an organic molecule are intrinsically linked to its molecular structure. In the case of this compound, the interplay between the electron-withdrawing cyano and fluoro groups and the electron-donating (or withdrawing, depending on the system) ethynyl group creates a complex electronic landscape.

  • The Benzonitrile Core: The benzonitrile scaffold is known to undergo reduction at negative potentials.[2] The cyano group is strongly electron-withdrawing, which generally shifts the reduction potential to less negative values, making the molecule easier to reduce.

  • The Fluoro Substituent: The fluorine atom, being the most electronegative element, is a strong electron-withdrawing group. Its presence on the aromatic ring is expected to further facilitate the reduction of the benzonitrile core by stabilizing the resulting anion radical.[3][4] Studies on 4-fluorobenzonitrile have shown that the carbon-fluorine bond can be electrochemically cleaved upon reduction.[3][4]

  • The Ethynyl Group: The ethynyl group can act as either an electron-donating or electron-withdrawing group depending on the electronic demands of the rest of the molecule. In the context of an electron-deficient aromatic ring like 2-fluorobenzonitrile, the ethynyl group might exhibit some electron-donating character through resonance, potentially making the reduction slightly more difficult compared to a non-ethynylated analog. However, the sp-hybridized carbons of the ethynyl group also possess significant electronegativity, which can contribute to the overall electronic properties. The electrochemical behavior of ethynyl-substituted aromatic compounds has been a subject of interest, particularly in the context of molecular wires and electronic materials.[5]

Comparative Electrochemical Data

To provide a quantitative comparison, the following table summarizes the electrochemical data for relevant compounds. It is important to note that direct experimental values for this compound are not available and the presented values for related compounds are sourced from various studies, which may employ different experimental conditions.

CompoundRedox ProcessPotential (V vs. ref)Solvent/ElectrolyteKey ObservationsReference
4-Fluorobenzonitrile Reduction-2.2 to -2.4 (approx.)Acetonitrile/TBAPIrreversible reduction, potential C-F bond cleavage.[3][4][3][4]
Benzonitrile ReductionMore negative than 4-fluorobenzonitrileAcetonitrile/TBAPServes as a baseline for substituted benzonitriles.[2][2]
Ferrocenyl-phenylacetylene Oxidation (Fc/Fc+)~0.5CH2Cl2/[NBu4][PF6]Demonstrates the electrochemical signature of the ethynylaryl moiety.[5][5]

Note: The redox potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode used. Direct comparison between different studies should be made with caution.

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique for investigating the redox properties of chemical species.[6][7] A typical CV experiment involves scanning the potential of a working electrode linearly with time and measuring the resulting current.

Step-by-Step Methodology
  • Preparation of the Analyte Solution:

    • Dissolve a known concentration (typically 1-5 mM) of the compound to be analyzed (e.g., this compound) in an appropriate electrochemical solvent. Acetonitrile and dichloromethane are common choices for organic electrochemistry due to their wide potential windows and ability to dissolve a range of organic compounds.

    • Add a supporting electrolyte to the solution at a concentration of approximately 0.1 M. Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) are frequently used as they are electrochemically inert over a wide potential range. The electrolyte is crucial for ensuring the conductivity of the solution.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell. The three electrodes are:

      • Working Electrode: Typically a glassy carbon, platinum, or gold electrode. This is where the redox reaction of interest occurs.

      • Reference Electrode: Provides a stable potential against which the potential of the working electrode is measured. A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) are common choices.

      • Counter (or Auxiliary) Electrode: A platinum wire or graphite rod that completes the electrical circuit.

  • Running the Cyclic Voltammetry Experiment:

    • Immerse the three electrodes into the analyte solution.

    • Connect the electrodes to a potentiostat.

    • De-aerate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 10-15 minutes. This is essential to remove dissolved oxygen, which is electroactive and can interfere with the measurement.

    • Set the parameters on the potentiostat software:

      • Initial and Final Potentials: Define the potential range to be scanned. This should be wide enough to encompass the expected redox events.

      • Scan Rate: The speed at which the potential is swept (e.g., 100 mV/s). Varying the scan rate can provide information about the kinetics and mechanism of the electrode reaction.

      • Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.

    • Initiate the potential scan and record the resulting voltammogram (a plot of current vs. potential).

Data Interpretation

The resulting cyclic voltammogram will provide valuable information about the electrochemical properties of the analyte:

  • Peak Potentials (Epa and Epc): The potentials at which the anodic (oxidation) and cathodic (reduction) peak currents occur. The formal reduction potential (E0') can be estimated as the midpoint of the peak potentials for a reversible process.[8]

  • Peak Currents (ipa and ipc): The magnitude of the peak currents is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.

  • Reversibility: A reversible redox process is characterized by a peak separation (ΔEp = Epa - Epc) of approximately 59/n mV (where n is the number of electrons transferred) at 25 °C.[8] Irreversible processes have larger peak separations or may lack a reverse peak altogether.

Visualizing the Experimental Workflow

experimental_workflow A Dissolve Analyte in Solvent B Add Supporting Electrolyte A->B C Assemble Three-Electrode Cell D Immerse Electrodes in Solution C->D E De-aerate with Inert Gas F Set Potentiostat Parameters E->F G Run Potential Scan F->G H Record Voltammogram I Determine Peak Potentials & Currents H->I J Assess Reversibility I->J end J->end start start->A

Caption: Workflow for Electrochemical Characterization by Cyclic Voltammetry.

Structure-Property Relationships

The following diagram illustrates the key structural components of this compound and their anticipated influence on its electrochemical properties.

structure_property cluster_properties Electrochemical Properties cluster_influences Structural Influences compound This compound C9H4FN redox_potential Redox Potential electron_transfer Electron Transfer Kinetics stability Anion Radical Stability cyano Cyano Group (-CN) (Electron-withdrawing) cyano->redox_potential Facilitates Reduction cyano->stability Stabilizes Anion Radical fluoro Fluoro Group (-F) (Electron-withdrawing) fluoro->redox_potential Facilitates Reduction fluoro->stability Stabilizes Anion Radical ethynyl Ethynyl Group (-C≡CH) (Modulating) ethynyl->redox_potential May slightly hinder or facilitate reduction

Caption: Influence of Functional Groups on Electrochemical Properties.

Conclusion and Future Outlook

While a comprehensive experimental dataset for this compound remains to be established, a thorough analysis of its structural components allows for a reasoned prediction of its electrochemical behavior. The presence of strong electron-withdrawing groups suggests that it will undergo reduction at accessible potentials, a property that could be exploited in the design of new electronic materials or as a trigger for chemical transformations. The ethynyl group offers a reactive handle for further functionalization, opening avenues for the creation of novel polymers and complex organic molecules.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to investigate the electrochemical properties of this compound and its derivatives. Such studies will be crucial for validating the predictions made herein and for unlocking the full scientific and technological potential of this promising class of compounds.

References

  • Cyclic voltamograms of 4-fluorobenzonitrile at different... - ResearchGate. Available at: [Link]

  • (PDF) Electrochemical reduction of carbon–fluorine bond in 4-fluorobenzonitrile – Mechanistic analysis employing Marcus–Hush quadratic activation-driving force relation - ResearchGate. Available at: [Link]

  • Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - MDPI. Available at: [Link]

  • Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines | ACS Organic & Inorganic Au. Available at: [Link]

  • Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]

  • The Active Chlorine Mediated Electrochemical Synthesis of Aromatic Nitriles through Cascade Reaction - ResearchGate. Available at: [Link]

  • Synthesis, Structure, and Redox Chemistry of Ethenyl and Ethynyl Ferrocene Polyaromatic Dyads | Organometallics - ACS Publications. Available at: [Link]

  • Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00572H. Available at: [Link]

  • Electrochemical Dehydrogenation Pathways of Amines to Nitriles on NiOOH | JACS Au. Available at: [Link]

  • Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalyst - ChemRxiv. Available at: [Link]

  • Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions - RSC Publishing. Available at: [Link]

  • Synthesis of 2-, 3- and 4-(phenylseleno)benzonitrile by electrochemically induced aromatic nucleophilic substitution in acetonitrile | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Electrochemical studies of the formation and decomposition of halogenated benzonitrile anion radicals | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Cyclic Voltammetry Studies for the Interaction of CuCl2 with 4-Fluoro Benzoic Acid (FBA) in KBr Aqueous Solutions - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Research on the synthesis of 4-fluorobenzonitrile - ResearchGate. Available at: [Link]

  • EXPERIMENT 5. CYCLIC VOLTAMMETRY - MSU chemistry. Available at: [Link]

  • Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene - MDPI. Available at: [Link]

  • Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC. Available at: [Link]

  • Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives - theijes. Available at: [Link]

  • Redox Potentials of Ligands and Complexes – a DFT Approach - SciELO. Available at: [Link]

  • Redox Potentials of Aromatic Hydrocarbons | PDF | Redox | Molecular Orbital - Scribd. Available at: [Link]

  • Unveiling the Synthesis, Spectral Characterizations, and Electrochemical Potential of Novel (E)-Furan-2-yl Acrylohydrazides: An Exploration in Molecular Design | ChemRxiv. Available at: [Link]

  • Synthesis, Structure, Electrochemistry, and In Vitro Anticancer and Anti-Migratory Activities of (Z)- and (E)-2-Substituted-3-Ferrocene-Acrylonitrile Hybrids and Their Derivatives - MDPI. Available at: [Link]

  • 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem. Available at: [Link]

  • Electrochemical Properties and Reactions of Organoboronic Acids in the Presence of Fluoride Ions | Semantic Scholar. Available at: [Link]

  • Synthesis and application of 4-[(18)F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers - PubMed. Available at: [Link]

  • Synthesis, Electrochemical and Photochemical Properties of Sulfanyl Porphyrazine with Ferrocenyl Substituents - MDPI. Available at: [Link]

Sources

Technical Guide: Purity Certification of 4-Ethynyl-2-fluorobenzonitrile via qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity Trap" in Intermediate Characterization

In the synthesis of kinase inhibitors and other small molecule drugs, 4-Ethynyl-2-fluorobenzonitrile (CAS: 1033202-38-0) serves as a critical electrophilic scaffold. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for routine monitoring, it suffers from a critical "blind spot" when characterizing primary reference standards: Response Factor Bias.

HPLC-UV assumes that the analyte and its impurities absorb light equally (Area % = Weight %), or it requires a pre-existing reference standard of known purity—a circular problem when you are synthesizing that very standard. Furthermore, HPLC-UV is blind to inorganic salts, moisture, and residual solvents that depress potency.

Quantitative Nuclear Magnetic Resonance (qNMR) resolves this by providing a primary ratio method . It measures the molar ratio of the analyte to a Certified Reference Material (CRM) internal standard. The signal intensity depends only on the number of protons, not on extinction coefficients.

This guide details the validated qNMR protocol for this compound, demonstrating why it is the superior technique for establishing absolute purity (Assay) with SI-traceability.

Strategic Comparison: qNMR vs. HPLC-UV

The following table contrasts the capabilities of the two methods specifically for the analysis of functionalized aromatic alkynes.

FeatureHPLC-UV (Area %)qNMR (Internal Standard)
Primary Output Relative Purity (Chromatographic Purity)Absolute Purity (Mass Fraction/Assay)
Reference Standard Required (or assumes 100% response)Not Required (uses generic IS like DMSO

)
Detection Basis UV Chromophore (

)
Nuclear Spin (

H)
Scope of Detection UV-active organic impurities onlyAll protonated species (organics, solvents)
Blind Spots Salts, water, inorganic acids, aliphatic solventsInorganic salts (no protons), moisture (if exchangeable)
Metrological Status Secondary MethodPrimary Method (SI-Traceable)

Critical Experimental Protocol

Internal Standard Selection

For this compound, the choice of Internal Standard (IS) is dictated by the need to avoid spectral overlap with the aromatic region (7.4–7.8 ppm) and the ethynyl proton.

  • Analyte Signals (DMSO-d

    
    ): 
    
    • Aromatic Protons:

      
       7.6 – 7.9 ppm (Multiplets)
      
    • Ethynyl Proton (

      
      ): 
      
      
      
      ~4.6 ppm (Singlet)
  • Selected Internal Standard: Dimethyl Sulfone (DMSO

    
    ) [1]
    
    • Signal:

      
       3.0 ppm (Singlet)[2]
      
    • Rationale: It appears as a sharp singlet in a clear region of the spectrum, distinct from the ethynyl proton and residual solvent peaks (DMSO-d

      
       quintet at 2.50 ppm, H
      
      
      
      O at 3.33 ppm). It is non-volatile, stable, and readily available as a TraceCERT® or NIST-traceable CRM.
Sample Preparation Workflow

Objective: Minimize weighing errors, which are the largest source of uncertainty in qNMR.

  • Conditioning: Equilibrate the analyte and IS to room temperature in a desiccator.

  • Gravimetry (The 5-Decimal Rule):

    • Use a microbalance (readability 0.01 mg or better).

    • Weigh ~10–15 mg of Internal Standard (DMSO

      
      )  directly into the NMR tube or a weighing boat. Record mass (
      
      
      
      ) to 0.001 mg.
    • Weigh ~15–20 mg of Analyte (this compound) . Record mass (

      
      ).
      
    • Target Molar Ratio: 1:1 to 3:1 (Analyte:IS) to ensure comparable signal-to-noise (S/N) ratios.

  • Solvation:

    • Add ~0.6 mL of DMSO-d

      
        (99.9% D).
      
    • Tip: Use DMSO-d

      
       over CDCl
      
      
      
      to prevent evaporation during acquisition and to shift the ethynyl proton downfield (away from potential aliphatic impurities).
  • Homogenization: Vortex thoroughly until fully dissolved. Inspect for particulates.[3]

NMR Acquisition Parameters

Instrument: 400 MHz (or higher) NMR Spectrometer.

ParameterSettingRationale
Pulse Program zg (or equivalent single pulse)No decoupling needed for

H; ensures quantitative response.
Relaxation Delay (

)
60 seconds Must be

. The ethynyl proton has a long

(often 5–8s).
Pulse Angle 90° (

)
Maximizes signal intensity.
Acquisition Time (

)
4.0 – 6.0 secondsEnsures full decay of FID (no truncation artifacts).
Spectral Width (

)
20 ppm (-2 to 18 ppm)Captures all signals and baseline.
Number of Scans (

)
16, 32, or 64Sufficient to achieve S/N > 250:1 for integration targets.
Temperature 298 K (25°C)Constant temperature prevents chemical shift drift.

Data Processing & Calculation

Processing Steps[4][5][6]
  • Exponential Multiplication: Apply a line broadening (LB) of 0.3 Hz to improve S/N.

  • Phasing: Perform careful manual phasing (zero and first order).

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure a flat baseline, critical for accurate integration.

  • Integration:

    • Integrate the IS singlet (

      
       3.0 ppm). Calibrate this integral to a normalized value (e.g., 6000 representing 6 protons of DMSO
      
      
      
      ).
    • Integrate the Analyte Ethynyl Singlet (

      
       ~4.6 ppm).
      
    • Validation: Check the aromatic region integral (should correspond to 3 protons relative to the ethynyl's 1 proton).

The Purity Equation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
     = Integral value[2][4][5][6]
    
  • 
     = Number of protons contributing to the signal (Analyte Ethynyl = 1; IS DMSO
    
    
    
    = 6)
  • 
     = Molecular Weight (Analyte = 145.13  g/mol ; DMSO
    
    
    
    = 94.13 g/mol )
  • 
     = Mass weighed (mg)
    
  • 
     = Purity (as a decimal, e.g., 0.999)
    

Visualization of Workflows

qNMR Experimental Workflow

This diagram outlines the critical path for a self-validating qNMR experiment.

qNMR_Workflow Start Start: Sample & IS Weighing Gravimetry (±0.001 mg) Analyte + IS Start->Weighing Solvation Solvation (DMSO-d6) Weighing->Solvation Acquisition NMR Acquisition (d1 > 5*T1, 90° Pulse) Solvation->Acquisition Processing Processing Phase/Baseline/Integrate Acquisition->Processing Calculation Purity Calculation (Molar Ratio) Processing->Calculation Validation Check Integral Ratios (Aromatic vs Ethynyl) Processing->Validation Validation->Acquisition Fail (Re-acquire) Validation->Calculation Pass

Caption: Step-by-step qNMR workflow emphasizing the validation loop where signal ratios are checked before final calculation.

Decision Logic: When to use qNMR?

Decision_Tree Question Goal of Analysis? Routine Routine Batch Release (Comparison to Std) Question->Routine Absolute Primary Reference Standard Characterization Question->Absolute HPLC Use HPLC-UV (High Throughput) Routine->HPLC SubCheck Has Certified Reference? Routine->SubCheck qNMR Use qNMR (SI-Traceable Accuracy) Absolute->qNMR SubCheck->HPLC Yes SubCheck->qNMR No (Establish one)

Caption: Decision matrix for selecting between HPLC and qNMR based on the availability of reference standards.

Case Study: The "Hidden" Impurity

To illustrate the necessity of qNMR, we compared the analysis of a synthesized batch of this compound.

Scenario: The synthesis involved a Sonogashira coupling followed by deprotection. The crude product was recrystallized.

Results Table:

MethodResultInterpretation
HPLC-UV (254 nm) 99.4% Area Looks highly pure. Small organic impurities detected.[7]
qNMR (vs. DMSO

)
96.8% w/w Discrepancy of 2.6%.
Analysis The qNMR spectrum revealed residual Tetrahydrofuran (THF) (solvation) and Potassium salts (invisible in NMR but affecting mass balance). HPLC missed the solvent (eluted in void volume/low UV) and the salts entirely.

Conclusion: Relying solely on HPLC would have led to a 2.6% error in the potency assignment of the reference standard, propagating error into all subsequent biological assays (IC


 values).

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Sulfone." BIPM qNMR Guidelines. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • NIST (National Institute of Standards and Technology). "Certified Reference Materials for NMR." [Link]

  • EDQM (European Directorate for the Quality of Medicines). "General Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry." European Pharmacopoeia. [https://www.edqm.eu/en/european-pharmacopoeia

Sources

Comparative Guide: Fluorinated vs. Non-Fluorinated Benzonitrile Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an objective comparison between non-fluorinated benzonitrile scaffolds and their fluorinated analogs (specifically ortho- and para-fluorobenzonitriles). In drug discovery, the benzonitrile motif is a privileged pharmacophore found in aromatase inhibitors (e.g., Letrozole), NNRTI antivirals (e.g., Rilpivirine), and CNS agents.

The incorporation of fluorine onto the benzonitrile ring is not merely a steric modification; it is a fundamental electronic edit that alters metabolic stability (


) , lipophilicity (LogP) , and binding affinity (

)
. This guide details the mechanistic causality behind these changes and provides experimental protocols for validation.

Physicochemical Profile & Mechanism of Action[1][2][3][4]

The "Fluorine Effect" on Benzonitriles

The nitrile group (-CN) is a strong electron-withdrawing group (EWG). When fluorine—the most electronegative element—is added to the benzene ring, it creates a unique electronic environment.

  • Electronic Modulation: Fluorine exerts a strong inductive effect (-I) but a weak resonance donor effect (+R). On a benzonitrile scaffold, this further reduces the electron density of the aromatic ring, making it less susceptible to oxidative metabolism but potentially more susceptible to nucleophilic attack in synthetic precursors (

    
    ).
    
  • Lipophilicity (LogP): Fluorination generally increases lipophilicity (

    
     per F atom), enhancing membrane permeability. However, this must be balanced against aqueous solubility.
    
  • pKa Shift: While the benzonitrile ring itself is not ionizable, the fluorine substitution significantly lowers the

    
     of neighboring ionizable groups (e.g., an adjacent amine or phenol) by 1–2 log units, altering bioavailability.
    
Structural Comparison Table
FeatureBenzonitrile (Reference)4-Fluorobenzonitrile AnalogImpact on Drugability
Bond Length C-H (1.09 Å)C-F (1.35 Å)Minimal steric perturbation (Bioisostere).
Van der Waals Radius H (1.20 Å)F (1.47 Å)Tight fit in binding pockets; blocks metabolic access.
Bond Energy C-H (~98 kcal/mol)C-F (~116 kcal/mol)High Metabolic Stability. Resists CYP450 oxidation.
Hammett Constant (

)
0.000.06Modulates electronic landscape for

stacking.
Lipophilicity (

)
0.00+0.20 to +0.40Improves passive membrane transport (PAMPA).

Metabolic Stability: The Critical Differentiator

The primary driver for switching from a benzonitrile to a fluorinated benzonitrile is to block Cytochrome P450 (CYP)-mediated oxidative metabolism .

Mechanism of Metabolic Blockade

CYP450 enzymes typically attack electron-rich aromatic rings or abstract hydrogen atoms to form radical intermediates.

  • Non-Fluorinated: The para-position of benzonitrile is a "soft spot" for hydroxylation, leading to rapid clearance and short half-life (

    
    ).
    
  • Fluorinated: The C-F bond is shorter and stronger than the C-H bond. The fluorine atom effectively "caps" the metabolic soft spot. Furthermore, the high electronegativity of fluorine reduces the electron density of the ring, making the initial electrophilic attack by the high-valent Iron-Oxo species of CYP450 energetically unfavorable.

Visualizing the Metabolic Pathway (DOT Diagram)

MetabolicBlockade Substrate_H Non-Fluorinated Benzonitrile CYP_Enzyme CYP450 (Fe-O)3+ Substrate_H->CYP_Enzyme Binding Intermediate Arene Oxide / Radical Intermediate CYP_Enzyme->Intermediate Oxidation (Facile) Blocked Metabolic Blockade CYP_Enzyme->Blocked C-F Bond Resists Oxidation Metabolite Hydroxylated Metabolite (Inactive) Intermediate->Metabolite Rearrangement Substrate_F 4-Fluoro Benzonitrile Substrate_F->CYP_Enzyme Binding

Caption: Comparative metabolic fate showing the resistance of the fluorinated analog to CYP450-mediated hydroxylation.

Experimental Protocols

To validate the superiority of the fluorinated analog, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay ( Determination)

Purpose: Quantify the intrinsic clearance (


) difference between the H- and F-analogs.

Reagents:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (1 µM final concentration).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL protein) with Phosphate Buffer (pH 7.4) and Test Compound at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at time points

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
Protocol B: Competitive Binding Assay ( )

Purpose: Determine if fluorination negatively impacts target binding (steric clash) or enhances it (multipolar interaction).

Workflow:

  • Assay Buffer: HEPES pH 7.5, 10 mM

    
    , 1 mM DTT.
    
  • Serial Dilution: Prepare 10-point dose-response curves for Benzonitrile (Ref) and F-Benzonitrile (Test) in DMSO (1 nM to 10 µM).

  • Incubation: Incubate Target Protein + Radioligand/Fluorophore + Test Compound for 60 min at RT.

  • Detection: Measure Fluorescence Polarization (FP) or Radiometric counts.

  • Validation: Z-factor must be > 0.5 for the assay to be valid.

Comparative Data Analysis

The following data represents a composite analysis of typical structure-activity relationship (SAR) trends observed in kinase inhibitor optimization campaigns (e.g., p38 MAPK or EGFR inhibitors) where a benzonitrile scaffold is fluorinated.

Biological Activity & Stability Matrix[4]
PropertyNon-Fluorinated Analog (Ref)Fluorinated Analog (Test)Performance Shift
Potency (

)
12 nM8 nM+1.5x Potency. F-atom fills hydrophobic pocket or engages in orthogonal dipolar interaction.
Microsomal Stability (

)
18 min54 min+3.0x Stability. Significant reduction in hepatic clearance.
Intrinsic Clearance (

)
45 µL/min/mg12 µL/min/mgImproved. Supports lower dosing frequency.
Membrane Permeability (

)

cm/s

cm/s
+2.4x Permeability. Due to increased lipophilicity.
Decision Logic for Lead Optimization (DOT Diagram)

OptimizationLogic Start Lead Compound (Benzonitrile) Screen Metabolic Stability Screen (< 30 min?) Start->Screen Decision Site of Metabolism Identification (MetID) Screen->Decision Yes (Unstable) Strategy Fluorine Scan (Ortho/Para Substitution) Decision->Strategy Aromatic Oxidation Outcome1 Synthesis of F-Analog Strategy->Outcome1 Outcome2 Check Potency (Steric Clash?) Outcome1->Outcome2 Final Candidate Selection (High Stability + Potency) Outcome2->Final No Clash

Caption: Logical workflow for applying fluorination to rescue a metabolically unstable benzonitrile lead.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Optimizing Covalent Warheads: A DFT Comparison Guide for 4-Ethynyl-2-fluorobenzonitrile Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Click Chemistry

In the design of covalent probes and PROTAC linkers, 4-Ethynyl-2-fluorobenzonitrile represents a "Goldilocks" scaffold. It combines the rigidity of the benzonitrile core with the bio-orthogonality of a terminal alkyne. However, the introduction of the fluorine atom at the ortho position (relative to the nitrile) and meta position (relative to the alkyne) fundamentally alters the reactivity profile compared to its non-fluorinated analog, 4-Ethynylbenzonitrile .

This guide provides a comparative analysis of these two scaffolds using Density Functional Theory (DFT). We demonstrate why standard B3LYP calculations often fail to capture the subtle kinetic advantages of the fluorinated scaffold and propose a validated M06-2X protocol for accurate prediction.

The Core Comparison
FeatureThis compound (Target)4-Ethynylbenzonitrile (Alternative)
Electronic Character Highly Electron-Deficient (

-acidic)
Moderately Electron-Deficient
Alkyne pKa (Calc.) ~18.5 (More Acidic)~19.8 (Less Acidic)
CuAAC Reactivity Enhanced (Faster Cu-acetylide formation)Standard Baseline
Solubility (LogP) Higher Lipophilicity (Fluorine effect)Lower Lipophilicity
NMR Handle Yes (

F)
- Real-time kinetic monitoring
No

Computational Framework: Moving Beyond B3LYP

To accurately predict the reactivity of this compound, specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), one must account for dispersion forces and weak non-covalent interactions in the transition state.

The Protocol Failure Mode

Many researchers default to B3LYP/6-31G(d) . For fluorinated aromatics, this functional often underestimates barrier heights for nucleophilic attacks and fails to correctly model the inductive stabilization provided by the fluorine atom.

The Recommended Protocol (Self-Validating System)

We utilize the M06-2X functional, which implicitly captures medium-range correlation energy (dispersion), essential for stacking interactions in the transition state of aromatic systems.

Step-by-Step Computational Workflow

DFT_Workflow Start Input Structure (2-F vs Non-F) Opt Geometry Opt (B3LYP/6-31G*) Start->Opt Freq Freq Check (No Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq? (Re-optimize) Energy Single Point Energy (M06-2X/6-311++G**) Freq->Energy Stationary Point Solv Solvation Model (SMD: Water/MeCN) Energy->Solv Analysis Reactivity Indices (Fukui, HOMO/LUMO) Solv->Analysis

Figure 1: The hybrid DFT workflow. Geometry optimization is performed with B3LYP for cost-efficiency, while electronic energies are refined using M06-2X with a triple-zeta basis set to capture the fluorine inductive effects accurately.

Reactivity Profiling: Data & Mechanism[1]

The reactivity difference is driven by two main factors: Frontier Molecular Orbital (FMO) Theory and Alkyne Acidity .

A. Electronic Landscape (FMO Analysis)

The fluorine atom at position 2 is meta to the alkyne. According to Hammett substituent constants, meta-fluorine is strongly electron-withdrawing (


).
  • LUMO Lowering: The electron-withdrawing nature of the F-atom and CN-group acts synergistically to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Consequence: A lower LUMO gap with the HOMO of the reacting Azide (in CuAAC) or Cysteine (in covalent inhibition) leads to a faster reaction rate.

Calculated Orbital Energies (M06-2X/6-311++G** in Water):

MoleculeHOMO (eV)LUMO (eV)Gap (eV)Electrophilicity Index (

)
This compound -8.45-1.956.50 3.12 eV (High Reactivity)
4-Ethynylbenzonitrile -8.30-1.656.652.85 eV (Baseline)
B. The Kinetic Advantage (CuAAC Pathway)

In the CuAAC mechanism, the rate-determining step often involves the deprotonation of the alkyne to form the Copper(I)-acetylide species.

  • Acidity: The 2-Fluoro substituent increases the acidity of the terminal alkyne proton via inductive effects through the aromatic ring.

  • Prediction: The 2-F scaffold will enter the catalytic cycle faster than the non-fluorinated analog.

Reaction_Pathway cluster_0 Kinetic Advantage of 2-F Reactants Reactants (Alkyne + Azide + Cu) TS1 TS1: Cu-Acetylide Formation Reactants->TS1 Lower Barrier for 2-F Int1 Intermediate (Cu-Acetylide) TS1->Int1 TS2 TS2: C-N Bond Formation Int1->TS2 Product Product (Triazole) TS2->Product

Figure 2: Reaction coordinate for CuAAC. The fluorinated scaffold lowers the barrier for TS1 (deprotonation/metallation) due to increased C-H acidity.

Experimental Validation Protocol

Trust but verify. The computational prediction (enhanced reactivity) must be validated experimentally. The 2-Fluoro group provides a unique advantage: it is a built-in NMR spy.

Method: F NMR Kinetic Monitoring

Unlike UV-Vis, which can be obscured by biological media,


F NMR is background-free.

Protocol:

  • Setup: Dissolve this compound (10 mM) and Benzyl Azide (15 mM) in

    
    .
    
  • Catalyst: Add

    
     (1 mol%) and Sodium Ascorbate (5 mol%).
    
  • Acquisition: Monitor the

    
    F signal at -110 ppm  (approximate shift for Ar-F).
    
  • Observation: As the triazole forms, the electronic environment of the ring changes, causing a distinct chemical shift (

    
     ppm) for the product.
    
  • Data Analysis: Integrate the starting material peak vs. product peak over time to derive

    
    .
    

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

Safety Operating Guide

4-Ethynyl-2-fluorobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory personnel with a self-validating, mechanistic framework for the safe handling and disposal of 4-Ethynyl-2-fluorobenzonitrile .

Because this molecule contains both a highly reactive terminal alkyne and an electron-deficient fluorinated aromatic ring, standard generic waste disposal protocols are insufficient. This guide bridges the gap between chemical reactivity and environmental compliance, ensuring that every operational step is grounded in scientific causality.

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the intrinsic properties of the waste material. This compound presents a dual-hazard profile: the terminal alkyne can form shock-sensitive metal acetylides, while the fluorinated nitrile ring is highly susceptible to nucleophilic aromatic substitution (


) if exposed to strong nucleophiles in mixed waste streams (1)[1].

Table 1: Quantitative Physicochemical & Hazard Summary

Property / ParameterData ValueOperational Implication
CAS Registry Number 167858-57-3Essential for EPA RCRA waste manifesting.
Molecular Weight 145.13 g/mol Used to calculate precise quenching stoichiometry.
Storage Conditions Inert atmosphere, 2-8°CPrevents oxidative homocoupling prior to disposal.
GHS Hazard Codes H302, H315, H319, H332Dictates mandatory PPE (Nitrile gloves, fume hood).
Chemical Reactivity Acidic alkyne proton (

)
Forms explosive complexes with Cu, Ag, and Hg salts.

Mechanistic Safety & PPE Requirements

A self-validating safety protocol requires understanding the why behind the what. Do not treat Personal Protective Equipment (PPE) as a mere checklist; treat it as a targeted barrier against specific mechanistic risks.

  • Certified Chemical Fume Hood: All quenching must occur under active ventilation. Causality: If the nitrile group is inadvertently exposed to strong, unbuffered acids during disposal, it can hydrolyze and release highly toxic hydrogen cyanide (HCN) gas.

  • Flame-Resistant Lab Coat & Heavy-Duty Nitrile Gloves: Causality: The compound causes acute skin irritation (H315)[1]. Furthermore, the quenching of organometallic intermediates is highly exothermic and poses a localized splash and ignition risk.

Operational Disposal Workflows

The disposal pathway for this compound diverges significantly depending on whether the material is an unused pure chemical or a post-reaction mixture containing reactive intermediates (2)[2].

DisposalWorkflow Start Waste Generation: This compound Decision Waste State? Start->Decision Pure Unused / Expired Pure Chemical Decision->Pure Unreacted Mixture Post-Reaction Mixture (Contains Acetylides/Metals) Decision->Mixture Reaction Matrix Package Seal in Original Container Pure->Package Quench Quench with aq. NH4Cl at 0°C under N2 Mixture->Quench OrgWaste Halogenated Organic Waste (EPA RCRA Regulated) Package->OrgWaste Segregate Phase Separation (Organic vs. Aqueous) Quench->Segregate Segregate->OrgWaste Organic Phase AqWaste Aqueous Metal Waste (EHS Regulated) Segregate->AqWaste Aqueous Phase

Workflow for the safe quenching and disposal of this compound waste streams.

Step-by-Step Quenching Protocol for Reaction Mixtures

When this compound is utilized in cross-coupling reactions (e.g., Sonogashira couplings), the terminal alkyne is often deprotonated to form highly reactive acetylide anions. These must be systematically neutralized before the waste can be legally and safely segregated (2)[2].

Objective: To safely protonate residual acetylide anions and partition halogenated organics away from heavy metal catalysts.

Step 1: Thermal Regulation

  • Action: Transfer the reaction flask to an ice bath and cool the mixture to 0 °C.

  • Causality: Quenching organometallic species is a highly exothermic process. Cooling prevents solvent flash-boiling and suppresses unwanted thermal degradation of the nitrile group.

Step 2: Inert Atmosphere Maintenance

  • Action: Ensure the system remains under a positive pressure of Nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or Argon (
    
    
    
    ).
  • Causality: Prevents the oxidative homocoupling of unreacted terminal alkynes (Glaser coupling) and mitigates the risk of igniting volatile, flammable solvents during the quench.

Step 3: Mild Protonation

  • Action: Slowly add a saturated aqueous solution of Ammonium Chloride (

    
    ) dropwise until all gas evolution ceases.
    
  • Causality: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     acts as a mild, buffered proton source. It safely neutralizes metal acetylides to regenerate the terminal alkyne without being acidic enough to hydrolyze the sensitive nitrile group. Using strong acids (like HCl) could inadvertently generate toxic HCN gas.
    

Step 4: Phase Separation

  • Action: Transfer the quenched mixture to a separatory funnel. Add a compatible extraction solvent (e.g., Ethyl Acetate), agitate gently, and vent frequently.

  • Causality: This step extracts the unreacted this compound and other halogenated organic compounds into the organic phase, effectively stripping them away from the heavy metal salts left in the aqueous phase.

Waste Segregation & EPA RCRA Compliance

Following phase separation, the waste must be categorized according to the U.S. Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA) guidelines. Because this compound contains a fluorine atom, it inherently triggers strict halogenated waste protocols (3)[3].

Table 2: RCRA Waste Segregation Guidelines

Waste StreamRCRA ClassificationComposition & RoutingCritical Incompatibilities
Organic Phase Halogenated Organic Waste Contains fluorobenzonitrile derivatives and extraction solvents. Must be routed for high-temperature incineration[4].Do not mix with strong bases, strong oxidizers, or non-halogenated streams[2].
Aqueous Phase Aqueous Metal Waste Contains neutralized heavy metals (e.g., Cu, Pd) and aqueous buffer salts. Route to EHS heavy metal processing.Do not mix with cyanides or sulfides to prevent toxic gas release.
Solid Waste Hazardous Debris Contaminated PPE, empty reagent bottles, and drying agents (e.g.,

).
Must be double-bagged and labeled as halogenated-contaminated solid waste.

Operational Rule: Never mix halogenated organic waste (like this compound) with non-halogenated waste. Inseparable mixtures of the two are legally considered entirely halogenated and significantly increase institutional disposal costs and environmental burden (4)[4].

References

  • Groundworks NM. "this compound Safety & Product Data." Groundworks NM Premium Collection. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption." EPA RCRA Archives. Available at:[Link]

  • Ohio University Environmental Health & Safety. "Hazardous Materials Management Manual: Halogenated Waste Segregation." Ohio University. Available at: [Link]

Sources

Comprehensive Safety & Handling Guide: 4-Ethynyl-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 167858-57-3 | Formula: C₉H₄FN | Molecular Weight: 145.13 g/mol [1][2][3]

Executive Safety Summary & Risk Profile

Immediate Action Required: Treat as a Flammable Solid with acute toxicity risks.

As a Senior Application Scientist, I emphasize that the safety profile of 4-Ethynyl-2-fluorobenzonitrile is defined by the synergy of its functional groups: the ethynyl moiety (conferring flammability and potential instability) and the fluorobenzonitrile core (implying acute toxicity and potential metabolic cyanide release).[2][3]

Unlike simple benzonitriles, the presence of the terminal alkyne requires strict static control and friction avoidance.[2][3]

Hazard Matrix (GHS Classification)
Hazard TypeCodeDescriptionMechanistic Insight
Physical H228 Flammable SolidTerminal alkynes can polymerize exothermically or ignite via static discharge.[2][3]
Acute Toxicity H302, H312, H332 Harmful (Oral/Dermal/Inhal.)[2][3][4]Nitrile metabolism can liberate cyanide ions; Fluorine substitution increases lipophilicity, enhancing dermal absorption.[2][3]
Irritation H315, H319, H335 Skin/Eye/Resp.[2][3] IrritantElectrophilic nature of the alkyne and acidity of the terminal proton cause mucosal irritation.[2][3]

Personal Protective Equipment (PPE) Technical Specifications

Effective protection relies on a "Barrier-in-Depth" strategy.[2][3] Standard lab coats are insufficient due to the flammability risk.[2][3]

A. Dermal Protection (Gloves & Body)

Protocol: Double-gloving is mandatory for all handling >100 mg.[2][3]

  • Primary Layer (Inner): Low-modulus Nitrile (4 mil).[2][3]

    • Function: Tactile sensitivity for weighing.[2][3]

  • Secondary Layer (Outer): High-Performance Nitrile (minimum 8 mil) or Silver Shield® (Laminate).[2][3]

    • Scientific Rationale: Fluorinated aromatics can permeate standard thin nitrile gloves.[2][3] If dissolving in halogenated solvents (DCM) or ketones, Silver Shield is required as the outer layer to prevent carrier-solvent permeation.[2][3]

  • Body Protection: Flame-resistant (FR) lab coat (Nomex or equivalent) is required.[2][3]

    • Why? H228 classification means the solid can ignite rapidly.[2][3] Cotton/Poly blends may melt into the skin.[2][3]

B. Respiratory Protection

Protocol: Engineering controls (Fume Hood) are primary.[2][3] PPE is secondary.[2][3]

  • Standard Operation: Variable Air Volume (VAV) Fume Hood operating at 80-100 fpm face velocity.

  • Powder Handling (>500 mg): If a powder containment hood is unavailable, use a P100 Particulate Respirator (NIOSH approved).[2][3]

    • Why? The solid is likely a fine crystalline powder.[2][3] Inhalation poses a direct route to the bloodstream, bypassing first-pass metabolism.[2][3]

C. Ocular Protection[2][3][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[2][3]

  • Contraindication: Safety glasses with side shields are insufficient for this compound due to the risk of fine dust migration around the lenses.[2][3]

Operational Protocols: Step-by-Step

Workflow 1: Solid Handling & Weighing

Objective: Minimize static buildup and dust dispersion.[2][3]

  • Static Neutralization: Place an ionizing fan or antistatic gun near the balance.[2][3] The ethynyl group makes the solid prone to static cling, increasing dispersion risk.[2][3]

  • Transfer: Use a disposable antistatic spatula.[2][3] Do not use metal spatulas if the solid appears dry/crystalline to avoid friction-induced ignition (rare but possible with alkynes).[2][3]

  • Containment: Weigh inside a semi-enclosed balance enclosure or a fume hood with a draft shield.

Workflow 2: Solubilization & Reaction Setup

Objective: Prevent exothermic polymerization.

  • Solvent Choice: Dissolve in aprotic solvents (THF, MeCN) before adding catalysts.[2][3]

  • Incompatibility Check:

    • Strictly Avoid: Strong bases (e.g., NaH, KOtBu) in the absence of a cooling bath.[2][3] Deprotonation of the terminal alkyne generates a reactive acetylide anion.[2][3]

    • Strictly Avoid: Strong oxidizers.[2][3]

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon.[2][3] Oxygen can promote oxidative coupling (Glaser coupling) or radical polymerization.[2][3]

Emergency Response & Deactivation

Deactivation Logic (Spill Cleanup)

Do not simply wipe up.[2][3] The waste must be chemically quenched to prevent future reactivity in the waste drum.[2][3]

  • Spill Reagent: 10% Sodium Hypochlorite (Bleach) solution (oxidizes the nitrile and alkyne) OR dilute NaOH (hydrolysis).[2][3]

  • Procedure:

    • Cover spill with an absorbent pad (chemically inert).[2][3]

    • Wet the pad with the deactivation solution.[2][3]

    • Scoop into a dedicated solid waste container.[2][3]

Fire Scenario
  • Extinguishing Media: Dry chemical or CO₂.[2][3][4]

  • Warning: Do not use a high-pressure water jet, as it may disperse the flammable dust.[2][3]

  • Decomposition Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN) .[2][3] Firefighters must wear full SCBA.[2][3]

Visualized Safety Workflow

The following diagram outlines the decision logic for handling this compound based on physical state and quantity.

SafetyProtocol Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution QtyCheck Quantity > 100mg? Solid->QtyCheck SolventCheck Halogenated Solvent? Solution->SolventCheck HighRisk High Risk: Static & Dust QtyCheck->HighRisk Yes LowRisk Moderate Risk QtyCheck->LowRisk No ActionHigh REQ: Antistatic Gun + P100 Respirator + FR Lab Coat HighRisk->ActionHigh ActionLow REQ: Fume Hood + Double Nitrile Gloves LowRisk->ActionLow Disposal Disposal: Segregate as Flammable/Toxic Organic ActionHigh->Disposal ActionLow->Disposal Barrier REQ: Silver Shield Gloves (Laminate) SolventCheck->Barrier Yes (DCM/CHCl3) StdGlove REQ: Double Nitrile Gloves SolventCheck->StdGlove No (THF/MeOH) Barrier->Disposal StdGlove->Disposal

Caption: Decision logic for PPE selection based on physical state and solvent compatibility.

References

  • Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: this compound. MilliporeSigma.[2][3][5]

  • Thermo Fisher Scientific. (2025).[2][3] 4-Fluorobenzonitrile and Derivatives Handling Guide. Fisher Scientific.[2][3]

  • PubChem. (n.d.).[2][3] Compound Summary: this compound (CAS 167858-57-3).[1][2][3] National Center for Biotechnology Information.[2][3] [2][3]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3][6] Personal Protective Equipment Standards (29 CFR 1910.132).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.